molecular formula C9H8N2O2 B7764535 Phenylhydantoin CAS No. 27534-86-7

Phenylhydantoin

Cat. No.: B7764535
CAS No.: 27534-86-7
M. Wt: 176.17 g/mol
InChI Key: NXQJDVBMMRCKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylhydantoin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQJDVBMMRCKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883267
Record name 2,4-Imidazolidinedione, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-24-7, 27534-86-7
Record name Phenylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione, 5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylhydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of phenytoin (B1677684), a cornerstone antiepileptic drug, on voltage-gated sodium channels (VGSCs). By elucidating its state-dependent interactions and effects on channel kinetics, this document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism: State-Dependent Blockade

Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels, which is both voltage- and frequency-dependent.[1][2] This means that phenytoin's inhibitory effects are more pronounced on neurons that are depolarized or firing action potentials at high frequencies, characteristic of seizure activity.[3][4] This selective targeting of hyperexcitable neurons allows phenytoin to suppress seizures with minimal impact on normal neuronal signaling.[3]

The key to this selectivity lies in phenytoin's preferential binding to the inactivated state of the sodium channel.[1][3][5] Voltage-gated sodium channels cycle through three main conformational states:

  • Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available to open in response to depolarization.

  • Open (Activated) State: Upon membrane depolarization, the channel opens, allowing an influx of sodium ions that generates an action potential.

  • Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state, from which it must return to the resting state before it can open again.

Phenytoin exhibits a much higher affinity for the inactivated state compared to the resting state.[6][7] By binding to and stabilizing the inactivated conformation, phenytoin slows the recovery of the channel to the resting state, thereby reducing the number of channels available to fire subsequent action potentials.[4] This leads to a reduction in the sustained, high-frequency neuronal firing that underlies seizure activity.[3][8]

Quantitative Analysis of Phenytoin's Interaction with VGSCs

The interaction of phenytoin with voltage-gated sodium channels has been quantified through various electrophysiological and pharmacological studies. The following tables summarize key quantitative data from the literature.

ParameterValueCell Type/Channel SubtypeExperimental ConditionsSource(s)
Dissociation Constant (Kd) for Inactivated State ~7 µMRat Hippocampal NeuronsWhole-cell patch clamp[9]
~9 to 19 µMNeuronal Na+ ChannelsNot specified[6]
IC50 for Tonic Block 11 µMCHO cells expressing human Nav1.3 + wild type β1Holding potential -70mV[10]
26 µMCHO cells expressing human Nav1.3 + C121Wβ1 mutantHolding potential -70mV[10]
~10 µMNot specifiedNot specified[11]
IC50 for Persistent Na+ Current (INaP) Block 34 µMRat Neocortical and Neostriatal NeuronsWhole-cell voltage clamp[12]

Effects on Sodium Channel Kinetics

Phenytoin's interaction with VGSCs leads to specific alterations in their gating kinetics, which can be observed and quantified using electrophysiological techniques.

Kinetic ParameterEffect of PhenytoinDescriptionSource(s)
Recovery from Inactivation SlowedPhenytoin prolongs the time it takes for channels to transition from the inactivated state back to the resting state.[4]
Steady-State Inactivation Hyperpolarizing shiftPhenytoin shifts the voltage-dependence of inactivation to more negative potentials, meaning more channels are inactivated at a given membrane potential.[11][13]
Slow Inactivation Enhanced/AcceleratedSome studies suggest that phenytoin's primary effect may be to accelerate the transition to and stabilize the slow-inactivated state of the channel.[14][15][16]
Persistent Sodium Current (INaP) InhibitionPhenytoin can inhibit the small, non-inactivating persistent sodium current, particularly under conditions that promote inactivation.[12][17][18]

Experimental Protocols

The elucidation of phenytoin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents flowing through the membrane of a single neuron, allowing for the direct observation of the effects of phenytoin on sodium channel function.

Methodology:

  • Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured cells expressing specific sodium channel subtypes (e.g., HEK293 or CHO cells) are used.[10][14][15]

  • Recording Setup: A glass micropipette with a very fine tip (resistance of 200-800 kΩ) is brought into contact with the cell membrane.[15] Gentle suction is applied to rupture the membrane patch, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.

  • Solutions:

    • Internal (Pipette) Solution: Typically contains a high concentration of a cation (e.g., Cs+ or K+) to carry the current, a buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).

    • External (Bath) Solution: Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Mg2+, buffered to a physiological pH. Phenytoin is applied to the bath via a rapid perfusion system.[15]

  • Voltage-Clamp Protocols:

    • To Measure Tonic Block: The membrane potential is held at a specific voltage (e.g., -70 mV), and brief depolarizing pulses are applied to elicit sodium currents before and after the application of phenytoin.[10]

    • To Assess State-Dependence: The holding potential is varied to alter the proportion of channels in the resting and inactivated states. The degree of block by phenytoin is then measured at each holding potential.[9]

    • To Measure Recovery from Inactivation: A depolarizing prepulse is used to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied to measure the fraction of recovered channels. This is done in the presence and absence of phenytoin.

    • To Study Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 20 Hz) is applied to the cell, and the progressive decrease in the sodium current amplitude is measured.[10]

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues within the sodium channel protein that are critical for phenytoin binding.

Methodology:

  • Identify Putative Binding Site Residues: Based on structural models or homology to other drug binding sites, specific amino acid residues (e.g., in the S6 transmembrane segment of domain IV) are selected as potential candidates for the phenytoin binding site.[6]

  • Mutagenesis: The cDNA encoding the sodium channel alpha subunit is modified to change the codon for the target amino acid to that of another amino acid, often alanine (B10760859) (alanine scanning mutagenesis).[6]

  • Expression: The mutated channel DNA is transfected into a host cell line (e.g., HEK293 or CHO cells) that does not endogenously express voltage-gated sodium channels.[15]

  • Electrophysiological Analysis: Whole-cell patch-clamp recordings are performed on the cells expressing the mutant channels to determine if the mutation alters the sensitivity of the channel to phenytoin. A reduction in binding affinity or blocking efficacy indicates that the mutated residue is important for drug interaction.[6]

Visualizations of Signaling Pathways and Experimental Workflows

Phenytoin's State-Dependent Binding to Voltage-Gated Sodium Channels

Phenytoin_Mechanism Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Recovery Phenytoin_Bound Phenytoin-Bound Inactivated State Inactivated->Phenytoin_Bound Phenytoin Binding (High Affinity) Phenytoin_Bound->Resting Slowed Recovery Phenytoin_Bound->Inactivated Dissociation

Caption: State-dependent binding of phenytoin to voltage-gated sodium channels.

Experimental Workflow for Assessing Use-Dependent Block

Use_Dependent_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Prep Prepare Cells (e.g., dissociated neurons) Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Patch_Pipette Fabricate Patch Pipette Patch_Pipette->Whole_Cell Solutions Prepare Internal and External Solutions Solutions->Whole_Cell Control_Train Apply High-Frequency Pulse Train (Control) Whole_Cell->Control_Train Record_Control Record Na+ Current Decay Control_Train->Record_Control Apply_PHT Apply Phenytoin Record_Control->Apply_PHT Compare Compare Current Decay (Control vs. Phenytoin) Record_Control->Compare PHT_Train Apply High-Frequency Pulse Train (Phenytoin) Apply_PHT->PHT_Train Record_PHT Record Na+ Current Decay PHT_Train->Record_PHT Record_PHT->Compare Quantify Quantify Use-Dependent Block Compare->Quantify

Caption: Workflow for a whole-cell patch-clamp experiment to measure use-dependent block.

Conclusion

Phenytoin's mechanism of action on voltage-gated sodium channels is a classic example of state-dependent drug targeting. Its preferential binding to the inactivated state provides a clear molecular basis for its clinical efficacy in suppressing the high-frequency neuronal discharges that characterize epileptic seizures. A thorough understanding of its interaction with VGSCs, supported by quantitative data and detailed experimental protocols, is crucial for the development of novel antiepileptic drugs with improved efficacy and side-effect profiles. The continued application of advanced techniques such as cryo-electron microscopy and computational modeling will further refine our understanding of the precise binding sites and allosteric modulation of VGSCs by phenytoin and other anticonvulsants.

References

A Technical Guide to the Synthesis of Novel Phenylhydantoin Derivatives as Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin (B18101) scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, phenylhydantoin derivatives have historically played a crucial role in the management of epilepsy. Phenytoin (5,5-dithis compound), a classic anticonvulsant drug, has been a benchmark for the development of new antiepileptic agents. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, their evaluation as anticonvulsants, and the underlying structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into the formation of the core hydantoin ring and subsequent modifications at the N-1, N-3, and C-5 positions.

Core Synthesis: The Biltz Synthesis and its Modifications

A traditional and widely adopted method for synthesizing the 5,5-diarylhydantoin core is the Biltz synthesis, which involves the base-catalyzed condensation of a benzil (B1666583) derivative with urea.[1]

General Reaction Scheme:

Biltz_Synthesis Benzil Benzil Derivative Intermediate Pinacol-like Intermediate Benzil->Intermediate + Urea, Base (e.g., NaOH, KOH) Urea Urea Urea->Intermediate This compound 5,5-Diarylhydantoin Intermediate->this compound Acidification, Rearrangement

Caption: General scheme of the Biltz synthesis for 5,5-diarylhydantoins.

Microwave irradiation has been employed to accelerate this reaction, often leading to higher yields and shorter reaction times.[2]

N-Substitution and Derivatization

The N-1 and N-3 positions of the hydantoin ring are amenable to a variety of substitutions, which can significantly modulate the anticonvulsant activity and pharmacokinetic properties of the resulting compounds. Common strategies include alkylation, acylation, and the introduction of more complex moieties.[3][4]

Illustrative N-Alkylation Workflow:

N_Alkylation_Workflow Start 5,5-Dithis compound Reaction Reaction with Alkyl Halide (R-X) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) Start->Reaction Product N-Substituted this compound Derivative Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization

Caption: Workflow for the N-alkylation of a this compound core.

Experimental Protocols

Synthesis of 5,5-Dithis compound (Phenytoin)

This protocol is a representative example of the Biltz synthesis.

Materials:

  • Benzil

  • Urea

  • 30% Sodium Hydroxide (NaOH) solution

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine 5.3 g of benzil, 3.0 g of urea, 15 mL of 30% aqueous NaOH solution, and 75 mL of ethanol.[1]

  • Fit the flask with a reflux condenser and heat the mixture to boiling using a heating mantle for a minimum of 2 hours.[1]

  • After reflux, cool the reaction mixture to room temperature and pour it into 125 mL of water with careful mixing.[1]

  • Allow the mixture to stand for 15 minutes, then filter by suction to remove any insoluble by-products.[1]

  • Acidify the filtrate with concentrated HCl until it is strongly acidic. Cool the mixture in an ice-water bath to precipitate the product.[1]

  • Collect the precipitated 5,5-dithis compound by suction filtration and wash thoroughly with cold water.[1]

  • Recrystallize the crude product from industrial spirit to obtain the pure compound.[1]

Anticonvulsant Screening Protocols

The following are standard preclinical models for assessing the anticonvulsant activity of novel compounds.

The MES test is a model for generalized tonic-clonic seizures.[5]

Apparatus:

  • Electroconvulsiometer

  • Corneal electrodes

  • Animal restrainer

Procedure (for mice):

  • Administer the test compound or vehicle to a group of mice (typically 6-8 animals per group) via the desired route (e.g., intraperitoneal, oral).[6]

  • At the time of predicted peak effect of the compound, place a drop of topical anesthetic on the cornea of each mouse to be tested.[7]

  • Position the corneal electrodes on the eyes of the restrained mouse.

  • Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[8]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered the endpoint of protection.[8]

  • Calculate the percentage of protected animals in the drug-treated group compared to the vehicle-treated group. The median effective dose (ED₅₀) can be determined from dose-response data.[8]

The scPTZ test is a model for myoclonic and absence seizures.[5]

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles for subcutaneous injection

  • Observation chambers

Procedure (for mice):

  • Administer the test compound or vehicle to a group of mice.

  • At the time of predicted peak effect, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[9]

  • Place the animals in individual observation chambers and observe for the next 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[9]

  • An animal is considered protected if it does not exhibit clonic seizures.[9]

  • Calculate the percentage of protected animals and determine the ED₅₀ from dose-response data.[9]

Workflow for Anticonvulsant Screening:

Anticonvulsant_Screening_Workflow Start Synthesized this compound Derivative Dose_Prep Dose Preparation and Administration to Animals Start->Dose_Prep MES_Test Maximal Electroshock (MES) Test Dose_Prep->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Dose_Prep->scPTZ_Test Data_Analysis Data Analysis (Protection %, ED50) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the anticonvulsant screening of novel compounds.

Quantitative Data Summary

The following tables summarize the anticonvulsant activity of representative this compound derivatives from various studies.

Table 1: Anticonvulsant Activity of Phenylmethylenehydantoins (PMHs) in the MES Test [10]

CompoundSubstituent on Phenyl RingED₅₀ (mg/kg)
12 4-Ethyl39 ± 4
14 4-Propyl28 ± 2
35 4-Fluoro> 100
38 4-Chloro90
41 4-Bromo60
11 4-Trifluoromethyl75
23 4-Methoxy> 100
Phenytoin -30 ± 2

Table 2: Anticonvulsant Activity of N-Modified this compound Derivatives [3][11]

CompoundN-SubstitutionTestED₅₀ (mg/kg)
3-Methoxymethyl-5-ethyl-5-phenylhydantoin 3-MethoxymethylMES & PTZEffective
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin 3-AcetoxymethylMESGood Activity
1,3-Bis(methoxymethyl)-5,5-dithis compound 1,3-Bis(methoxymethyl)MESGood Activity
Ph-5 (Hemorphin Conjugate) N-terminus VV-hemorphin-5MES0.25 µg
Ph-5 (Hemorphin Conjugate) N-terminus VV-hemorphin-56 Hz0.358 µg

Structure-Activity Relationships (SAR)

The anticonvulsant activity of this compound derivatives is intricately linked to their structural features. Key SAR observations include:

  • C-5 Substitution: The presence of two phenyl groups at the C-5 position, as in phenytoin, is crucial for activity against generalized tonic-clonic seizures (MES model).[6] The nature and position of substituents on these phenyl rings significantly influence potency. Alkyl and halogen substituents have shown to be beneficial, while polar groups like nitro (-NO₂) and hydroxyl (-OH) tend to decrease or abolish activity.[10]

  • N-3 Substitution: Modification at the N-3 position can modulate the pharmacokinetic profile and activity spectrum. The introduction of alkoxymethyl or acyloxymethyl groups can maintain or enhance activity.[3]

  • Lipophilicity (log P): A critical parameter for anticonvulsant activity is the lipophilicity of the molecule, which governs its ability to cross the blood-brain barrier.[10] QSAR studies have identified log P as a key descriptor for predicting the anticonvulsant potential of this compound derivatives.[10]

Conceptual SAR Pathway:

SAR_Pathway Molecular_Structure Molecular Structure of this compound Derivative C5_Sub C-5 Substitution (Aryl, Alkyl) Molecular_Structure->C5_Sub N_Sub N-1 and N-3 Substitution Molecular_Structure->N_Sub Physicochemical_Properties Physicochemical Properties (Lipophilicity, Electronic Effects) C5_Sub->Physicochemical_Properties N_Sub->Physicochemical_Properties BBB_Penetration Blood-Brain Barrier Penetration Physicochemical_Properties->BBB_Penetration Target_Interaction Interaction with Biological Targets (e.g., Voltage-gated Sodium Channels) BBB_Penetration->Target_Interaction Anticonvulsant_Activity Observed Anticonvulsant Activity Target_Interaction->Anticonvulsant_Activity

References

An In-depth Technical Guide to the Physicochemical Properties and Structure of 5-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylhydantoin is a heterocyclic organic compound belonging to the hydantoin (B18101) class. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to anticonvulsant drugs.[1] Furthermore, it is recognized as a metabolite of the antiepileptic drug Mephenytoin.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, structural characteristics, and relevant experimental protocols for 5-Phenylhydantoin, aimed at supporting research and development in medicinal chemistry and pharmacology.

Physicochemical Properties

The physicochemical properties of 5-Phenylhydantoin are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design and development. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Properties of 5-Phenylhydantoin

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
Appearance White to almost white crystalline solid/powder[1]
Melting Point 293-295 °C[1]
Boiling Point 360-365 °C[1]
Water Solubility Sparingly soluble (~0.1 g/100 mL at 25°C)[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and acetone[1]
pKa (Predicted) 8.58 ± 0.10[1]
LogP (Computed) 0.5[2]

Molecular and Crystal Structure

The molecular structure of 5-Phenylhydantoin consists of a five-membered hydantoin ring (imidazolidine-2,4-dione) substituted with a phenyl group at the 5-position. While specific X-ray crystallography data for 5-Phenylhydantoin was not found, the crystal structures of closely related derivatives, such as N-alkylated 5,5-diphenylhydantoin, reveal key structural features.

The hydantoin ring itself is nearly planar. The crystal packing of hydantoin derivatives is often governed by intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygen atoms, forming extensive networks. These interactions are crucial in determining the crystal lattice and the overall solid-state properties of the compound. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 5,5-dithis compound, shows characteristic absorption bands for the N-H stretching vibrations and the two carbonyl (C=O) stretching vibrations within the hydantoin ring.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure. The ¹³C NMR spectrum of 5,5-dithis compound, for instance, provides distinct signals for the carbonyl carbons and the carbons of the phenyl rings.[4]

Experimental Protocols

Synthesis of 5-Phenylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from carbonyl compounds.[5][6][7][8]

Reaction Scheme:

Benzaldehyde (B42025) + Potassium Cyanide + Ammonium (B1175870) Carbonate → 5-Phenylhydantoin

Detailed Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve benzaldehyde in a solvent such as aqueous ethanol.[7]

  • Addition of Reagents: To this solution, add potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). The molar ratio of ketone to cyanide and carbonate is typically 1:2:2.[6]

  • Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 60-70 °C, for several hours.[7][8] The reaction can also be carried out under pressure to retain volatile components.

  • Work-up: After the reaction is complete, cool the mixture. Acidify the solution with a mineral acid, such as hydrochloric acid (HCl), to precipitate the 5-Phenylhydantoin product.[6]

  • Purification: Isolate the crude product by filtration. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-Phenylhydantoin.[6]

Workflow for Bucherer-Bergs Synthesis of 5-Phenylhydantoin:

G start Start reactants Dissolve Benzaldehyde in Aqueous Ethanol start->reactants add_reagents Add KCN and (NH4)2CO3 reactants->add_reagents heat Heat Reaction Mixture (60-70 °C) add_reagents->heat cool Cool Reaction Mixture heat->cool acidify Acidify with HCl cool->acidify precipitate Precipitation of 5-Phenylhydantoin acidify->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end Pure 5-Phenylhydantoin recrystallize->end

Workflow for the Bucherer-Bergs synthesis of 5-Phenylhydantoin.

Pharmacological Relevance and Mechanism of Action

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[9][10][11] The primary mechanism of action for these compounds, including the parent structures related to 5-Phenylhydantoin, involves the modulation of voltage-gated sodium channels in neurons.[9][10]

Signaling Pathway: Inhibition of Voltage-Gated Sodium Channels

Hydantoin anticonvulsants exert their therapeutic effect by binding to voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][12] By binding to these channels, hydantoins stabilize the inactivated state of the channel.[10] This action prevents the return of the channel to the resting state and subsequent firing of new action potentials. The result is a reduction in the sustained high-frequency repetitive firing of neurons that is characteristic of seizures.

G cluster_neuron Presynaptic Neuron AP Action Potential Propagation Na_channel Voltage-Gated Sodium Channel AP->Na_channel Activates Na_influx Na+ Influx Na_channel->Na_influx Allows Inactivation Stabilization of Inactivated State Na_channel->Inactivation Leads to Depolarization Membrane Depolarization Na_influx->Depolarization AP_firing Further Action Potential Firing Depolarization->AP_firing Triggers Hydantoin 5-Phenylhydantoin (or derivative) Hydantoin->Na_channel Binds to Inactivation->Na_channel Blocks reactivation Reduced_excitability Reduced Neuronal Excitability Inactivation->Reduced_excitability Results in Seizure_control Seizure Control Reduced_excitability->Seizure_control Contributes to

References

The Biological Versatility of Phenylhydantoin Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylhydantoin scaffold, a core structure in several established therapeutic agents, continues to be a focal point in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticonvulsant to anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the biological activities of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Anticonvulsant Activity: Targeting Neuronal Excitability

This compound analogues are most renowned for their anticonvulsant properties, with phenytoin (B1677684) being a cornerstone in epilepsy treatment for decades. The primary mechanism of action for their anticonvulsant effects is the modulation of voltage-gated sodium channels in neurons. By binding to the inactive state of these channels, they prolong the refractory period, thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.

Quantitative Anticonvulsant Activity Data

The efficacy of this compound analogues as anticonvulsants is typically evaluated using in vivo models such as the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) tests. The median effective dose (ED₅₀) is a key parameter for quantifying their potency.

Compound/AnalogueAnimal ModelAssayED₅₀ (mg/kg)Reference
PhenytoinMouseMES5.96 - 30[1][2]
SB2-Ph (Schiff Base derivative)MouseMES8.29[1]
SB4-Ph (Schiff Base derivative)MouseMES> SB3-Ph > SB1-Ph[1]
Phenylmethylenehydantoin (PMH) 14MouseMES28 ± 2[2]
Phenylmethylenehydantoin (PMH) 12MouseMES39 ± 4[2]
Alkylated PhenylmethylenehydantoinsMouseMES28 - 90[2]
3-methoxymethyl-5-ethyl-5-phenylhydantoinMouseMES & PTZ-[3]
1,3-bis(methoxymethyl)-5,5-dithis compoundMouseMES-[3]
3-acetoxymethyl-5-ethyl-5-phenylhydantoinMouseMES-[3]

Note: A lower ED₅₀ value indicates higher potency.

Signaling Pathway for Anticonvulsant Action

Anticonvulsant_Mechanism cluster_neuron Neuron Neuron Membrane Neuron Membrane Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Depolarization Repetitive_Firing High-Frequency Action Potentials Na_Channel_Active->Repetitive_Firing Na+ Influx Na_Channel_Inactive->Na_Channel_Active Repolarization Na_Channel_Inactive->Na_Channel_Active Prolonged Refractory Period Seizure Seizure Activity Repetitive_Firing->Seizure This compound This compound Analogue This compound->Na_Channel_Inactive Binds and Stabilizes

Mechanism of anticonvulsant action of this compound analogues.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Several this compound analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their anticancer effects are attributed to multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of this compound analogues is commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxic potency.

Compound/AnalogueCancer Cell LineIC₅₀ (µM)Reference
5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin-0.077 (COX-2 inhibition)[4]
This compound Schiff BasesHCT-116-[5]
5-benzylidenehydantoin derivative 24HCT-11612.83 ± 0.9[6]
5-benzylidenehydantoin derivative 24HePG-29.07 ± 0.8[6]
5-benzylidenehydantoin derivative 24MCF-74.92 ± 0.3[6]
UPR1024A54919.58 ± 6.02 (EGFR inhibition)[6]
Spirohydantoin derivative (DFH)K562, Reh, CEM, 8E5Dose- and time-dependent[6]
Spirohydantoin derivative (DCH)K562, Reh, CEM, 8E5Dose- and time-dependent[6]
3-aminoalkyl/benzyl phenytoins--[7]
3-(4-piperidino/piperazino/morpholino) phenacyl phenytoins--[7]

Note: A lower IC₅₀ value indicates higher potency.

Signaling Pathways in Anticancer Activity

This compound analogues can interfere with cancer cell signaling at multiple levels. One key target is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9][10][] Furthermore, these compounds can induce DNA damage and trigger the intrinsic apoptotic pathway.[6][12][13][14][15]

Anticancer_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Mitochondrial Pathway Bcl2 Bcl-2 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis EGF EGF EGF->EGFR This compound This compound Analogue This compound->EGFR Inhibits This compound->Bax Promotes This compound->Bcl2 Inhibits This compound->DNA_Damage Induces

Proposed signaling pathways for the anticancer activity of this compound analogues.

Antimicrobial Activity: Disrupting Microbial Defenses

Certain this compound analogues have demonstrated promising activity against a range of bacterial and fungal pathogens. The primary mechanism of their antimicrobial action appears to be the disruption of the microbial cell membrane integrity. This leads to the leakage of intracellular components and ultimately cell death.[2][4][16][17] Some evidence also suggests that these compounds may interfere with microbial DNA, RNA, and protein synthesis.[2]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound analogues is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
2-Thiohydantoin-2-quinolone hybridsS. aureus, B. subtilis, E. faecalisModerate to mild[14]
2-Thiohydantoin-2-quinolone hybridsE. coli, K. pneumoniae, P. aeruginosaModerate to mild[14]
2-Thiohydantoin (B1682308) derivative 4bP. aeruginosa-[18]
3-iso-Propyl and 3-benzyl diphenylhydantoinsE. faecalis, E. coliWeak[5]

Note: A lower MIC value indicates higher potency.

Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Bacterial Cell Membrane Intracellular_Components Intracellular Components (Ions, Metabolites, etc.) Cell_Membrane->Intracellular_Components Leakage Cell_Lysis Cell Lysis Intracellular_Components->Cell_Lysis This compound This compound Analogue This compound->Cell_Membrane Disrupts Integrity

Proposed mechanism of antimicrobial action of this compound analogues.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Synthesis of this compound Analogues (General Procedure)

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This typically involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium (B1175870) carbonate. Alternatively, a two-step procedure involving the formation of a 2-thiohydantoin intermediate followed by oxidation can be employed.[19]

Anticonvulsant Activity Assays

This test is used to identify compounds that prevent the spread of seizures.

  • Animal Model: Male albino mice (20-25 g) or rats (100-150 g).

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a local anesthetic and saline solution.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic extension.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated.

This test is used to identify compounds that raise the seizure threshold.

  • Animal Model: Male albino mice (20-25 g).

  • Drug Administration: The test compound is administered i.p. or p.o. at various doses.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • Data Analysis: The ability of the test compound to prevent or delay the onset of clonic seizures is recorded, and the ED₅₀ is determined.

Anticancer Activity Assay

This colorimetric assay measures cell viability.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogue for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound Analogues (Varying Conc.) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

General workflow for in vitro cytotoxicity screening of this compound analogues.

Conclusion

This compound analogues represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their well-established anticonvulsant activity, coupled with emerging evidence of their anticancer and antimicrobial effects, makes them attractive candidates for further drug discovery and development efforts. This technical guide provides a foundational resource for researchers in the field, summarizing key biological data, outlining essential experimental protocols, and visualizing the complex signaling pathways involved. Further investigation into the structure-activity relationships and optimization of the this compound scaffold is warranted to unlock the full therapeutic potential of this remarkable class of molecules.

References

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Early Research and Discovery of Hydantoin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, represents a cornerstone in medicinal chemistry. Its journey from an obscure laboratory curiosity to the foundation of a major class of anticonvulsant drugs is a compelling narrative of chemical ingenuity and serendipitous biological discovery. This technical guide provides a comprehensive exploration of the seminal research that established hydantoin-based compounds as a critical therapeutic class. We will delve into the foundational synthetic methodologies, the pivotal discovery of their anticonvulsant properties, and the early understanding of their mechanism of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering historical context, detailed experimental insights, and a structured presentation of key data.

I. The Genesis of a Scaffold: Early Synthetic Approaches

The story of hydantoins begins in the 19th century with their initial synthesis. Two primary methods, the Urech hydantoin synthesis and the Bucherer-Bergs reaction, were instrumental in the early exploration of this chemical class.

Urech Hydantoin Synthesis (1873)

In 1873, Friedrich Urech reported the synthesis of 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674).[1][2] This method, now known as the Urech hydantoin synthesis, provided a direct route to 5-substituted hydantoins from α-amino acids.[2][3]

The synthesis is a two-step process involving the formation of an intermediate hydantoic acid, followed by acid-catalyzed cyclization.[3][4]

  • Formation of Hydantoic Acid: An α-amino acid is treated with an aqueous solution of potassium cyanate (KOCN). The amino group of the amino acid acts as a nucleophile, attacking the cyanate to form the corresponding hydantoic acid salt.

  • Cyclization to Hydantoin: The salt of the intermediate hydantoic acid is heated with a strong mineral acid, typically 25% hydrochloric acid, to effect cyclization and yield the hydantoin.[3][4]

Urech_Hydantoin_Synthesis cluster_step1 Step 1: Ureidoalkanoic Acid Formation cluster_step2 Step 2: Cyclization AminoAcid α-Amino Acid HydantoicAcid Hydantoic Acid Intermediate AminoAcid->HydantoicAcid KOCN Potassium Cyanate (KOCN) KOCN->HydantoicAcid Hydantoin 5-Substituted Hydantoin HydantoicAcid->Hydantoin Intramolecular Cyclization HCl Heat, HCl HCl->Hydantoin

Bucherer-Bergs Reaction (1929)

Developed by Hans Theodor Bucherer and Walter Bergs, this multicomponent reaction provides a versatile method for synthesizing 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and a cyanide source like potassium cyanide.[1][5][6]

This one-pot synthesis proceeds through several key intermediates.[5][6][7]

  • Reaction Setup: A ketone or aldehyde is heated with potassium cyanide (KCN) and ammonium carbonate in a suitable solvent, typically aqueous ethanol, at temperatures ranging from 60-70°C.[6][8]

  • Intermediate Formation: The reaction proceeds via the formation of a cyanohydrin, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile.[5][7]

  • Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the 5,5-disubstituted hydantoin.[5][7]

Bucherer_Bergs_Reaction Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin KCN KCN KCN->Cyanohydrin AmmoniumCarbonate (NH4)2CO3 Aminonitrile Aminonitrile Intermediate AmmoniumCarbonate->Aminonitrile NH3 Hydantoin 5,5-Disubstituted Hydantoin AmmoniumCarbonate->Hydantoin CO2 Cyanohydrin->Aminonitrile Aminonitrile->Hydantoin

II. A Landmark Discovery: Phenytoin (B1677684) and the Dawn of Non-Sedative Anticonvulsants

For decades, the therapeutic options for epilepsy were limited to sedatives like phenobarbital.[2] The discovery of phenytoin's anticonvulsant properties marked a paradigm shift in the treatment of seizure disorders.

The Synthesis and Initial Disregard of Phenytoin

Phenytoin (5,5-diphenylhydantoin) was first synthesized in 1908 by the German chemist Heinrich Biltz.[9] It was later re-synthesized in the 1920s by Arthur Dox at Parke-Davis during a search for new hypnotic drugs.[1][8] However, as phenytoin did not exhibit sedative effects, it was shelved and considered inactive.[8][9]

Merritt and Putnam's Pioneering Research (1936-1938)

In 1936, H. Houston Merritt and Tracy Putnam at Boston City Hospital developed a new animal model to screen for anticonvulsant activity, independent of sedative effects.[1][10] Using an electroshock model in cats, they could quantify a drug's ability to raise the seizure threshold.[10][11][12] Phenytoin was among the compounds supplied by Parke-Davis for testing.[2]

Their experiments revealed that phenytoin possessed potent anticonvulsant activity at doses that did not cause sedation, a groundbreaking finding that separated anticonvulsant and hypnotic effects for the first time.[1][11][13]

CompoundAnimal ModelKey FindingSedative EffectReference
Phenytoin Cat (Electroshock)High anticonvulsant activityMinimal at effective doses[1][11]
Phenobarbital Cat (Electroshock)Anticonvulsant activitySignificant sedation[1][11]
Sodium Bromide Cat (Electroshock)Moderate anticonvulsant activitySignificant sedation[11]

Clinical trials in patients with epilepsy began in 1937, and the remarkable efficacy of phenytoin was confirmed.[1][2] By 1938, Parke-Davis marketed the drug as Dilantin®.[2]

III. Unraveling the Mechanism: Early Insights into Hydantoin's Mode of Action

The discovery of phenytoin spurred research into its mechanism of action. Early investigations pointed towards the modulation of neuronal excitability. The primary mechanism of action for phenytoin and other hydantoin anticonvulsants was identified as the modulation of voltage-gated sodium channels.[3][14][15]

Interaction with Voltage-Gated Sodium Channels

Phenytoin exerts its anticonvulsant effect by binding to voltage-gated sodium channels in the neuronal membrane.[14][15] Specifically, it shows a preference for the inactivated state of these channels.[14][15] By stabilizing the inactivated state, phenytoin slows the rate at which the channels can recover and fire again.[3][14] This "use-dependent" blockade is more pronounced in neurons that are firing at high frequencies, a characteristic of seizure activity.[3] This selective action allows phenytoin to suppress seizure propagation without affecting normal neuronal transmission.[3][11]

Phenytoin_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_outcome Physiological Outcome Resting {Resting State | Channel Closed} Open {Open State | Na+ Influx Action Potential} Resting->Open Depolarization Inactive {Inactive State | Channel Closed Refractory Period} Open->Inactive Inactivation Inactive->Resting Repolarization (Recovery) Inactive->Resting Slows Recovery ReducedFiring Reduced Sustained High-Frequency Firing of Neurons Phenytoin Phenytoin Phenytoin->Inactive Binds and Stabilizes SeizureSuppression Suppression of Seizure Spread ReducedFiring->SeizureSuppression

IV. Conclusion

The early research and discovery of hydantoin-based compounds represent a pivotal chapter in the history of pharmacology and drug development. From the foundational synthetic work of Urech and Bucherer-Bergs to the transformative discovery of phenytoin's non-sedating anticonvulsant properties by Merritt and Putnam, this period laid the groundwork for modern epilepsy treatment. The subsequent elucidation of the mechanism of action, centered on the modulation of voltage-gated sodium channels, provided a rational basis for the therapeutic effects of this important class of drugs. This technical guide serves as a testament to the enduring legacy of this early research, which continues to inform the development of novel therapeutics for neurological disorders.

References

The Phenylhydantoin Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylhydantoin core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities. From its well-established role in anticonvulsant therapies to emerging applications in oncology and infectious diseases, the nuanced relationship between the structure of this compound derivatives and their biological function is of critical interest to the drug discovery community. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to aid in the rational design of next-generation therapeutics.

Anticonvulsant Activity

The most well-documented therapeutic application of this compound derivatives is in the management of epilepsy. The archetypal drug, phenytoin (B1677684) (5,5-dithis compound), has been a mainstay of anticonvulsant therapy for decades. SAR studies in this area have revealed several key structural features that govern efficacy and neurotoxicity.

Core SAR Principles for Anticonvulsant Activity
  • C-5 Substitution : The nature of the substituents at the C-5 position of the hydantoin (B18101) ring is paramount for anticonvulsant activity. A phenyl group or another aromatic substituent at this position is generally considered essential for activity against generalized tonic-clonic seizures[1]. Alkyl substituents at C-5 can contribute to sedation, a property less pronounced in phenytoin[2].

  • N-3 Substitution : N-alkylation can influence the metabolic profile and activity spectrum. For instance, N-methylation can decrease activity against maximal electroshock seizures (MES) while enhancing activity against chemically-induced convulsions[2].

  • Hydrogen Bonding : The ability of the hydantoin ring to form hydrogen bonds is a crucial SAR feature for antiepileptic phenytoin-like drugs[3]. A stepwise decrease in anticonvulsant activity is observed when the hydantoin ring is modified to a succinimide (B58015) or pyrrolidinone, and when these rings are N-methylated[3].

  • Phenyl Ring Substitution : Substituents on the phenyl ring at C-5 can modulate activity. Phenylmethylenehydantoins (PMHs) with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring have demonstrated good anticonvulsant activity[4]. Conversely, polar groups such as -NO2, -CN, and -OH tend to result in less active or inactive compounds[4].

Quantitative SAR Data for Anticonvulsant this compound Derivatives

The following table summarizes key quantitative data for selected this compound derivatives, highlighting the impact of structural modifications on anticonvulsant activity as determined by the Maximal Electroshock Seizure (MES) test.

CompoundR1R2R3 (Phenyl Substituent)MES ED₅₀ (mg/kg)Reference
PhenytoinHPhenylH30 ± 2[4]
PMH 14HH4-tert-Butyl28 ± 2[4]
PMH 12HH4-iso-Propyl39 ± 4[4]
SB2-PhSchiff BasePhenylH8.29[5]
Experimental Protocols for Anticonvulsant Screening

The MES test is a widely used preclinical assay to screen for potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures[6].

Principle: An electrical stimulus of high intensity and frequency is applied to rodents, inducing a maximal seizure characterized by a tonic extension of the hindlimbs. The ability of a test compound to prevent this hindlimb tonic extension is the primary endpoint[7].

Protocol:

  • Animal Preparation: Adult male mice or rats are used. At the time of testing, a drop of 0.5% tetracaine (B1683103) hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to improve electrical conductivity[6].

  • Drug Administration: The test compound is administered at various doses and at a predetermined time before the electrical stimulus to allow for peak effect. A vehicle control group is also included[6].

  • Stimulation: Corneal electrodes are placed on the eyes of the restrained animal. An alternating current electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds)[6][8].

  • Observation: Immediately following the stimulus, the animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection[8].

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀) is calculated[6].

The PTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and/or myoclonic epilepsy[7][9].

Principle: The chemical convulsant pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured[9][10].

Protocol:

  • Animal Preparation: Male mice or rats are used and placed in isolation cages to minimize stress[2].

  • Drug Administration: The test compound is administered at various doses prior to PTZ administration.

  • PTZ Administration: PTZ is injected subcutaneously (s.c.) into a loose fold of skin on the midline of the neck. The dosage varies by species (e.g., 85 mg/kg for CF-1 mice)[2].

  • Observation: Animals are observed for 30 minutes for the presence or absence of a seizure. The endpoint is typically an episode of clonic spasms of the fore and/or hind limbs lasting for approximately 3 to 5 seconds[2].

  • Data Analysis: Animals not displaying the defined seizure endpoint are considered protected. The dose at which 50% of the animals are protected (ED₅₀) can be determined.

Experimental Workflow for Anticonvulsant Drug Discovery

G cluster_synthesis Synthesis and Characterization cluster_screening Anticonvulsant Screening cluster_sar SAR Analysis synthesis Synthesis of this compound Derivatives purification Purification and Structural Elucidation (NMR, MS) synthesis->purification mes_test Maximal Electroshock Seizure (MES) Test purification->mes_test ptz_test Pentylenetetrazol (PTZ) Seizure Test purification->ptz_test neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) mes_test->neurotoxicity ptz_test->neurotoxicity data_analysis Quantitative Data Analysis (ED50) neurotoxicity->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation

Workflow for anticonvulsant drug discovery.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.

SAR for Anticancer Activity

The antiproliferative activity of this compound derivatives is highly dependent on the substitution pattern. For instance, in a series of 3-substituted-5,5-diphenylhydantoins, a derivative with a benzyl (B1604629) group at the N-3 position showed significant antiproliferative effects against human colon carcinoma cells (HCT-116).

Quantitative SAR Data for Anticancer this compound Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative this compound derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Compound 4 COX-20.077[11]
Celecoxib (Reference)COX-20.060[11]
Compound 6 MCF-711.7[12]
Compound 6 HepG20.21[12]
Compound 6 A5491.7[12]
Doxorubicin (Reference)MCF-77.67[12]
Doxorubicin (Reference)HepG28.28[12]
Doxorubicin (Reference)A5496.62[12]
Experimental Protocols for Anticancer Screening

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a valuable tool for screening potential anticancer drugs[13].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[13].

Protocol:

  • Cell Plating: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at an optimal density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test this compound derivative and incubated for a specified period (e.g., 72 hours)[14].

  • MTT Addition: After incubation, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 2 to 4 hours, allowing for the formation of formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals[13].

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm)[13].

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value is determined.

Principle: This assay measures the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The assay often quantifies the amount of ADP produced during the kinase reaction using a luminescence-based method[15].

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the recombinant EGFR enzyme and prepare a kinase reaction master mix containing a peptide substrate and ATP[15].

  • Kinase Reaction: In a 96-well plate, add the diluted test compound or a control (DMSO). Initiate the reaction by adding the EGFR enzyme to the master mix in each well. Incubate the plate (e.g., at 30°C for 60 minutes)[15].

  • ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Then, add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal[15].

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the compound is determined by comparing the signal in the presence of the compound to the control.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras_Raf_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT This compound This compound Derivative This compound->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Differentiation Ras_Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation

EGFR signaling pathway and its inhibition.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents, offering a potential new class of antibiotics to combat drug-resistant pathogens.

SAR for Antimicrobial Activity

The antimicrobial activity of this compound derivatives is influenced by their overall lipophilicity and the presence of specific functional groups. Dimeric hydantoin derivatives have been designed to mimic antimicrobial peptides, with cationic charges and hydrophobic groups contributing to their membrane-active properties.

Quantitative SAR Data for Antimicrobial this compound Derivatives

The following table provides the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin (Reference)E. coli0.24 - 7.81[16]
Ciprofloxacin (Reference)P. aeruginosa0.24 - 7.81[16]
Compound 4b S. aureus>125[16]
Compound 4d S. aureus62.5[16]
Compound 5b E. coli>125[16]
Compound 5c E. coli62.5[16]
Experimental Protocol for Antimicrobial Screening

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using a serial dilution method in a microtiter plate format.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow for Antimicrobial Drug Discovery

G cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization synthesis->characterization mic_assay Minimum Inhibitory Concentration (MIC) Assay characterization->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay membrane_disruption Membrane Disruption Assays mbc_assay->membrane_disruption resistance_studies Drug Resistance Studies membrane_disruption->resistance_studies

References

Metabolic Pathways of Phenylhydantoin in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Phenylhydantoin (phenytoin) in various preclinical models. This compound is a widely used anticonvulsant drug, and understanding its metabolism is crucial for drug development, safety assessment, and predicting drug-drug interactions. This document summarizes key metabolic routes, enzymatic processes, and provides detailed experimental methodologies for their investigation.

Core Metabolic Pathways of this compound

This compound undergoes extensive metabolism primarily in the liver before excretion. The major metabolic transformations involve aromatic hydroxylation followed by glucuronide conjugation. The primary metabolic pathways are conserved across preclinical species, although quantitative differences exist.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in this compound metabolism is the oxidation of one of the phenyl rings, predominantly at the para-position, to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[1][2] This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, specifically CYP2C9 and CYP2C19.[3][4] The formation of p-HPPH is thought to proceed through a reactive arene oxide intermediate. This intermediate can also be detoxified by epoxide hydrolase (EPHX1) to form the dihydrodiol metabolite.[1][2] The dihydrodiol can be further oxidized to a catechol, which can then be methylated.[2]

Other minor oxidative metabolites have been identified, including 5-(3'-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) and diphenylhydantoic acid (DPHA).[3][5]

Phase II Metabolism: Glucuronidation

The primary metabolite, p-HPPH, is subsequently conjugated with glucuronic acid to form p-HPPH-O-glucuronide.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), making the metabolite more water-soluble and facilitating its renal excretion.[1][6] Several UGT isoforms, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, have been implicated in this process.[2][6]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound.

Phenylhydantoin_Metabolism This compound This compound Arene_Oxide Arene Oxide Intermediate This compound->Arene_Oxide CYP2C9, CYP2C19 DPHA Diphenylhydantoic Acid (DPHA) This compound->DPHA Hydantoinase p_HPPH p-HPPH (5-(4'-hydroxyphenyl)-5-phenylhydantoin) Arene_Oxide->p_HPPH Spontaneous rearrangement Dihydrodiol Dihydrodiol Metabolite Arene_Oxide->Dihydrodiol Epoxide Hydrolase (EPHX1) p_HPPH_Glucuronide p-HPPH-O-glucuronide p_HPPH->p_HPPH_Glucuronide UGT1A1, UGT1A4, UGT1A6, UGT1A9 Catechol Catechol Dihydrodiol->Catechol Dehydrogenase OMCAT O-methylated Catechol (OMCAT) Catechol->OMCAT COMT Excretion Excretion OMCAT->Excretion p_HPPH_Glucuronide->Excretion DPHA->Excretion

Figure 1: Metabolic pathway of this compound.

Quantitative Analysis of this compound Metabolism

The rate and extent of this compound metabolism vary across preclinical species. These differences are critical for extrapolating animal data to humans in drug development.

Enzyme Kinetics

The following table summarizes the kinetic parameters for the primary metabolic step, the formation of p-HPPH from this compound, catalyzed by CYP2C9 and CYP2C19.

EnzymePreclinical ModelKm (μM)Vmax (nmol/min/mg protein)Reference
CYP2C9 Human Liver Microsomes14.6 - 23.6Data not consistently reported[4][6]
Recombinant Human14.6Data not consistently reported[4]
CYP2C19 Human Liver Microsomes24.1Data not consistently reported[4]
Recombinant Human24.1Data not consistently reported[4]

Note: Vmax values can be highly variable depending on the specific experimental conditions and the source of the enzyme.

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound also demonstrate species-specific differences.

SpeciesAdministration RouteDose (mg/kg)T½ (hours)Clearance (mL/min/kg)Bioavailability (%)Reference
Rat IVNot specifiedNot specified87 - 262 (ml/h)-[8]
Dog IV124.92.37-[2]
Dog OralNot specified1.3 - 1.6 (after 2 weeks oral)Not specified43 - 54[9][10]
Monkey Not specifiedNot specifiedNot specifiedNot specifiedNot specified[11]
Mouse Not specifiedNot specifiedNot specifiedNot specifiedNot specified[11]

Note: Pharmacokinetic data can be influenced by factors such as strain, sex, and age of the animals, as well as the formulation of the drug.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of this compound using liver microsomes from a preclinical species.

Objective: To determine the rate of this compound metabolism and identify the metabolites formed.

Materials:

  • Liver microsomes (from the desired preclinical species)

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer, the liver microsome suspension, and the this compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold solution of acetonitrile containing the internal standard. The 0-minute sample serves as a control.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the remaining this compound and the formed metabolites.[12][13]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the in vitro metabolism study.

Experimental_Workflow Start Start Preparation 1. Reagent Preparation - Thaw Microsomes - Prepare this compound Stock - Prepare NADPH System Start->Preparation Incubation_Setup 2. Incubation Setup - Add Buffer, Microsomes, this compound Preparation->Incubation_Setup Pre_incubation 3. Pre-incubation (37°C, 5 min) Incubation_Setup->Pre_incubation Reaction_Initiation 4. Initiate Reaction - Add NADPH System Pre_incubation->Reaction_Initiation Incubation 5. Incubation (37°C, with shaking) Reaction_Initiation->Incubation Sampling 6. Time-point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching 7. Reaction Quenching - Add cold Acetonitrile + Internal Standard Sampling->Quenching Centrifugation 8. Protein Precipitation - Vortex and Centrifuge Quenching->Centrifugation Supernatant_Transfer 9. Supernatant Collection Centrifugation->Supernatant_Transfer Analysis 10. LC-MS/MS Analysis - Quantify this compound and Metabolites Supernatant_Transfer->Analysis End End Analysis->End

Figure 2: Experimental workflow for in vitro metabolism.
Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound and its major metabolite, p-HPPH, in biological matrices.[12][13]

Objective: To separate and quantify this compound and p-HPPH in plasma or microsomal incubates.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer

  • Reversed-phase C18 column

Reagents:

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition needs to be optimized.

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Internal standard

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a sample of plasma or microsomal supernatant, add the internal standard.

    • Add the extraction solvent and vortex vigorously.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where both this compound and p-HPPH have significant absorbance (e.g., 220-230 nm), or by mass spectrometry for higher sensitivity and specificity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of this compound and p-HPPH.

    • Calculate the concentration of the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Signaling Pathways and this compound Metabolism

The metabolism of this compound can be influenced by and can, in turn, influence various cellular signaling pathways. For instance, the expression and activity of CYP enzymes are regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[14][15] this compound itself is a known inducer of CYP3A4, suggesting an interaction with these pathways.

Furthermore, the generation of reactive intermediates during this compound metabolism can lead to cellular stress and the activation of pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway, which is a key regulator of the cellular antioxidant response.[16][17][18] However, a detailed and universally accepted signaling pathway diagram directly and exclusively depicting the effects of this compound metabolism is not well-established in the literature and would be speculative at this stage. Research in this area is ongoing.

Conclusion

The metabolism of this compound in preclinical models is a complex process involving multiple enzymes and pathways. A thorough understanding of these processes, supported by robust quantitative data and well-defined experimental protocols, is fundamental for the successful development and safe use of this important therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of drug metabolism and development. Further species-specific investigations are crucial for refining the extrapolation of preclinical findings to the human context.

References

Beyond Epilepsy: A Technical Guide to the Therapeutic Potential of Phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenylhydantoin, a cornerstone in epilepsy management for over eight decades, is increasingly being recognized for its therapeutic versatility beyond seizure control. This technical guide provides an in-depth exploration of the scientific evidence and mechanistic underpinnings of this compound's efficacy in non-epileptic conditions, specifically cardiac arrhythmias, neuropathic pain, wound healing, and bipolar disorder. By consolidating quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanded clinical applications of this established pharmaceutical agent.

Core Mechanism of Action: Voltage-Gated Sodium Channel Modulation

The primary therapeutic action of this compound across its diverse applications stems from its well-characterized effect on voltage-gated sodium channels (VGSCs). This compound exhibits a use-dependent and voltage-dependent blockade of these channels. It preferentially binds to the inactivated state of the channel, a conformation that is more prevalent during high-frequency neuronal or myocardial firing. This binding stabilizes the inactivated state, prolonging the refractory period and thereby reducing the cell's ability to fire rapid, successive action potentials. This selective inhibition of hyperexcitable cells, while leaving normal physiological activity largely unaffected, forms the basis of its therapeutic efficacy in a range of pathological conditions characterized by cellular hyperexcitability.

Cardiac Arrhythmias: Restoring Rhythmic Stability

This compound is classified as a Class IB antiarrhythmic agent. Its therapeutic effect in cardiology is primarily attributed to its ability to shorten the cardiac action potential duration and decrease the effective refractory period in ventricular and Purkinje fibers, consistent with its sodium channel blocking activity.[1]

Quantitative Data: Electrophysiological Effects

The following table summarizes the quantitative effects of this compound on key cardiac electrophysiological parameters.

ParameterSpecies/TissuePhenytoin (B1677684) ConcentrationEffectReference
Action Potential Duration (APD)Ventricular MyocytesTherapeuticShortens[1][2]
Effective Refractory Period (ERP)VentriclesTherapeuticShortens[1]
Conduction VelocityHis-Purkinje FibersTherapeuticMinimal effect[1]
QRS DurationHuman (in vivo)SupratherapeuticMay widen[1]
Experimental Protocol: Evaluation of Antiarrhythmic Effects

A representative experimental protocol to assess the antiarrhythmic properties of this compound is outlined below.

Objective: To determine the effect of this compound on ventricular arrhythmias induced by myocardial infarction in a rat model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats undergo ligation of the left anterior descending coronary artery to induce myocardial infarction.

  • Arrhythmia Induction: 24 hours post-ligation, ventricular arrhythmias are monitored using continuous electrocardiogram (ECG) recordings.

  • Drug Administration: this compound is administered intravenously at varying doses.

  • Data Analysis: ECG recordings are analyzed to quantify the incidence and duration of ventricular tachycardia and ventricular fibrillation before and after this compound administration.

G cluster_protocol Experimental Workflow: Cardiac Arrhythmia Model A Induce Myocardial Infarction (Coronary Artery Ligation in Rats) B Monitor for Ventricular Arrhythmias (Continuous ECG) A->B C Administer this compound (Intravenous Infusion) B->C D Analyze ECG Data (Quantify Arrhythmia Burden) C->D E Assess Dose-Response Relationship D->E

Figure 1: Experimental workflow for evaluating the antiarrhythmic effects of this compound.

Neuropathic Pain: Dampening Ectopic Discharges

The hyperexcitability of damaged peripheral nerves is a key driver of neuropathic pain. This compound's ability to block voltage-gated sodium channels makes it a logical candidate for mitigating the ectopic discharges that characterize this debilitating condition. It has been investigated for various neuropathic pain states, including trigeminal neuralgia and painful diabetic neuropathy, with both systemic and topical administration routes showing promise.[3][4]

Quantitative Data: Clinical Efficacy in Neuropathic Pain

The following table summarizes the results from clinical trials evaluating this compound for neuropathic pain.

IndicationAdministration RouteDosagePrimary Outcome MeasureResultReference
Acute Exacerbations of Trigeminal NeuralgiaIntravenous (Fosphenytoin)18 mg/kg loading dose, then 7.5 mg/kg dailyChange in Numeric Rating Scale (NRS) pain score at 120 minsSignificant pain reduction (p=0.008)[5]
Acute Flare-ups of Neuropathic PainIntravenous15 mg/kg over 2 hoursChange in 10-cm Visual Analog Scale (VAS) for painSignificant reduction in overall pain (p < 0.005)[3]
Painful Diabetic NeuropathyTopical Cream5%50% reduction in painWithin 60 minutes, effect lasted 8-12 hours[6]
Painful Diabetic NeuropathyTopical Cream10%Mean pain reduction on NRS4.5-point reduction from baseline (p < 0.01)[7]
Experimental Protocol: Clinical Trial for Topical this compound

A representative clinical trial protocol for evaluating topical this compound in painful diabetic neuropathy is outlined below.

Objective: To assess the efficacy and safety of a topical this compound cream for the treatment of painful diabetic neuropathy.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled crossover trial.

  • Participants: Patients with a confirmed diagnosis of painful diabetic neuropathy and a baseline pain score of ≥ 4 on an 11-point Numeric Rating Scale (NRS).

  • Intervention: Participants are randomized to receive either 10% this compound cream or a placebo cream for a defined treatment period, followed by a washout period and crossover to the other treatment arm.

  • Pain Assessment: Daily pain diaries are used to record pain intensity on the NRS. Secondary outcomes may include the Neuropathic Pain Symptom Inventory and quality of life questionnaires.

  • Data Analysis: The primary endpoint is the change in the mean weekly NRS pain score from baseline.

G cluster_protocol Clinical Trial Workflow: Topical this compound for Neuropathic Pain A Patient Screening and Enrollment (Painful Diabetic Neuropathy, NRS ≥ 4) B Randomization A->B C1 Treatment Arm 1: Topical this compound (10%) B->C1 C2 Treatment Arm 2: Placebo Cream B->C2 D Treatment Period 1 C1->D C2->D E Washout Period D->E F1 Treatment Arm 2: Placebo Cream E->F1 F2 Treatment Arm 1: Topical this compound (10%) E->F2 G Treatment Period 2 F1->G F2->G H Data Analysis (Change in NRS Scores) G->H

Figure 2: Crossover clinical trial design for evaluating topical this compound.

Wound Healing: A Stimulator of Tissue Repair

An intriguing and serendipitous discovery related to a common side effect of oral this compound, gingival hyperplasia, has led to its investigation as a promoter of wound healing. Topical application of this compound has been shown to accelerate the healing of various types of wounds, including decubitus ulcers, diabetic foot ulcers, and traumatic wounds.[8]

Mechanism of Action in Wound Healing

The wound healing properties of this compound are multifactorial and involve the modulation of several key cellular processes:

  • Stimulation of Fibroblast Proliferation and Collagen Deposition: this compound has been shown to stimulate the proliferation of fibroblasts and enhance the deposition of collagen, essential components of the extracellular matrix that provide structural support to healing tissue.[9]

  • Modulation of Inflammatory Response: It appears to have anti-inflammatory effects, which can be beneficial in the early stages of wound healing.

  • Antibacterial Activity: Some studies suggest that this compound possesses antibacterial properties, which can help to prevent wound infections.[10]

Signaling Pathways in this compound-Mediated Wound Healing

Recent research has begun to elucidate the specific signaling pathways involved in this compound's effects on wound healing. Two key pathways that have been implicated are the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

This compound can activate the gp130-JAK-STAT3 pathway, leading to increased expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), as well as increased collagen levels. It also appears to increase the expression of NF-κB and TGF-β1.[11] The net effect of these changes is an increase in granulation tissue formation and a reduction in healing time.

G cluster_pathway This compound-Mediated Wound Healing Pathways P This compound J gp130-JAK-STAT3 Pathway P->J T TGF-β Signaling Pathway P->T V ↑ VEGF J->V M ↑ MMPs J->M C ↑ Collagen J->C N ↑ NF-κB J->N T->C F ↑ Fibroblast Proliferation T->F G ↑ Granulation Tissue V->G M->G C->G N->G H ↓ Healing Time G->H F->G

Figure 3: Signaling pathways involved in this compound-mediated wound healing.

Quantitative Data: Efficacy in Wound Healing

The following table presents quantitative data from studies on the efficacy of topical this compound in wound healing.

Wound TypeComparison GroupOutcome MeasureResultReference
Traumatic Wounds--Promotes fibroblast proliferation and granulation tissue formation[10]
Diabetic UlcersConventional DressingMean rate of healthy granulation tissue formation60.71% with this compound vs. 11% with conventional dressing[10]
Diabetic UlcersConventional DressingMean hospital stay23.96 days with this compound vs. 35 days with conventional dressing[10]
Pressure Ulcers--Rapid granulation tissue appearanceWithin 2 days
Experimental Protocol: Animal Model of Wound Healing

A common experimental protocol to evaluate the wound healing potential of topical this compound in an animal model is described below.

Objective: To assess the efficacy of topical this compound on full-thickness excisional wounds in rats.

Methodology:

  • Animal Model: Anesthetized rats have a full-thickness circular wound created on their dorsal side.

  • Treatment Groups: Animals are divided into groups receiving topical application of a this compound formulation, a placebo/vehicle control, and/or a standard-of-care treatment.

  • Wound Assessment: Wound closure is monitored by measuring the wound area at regular intervals.

  • Histological Analysis: At the end of the study, wound tissue is harvested for histological examination to assess parameters such as re-epithelialization, collagen deposition, and neovascularization.

G cluster_protocol Experimental Workflow: Animal Wound Healing Model A Create Excisional Wound (Dorsal side of rats) B Topical Treatment Application (this compound, Placebo, etc.) A->B C Monitor Wound Closure (Measure wound area) B->C D Histological Analysis (Assess tissue regeneration) C->D E Compare Healing Parameters D->E

Figure 4: Experimental workflow for assessing wound healing in an animal model.

Bipolar Disorder: A Potential Mood Stabilizer

The use of anticonvulsants as mood stabilizers in bipolar disorder is well-established. Given this compound's mechanism of action, which it shares with other anticonvulsants used in bipolar disorder, its potential in this indication has been explored, primarily as an adjunctive therapy.

Quantitative Data: Clinical Efficacy in Bipolar Disorder

The following table summarizes the findings from a key clinical trial on the prophylactic effect of adjunctive this compound in bipolar disorder.

Study DesignPatient PopulationInterventionDurationPrimary OutcomeResultReference
Double-blind, placebo-controlled, crossover23 patients with bipolar disorderAdd-on this compound or placebo to existing therapy6 months per phaseRelapse rate3 relapses on this compound vs. 9 on placebo (p=0.02)[12]
Experimental Protocol: Clinical Trial for Bipolar Disorder

The design of the clinical trial that demonstrated a prophylactic effect of this compound in bipolar disorder is outlined below.

Objective: To evaluate the prophylactic efficacy of adjunctive this compound in patients with bipolar disorder.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Patients with a diagnosis of bipolar disorder who had at least one mood episode per year for the previous two years despite ongoing prophylactic treatment.

  • Intervention: this compound or a placebo was added to the patients' existing mood stabilizer regimen for a period of 6 months. After a washout period, patients were crossed over to the other treatment arm for another 6 months.

  • Outcome Assessment: The primary outcome was the time to a mood episode (relapse).

  • Data Analysis: Survival analysis was used to compare the relapse rates between the this compound and placebo groups.

G cluster_protocol Clinical Trial Workflow: Adjunctive this compound for Bipolar Disorder A Patient Recruitment (Bipolar disorder, frequent relapses) B Randomization A->B C1 Phase 1: Add-on this compound B->C1 C2 Phase 1: Add-on Placebo B->C2 D 6-Month Treatment Period C1->D C2->D E Washout Period D->E F1 Phase 2: Add-on Placebo E->F1 F2 Phase 2: Add-on this compound E->F2 G 6-Month Treatment Period F1->G F2->G H Data Analysis (Compare relapse rates) G->H

Figure 5: Crossover clinical trial design for adjunctive this compound in bipolar disorder.

Conclusion and Future Directions

This compound, a long-standing therapeutic agent, continues to reveal its diverse pharmacological potential. Its well-defined mechanism of action on voltage-gated sodium channels provides a strong rationale for its exploration in a variety of conditions characterized by cellular hyperexcitability. The evidence presented in this guide highlights its promise in the management of cardiac arrhythmias and neuropathic pain. Furthermore, its unexpected role in promoting wound healing through the modulation of complex signaling pathways opens up new avenues for its application in regenerative medicine. While the initial findings in bipolar disorder are encouraging, they underscore the need for larger, more definitive clinical trials.

For drug development professionals, this compound offers a unique opportunity for repurposing and formulation innovation. The development of novel delivery systems, such as targeted topical formulations for neuropathic pain and wound healing, could optimize its therapeutic index by maximizing local efficacy while minimizing systemic side effects. Further research into its molecular targets and downstream signaling pathways will undoubtedly uncover additional therapeutic possibilities for this versatile and enduring molecule. The journey of this compound is a compelling example of how a deep understanding of a drug's core mechanism of action can unlock a wealth of therapeutic opportunities far beyond its original indication.

References

Phenylhydantoin: A Versatile Scaffold for Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The hydantoin (B18101) ring system, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Among its derivatives, 5,5-diphenylhydantoin, commonly known as phenytoin (B1677684), has been a mainstay in the treatment of epilepsy for decades, highlighting the therapeutic potential of this chemical class in the central nervous system (CNS).[1][2] This technical guide delves into the utility of the this compound scaffold in CNS drug discovery, moving beyond its established role as an anticonvulsant to explore its potential in other neurological disorders. We will examine its structure-activity relationships, mechanisms of action, and the experimental protocols pivotal for the discovery and development of novel this compound-based therapeutics.

The this compound Scaffold: Physicochemical Properties and Structure-Activity Relationships

The this compound core, characterized by a 5,5-disubstituted imidazolidine-2,4-dione ring, possesses a unique combination of features that contribute to its biological activity.[3] The presence of two phenyl groups at the C-5 position is crucial for its anticonvulsant properties. The hydantoin ring itself contains hydrogen bond donors and acceptors, which are vital for receptor binding.[3]

Structure-activity relationship (SAR) studies have revealed several key aspects for maintaining and enhancing the CNS activity of this compound derivatives:

  • Substitution at the C-5 Position: The presence of at least one phenyl group at this position is generally required for anticonvulsant activity. The orientation of this phenyl ring relative to the hydantoin ring can significantly impact potency.[4]

  • Substitution at the N-1 and N-3 Positions: Modifications at these positions can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, N-alkylation can influence lipophilicity and, consequently, blood-brain barrier penetration.

  • Hydrogen Bonding Capability: The ability of the hydantoin ring to form hydrogen bonds is a critical feature for its interaction with biological targets. Alterations that reduce this capability, such as replacing the hydantoin ring with a succinimide (B58015) or pyrrolidinone, have been shown to decrease anticonvulsant activity.

Quantitative Data on this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives, providing a comparative overview of their anticonvulsant activity and neurotoxicity.

Table 1: Anticonvulsant Activity of this compound Schiff Base Derivatives in the Maximal Electroshock (MES) Test in Mice [5]

CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Phenytoin5.96Not ReportedNot Reported
SB1-Ph> 40> 80> 2
SB2-Ph8.29> 80> 9.65
SB3-Ph21.01> 80> 3.81
SB4-Ph13.92> 80> 5.75

Table 2: Anticonvulsant Activity of Fluorinated Phenytoin Analogs in the Maximal Electroshock Seizure (MES) Assay [6]

CompoundAnticonvulsant Activity (MES)
5-(4-Fluorophenyl)-5-phenylhydantoinActive
5-(3-Fluorophenyl)-5-phenylhydantoinActive
5,5-bis(4-Fluorophenyl)hydantoinActive

Mechanisms of Action in the Central Nervous System

The primary mechanism of action for phenytoin and its analogs is the modulation of voltage-gated sodium channels.[5] By binding to the channel, they stabilize it in the inactivated state, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.

While the blockade of sodium channels is the principal mechanism, emerging evidence suggests that this compound derivatives may exert their effects through multiple pathways:

  • Modulation of Calcium Channels: Some studies indicate that phenytoin may also influence calcium influx through voltage-gated calcium channels, which could contribute to its overall anticonvulsant effect.

  • Interaction with Opioid Receptors: Recent research on certain this compound Schiff bases suggests that their anticonvulsant activity may involve interactions with kappa and delta opioid receptors.[5]

Signaling Pathway of this compound Derivatives

G Primary Signaling Pathway of this compound Derivatives cluster_0 Neuronal Membrane cluster_1 Intracellular Effects Na_Channel Voltage-Gated Sodium Channel Action_Potential Reduced Neuronal Excitability Na_Channel->Action_Potential Decreased Na+ influx This compound This compound Derivative This compound->Na_Channel Binds to and stabilizes inactivated state Seizure_Suppression Seizure Suppression Action_Potential->Seizure_Suppression G Workflow for this compound-Based CNS Drug Discovery cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Lead Optimization A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In vitro Screening (e.g., Sodium Channel Binding Assay) B->C D In vivo Efficacy Testing (MES, PTZ models) C->D E Neurotoxicity Assessment (e.g., Rotarod Test) D->E F Pharmacokinetic Studies (ADME) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Selection G->H H->A Iterative Design

References

In Silico Modeling of Phenylhydantoin Binding to Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to investigate the binding of phenylhydantoin and its derivatives to ion channels. This compound, the core structure of the widely used anticonvulsant drug phenytoin, primarily targets voltage-gated sodium channels, and understanding its binding mechanism at a molecular level is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This document outlines the key computational techniques, summarizes quantitative binding data, and provides detailed experimental protocols for validation.

Introduction to this compound and its Ion Channel Targets

This compound-based compounds are a cornerstone in the treatment of epilepsy. Their primary mechanism of action involves the modulation of ion channel activity, particularly the voltage-gated sodium (NaV) channels.[1][2] By binding to these channels, phenylhydantoins stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that characterizes epileptic seizures.[1] In silico modeling has become an indispensable tool for elucidating the molecular details of this interaction, enabling the rational design of new derivatives with enhanced binding affinity and selectivity.

The primary target for this compound is the inner pore of the voltage-gated sodium channel.[1] Mutagenesis studies have identified key amino acid residues within the domain IV-S6 (IVS6) transmembrane helix as being critical for binding.[1] Specifically, residues such as Phenylalanine-1764 and Tyrosine-1771 (numbering from the rat NaV1.2 channel) have been shown to be crucial for the interaction with phenytoin.[1]

Quantitative Binding Data

In silico and experimental studies have quantified the binding affinity of this compound and its analogs to their target ion channels. This data is essential for structure-activity relationship (SAR) studies and for validating computational models.

CompoundTargetBinding Affinity MetricValueReference
PhenytoinBrain Na+ Channel (inactivated state)IC5019 ± 4.2 µM[1]
PhenytoinNeuronal Na+ Channels (open/inactivated)IC50~9 to 19 µM[1]
PhenytoinNeuronal Na+ Channels (resting state)IC50>100-fold weaker than open/inactivated[1]
5-heptyl-5-phenyl-hydantoinNaV1.2 Channel (fast inactivated state)IC502.5 µM[1]
PhenytoinInterleukin 1β (IL-1β)Binding Energy-7.8 kcal/mol[2]
PhenytoinBrain-Derived Neurotrophic Factor (BDNF)Binding Energy-7.7 kcal/mol[2]
PhenytoinCaspase-3Binding Energy-7.4 kcal/mol[2]
PhenytoinB-cell lymphoma 2 (Bcl-2)Binding Energy-7.1 kcal/mol[2]

In Silico Modeling Workflow

The in silico investigation of this compound binding to ion channels typically follows a multi-step workflow, starting from target preparation to the analysis of ligand-receptor interactions.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_validation Validation Target_Selection Target Identification (e.g., NaV1.2) Structure_Prep Protein Structure Preparation Target_Selection->Structure_Prep Docking Molecular Docking Structure_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Energy_Calc Binding Free Energy Calculation MD_Sim->Energy_Calc Interaction_Analysis Interaction Analysis (H-bonds, van der Waals) MD_Sim->Interaction_Analysis Pose_Analysis->MD_Sim Experimental_Validation Experimental Validation (e.g., Patch Clamp) Energy_Calc->Experimental_Validation Interaction_Analysis->Experimental_Validation

Figure 1: A general workflow for the in silico modeling of ligand-ion channel interactions.

Methodologies for Key In Silico Experiments

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is a critical step for generating an initial hypothesis of the binding mode.

Protocol for Molecular Docking of this compound to a Voltage-Gated Sodium Channel:

  • Receptor Preparation:

    • Obtain the 3D structure of the target ion channel (e.g., NaV1.2) from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable.[4]

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH.

    • Assign partial charges to all atoms using a suitable force field (e.g., AMBER, CHARMM).

    • Define the binding site (active site) based on experimental data (e.g., mutagenesis studies identifying key residues like Phe-1764 and Tyr-1771) or using pocket detection algorithms.[1] The docking box should encompass this region.[5]

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the this compound derivative.

    • Generate a low-energy 3D conformation using a computational chemistry software package.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock, Rosetta, or CaverDock.[5][6][7]

    • Perform multiple independent docking runs (e.g., 100) to ensure thorough sampling of the conformational space.[5]

    • Employ a suitable search algorithm (e.g., Lamarckian genetic algorithm) and scoring function to rank the predicted binding poses.[5]

  • Analysis of Docking Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-scoring clusters to identify the most probable binding modes.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best poses.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system compared to the static picture from docking.[4][8]

Protocol for Molecular Dynamics Simulation of a this compound-NaV Channel Complex:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-NaV channel complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) that mimics a cell membrane.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to allow the density of the system to relax. During equilibration, restraints on the protein and ligand atoms are often applied and gradually released.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the stability of the binding and to sample relevant conformational changes.[2]

    • Save the coordinates of the system at regular intervals (e.g., every 10 ps) for subsequent analysis.

  • Analysis of MD Trajectory:

    • Calculate RMSD and root-mean-square fluctuation (RMSF) to assess the stability of the protein and the ligand's binding pose.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Signaling Pathway and Mechanism of Action

The primary "signaling pathway" modulated by this compound is the gating process of the voltage-gated sodium channel itself. This compound exhibits state-dependent binding, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[1]

Sodium_Channel_Gating cluster_drug This compound Binding Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Drug_Binding This compound Drug_Binding->Resting Low Affinity Drug_Binding->Open High Affinity Drug_Binding->Inactivated High Affinity (Stabilizes state)

Figure 2: State-dependent binding of this compound to the voltage-gated sodium channel.

By preferentially binding to and stabilizing the inactivated state, this compound slows the rate of recovery from inactivation, reducing the number of channels available to open in response to subsequent depolarizations. This effectively dampens the high-frequency neuronal firing associated with seizures.

Experimental Validation Protocols

Computational predictions must be validated through experimental studies. Electrophysiological assays are the gold standard for characterizing the functional effects of ion channel modulators.

Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound derivatives on the ionic currents flowing through voltage-gated sodium channels expressed in a cellular system.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the specific NaV channel subtype of interest.

  • Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an appropriate internal solution.

  • Whole-Cell Recording:

    • Establish a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

    • Clamp the membrane potential at a holding potential where most channels are in the resting state (e.g., -100 mV).

  • Voltage Protocols:

    • Apply voltage steps to elicit sodium currents. For example, a series of depolarizing pulses from the holding potential can be used to construct a current-voltage (I-V) relationship.

    • To assess state-dependent block, use protocols that favor the inactivated state, such as applying a train of depolarizing pulses.

  • Drug Application:

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with a solution containing the this compound derivative at various concentrations.

    • Record the currents in the presence of the drug to determine the extent of inhibition.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the drug.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful framework for investigating the binding of this compound to ion channels at an atomic level. When coupled with experimental validation, these computational approaches can significantly accelerate the drug discovery process by enabling the rational design of more potent and selective ion channel modulators. This guide has provided an overview of the key techniques and protocols that form the foundation of such investigations.

References

Methodological & Application

Application Note: Quantitative Analysis of Phenylhydantoin (Phenytoin) in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Phenylhydantoin, also known as Phenytoin (B1677684), in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a widely used anticonvulsant drug with a narrow therapeutic index, making precise monitoring of its concentration in biological fluids crucial for pharmacokinetic studies and therapeutic drug management. The protocol described herein employs a solid-phase extraction (SPE) for sample clean-up, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte for GC-MS analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput clinical and research applications.

Introduction

This compound (Phenytoin) is a primary therapeutic agent for the treatment of epilepsy. Its effective plasma concentration is typically narrow, necessitating careful dose adjustments based on accurate measurements from biological matrices like plasma, serum, saliva, or urine.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for this purpose.

However, this compound in its native form has poor volatility and thermal stability, rendering it unsuitable for direct GC analysis.[4] To overcome this, a derivatization step is essential.[4][5][6] This process modifies the analyte's functional groups to create a more volatile and thermally stable derivative that can be readily analyzed by GC-MS.[6][7][8] Common derivatization techniques include permethylation or reaction with agents like trimethylsulfonium (B1222738) hydroxide (B78521).[1][2][9][10] This note provides a comprehensive protocol using solid-phase extraction and derivatization for reliable this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound (Phenytoin) analytical standard

  • Internal Standard (IS): 5-(p-methylphenyl)-5-phenylhydantoin (B26451) or a stable isotope-labeled analog like [2H10]-phenytoin.[2][3][9]

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Trimethylsulfonium hydroxide (TMSH), 0.25 M in Methanol

  • Phosphate Buffer (pH 7.4)

  • Solid-Phase Extraction (SPE) Cartridges: Nonpolar C8-SCX type.[2][9]

  • Nitrogen gas, high purity

  • Glass autosampler vials (1.5 mL) with inserts.[11]

Sample Preparation Workflow

The general workflow involves extraction of this compound from the biological matrix, followed by derivatization to prepare the sample for GC-MS injection.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (e.g., 1.0 mL Serum) Spike 2. Spike with Internal Standard Sample->Spike SPE_Load 3. Solid-Phase Extraction (C8-SCX Column) Spike->SPE_Load Wash 4. Wash Column SPE_Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate 6. Evaporate to Dryness (Nitrogen Stream, 50°C) Elute->Evaporate Derivatize 7. Reconstitute & Derivatize (with Trimethylsulfonium Hydroxide) Evaporate->Derivatize GCMS 8. GC-MS Injection & Analysis Derivatize->GCMS Data 9. Data Processing (Quantification) GCMS->Data

Caption: Workflow for this compound Quantification by GC-MS.

Detailed Protocol
  • Sample Collection: Collect 1.0 mL of serum, plasma, or saliva. For urine samples, an initial acid hydrolysis step may be required to free conjugated metabolites.[1][12]

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin).[2][9]

  • Solid-Phase Extraction (SPE):

    • Condition a C8-SCX SPE cartridge according to the manufacturer's instructions.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with water followed by methanol).

    • Elute the this compound and IS from the cartridge using an appropriate solvent like dichloromethane.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 50°C.[2][9]

  • Derivatization:

    • Reconstitute the dried extract in a small volume of derivatizing agent (e.g., 50 µL of trimethylsulfonium hydroxide in methanol).

    • Vortex briefly to ensure complete dissolution and reaction. The derivatization reaction converts the polar this compound into a more volatile methyl derivative suitable for GC.

  • Sample Transfer: Transfer the derivatized sample to a 1.5 mL glass autosampler vial for analysis.[11]

G cluster_before Before Derivatization cluster_after After Derivatization PHT_native This compound (Native Form) Prop1 Properties: - Polar - Low Volatility - Prone to H-bonding PHT_native->Prop1 Reaction Derivatization Reaction (e.g., Methylation) PHT_native->Reaction Unsuitable Unsuitable for GC Prop1->Unsuitable PHT_deriv This compound (Methylated Derivative) Prop2 Properties: - Non-polar - High Volatility - Reduced H-bonding PHT_deriv->Prop2 Suitable Suitable for GC-MS Prop2->Suitable Reaction->PHT_deriv

Caption: Rationale for this compound Derivatization.

GC-MS Instrumental Conditions

The following table provides typical instrument parameters. These should be optimized for the specific instrument in use.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium, 1.0 mL/min constant flow
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar)
Oven ProgramInitial 150°C, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for identification)
Monitored Ions (m/z)Specific fragment ions for derivatized this compound and the IS

Results and Data Presentation

The method should be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters are summarized below.

Quantitative Data Summary

The following data were compiled from published studies demonstrating the method's capabilities.[2][3][9]

ParameterResultReference
Linearity Range 50 - 1,200 ng/mL[2][9]
2.5 - 40 µg/mL[3]
Correlation Coefficient (r²) > 0.998[2][9]
Limit of Detection (LOD) 15 ng/mL[2][9]
Limit of Quantification (LOQ) 50 ng/mL[2][9]
Recovery after SPE ≥ 94%[2][9]
Precision (CV%) < 7% for this compound[3]
< 10.3% for stable isotope analog[3]
Accuracy 87.8% - 100.1%[3]
Sample Stability Stable for ≥ 4 weeks at room temp (dried extract)[2][9]
Calibration and Quantification

A calibration curve is constructed by preparing standards at several concentration levels (e.g., six levels from 50 to 1,200 ng/mL) and processing them alongside the unknown samples.[2][9] The curve is generated by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the nominal concentration of the calibrators. The concentration of this compound in unknown samples is then determined by interpolation from this curve.

Conclusion

The described GC-MS method, incorporating solid-phase extraction and chemical derivatization, provides a specific, sensitive, and robust protocol for the quantification of this compound in various biological matrices.[2] The validation data demonstrates that the method meets the requirements for pharmacokinetic assessment and therapeutic drug monitoring. The use of an appropriate internal standard and the crucial derivatization step ensure high accuracy and reproducibility, making this a reliable technique for both clinical and research laboratories.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phenylhydantoin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylhydantoin, commonly known as Phenytoin (B1677684), is a widely prescribed anticonvulsant drug used in the treatment of epilepsy. Due to its narrow therapeutic window, monitoring its concentration in pharmaceutical formulations and biological fluids is crucial to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust, precise, and reliable technique for the quantitative analysis of this compound. This document provides detailed protocols for the analysis of this compound in both pharmaceutical dosage forms and human plasma using Reversed-Phase HPLC (RP-HPLC) with UV detection. The methods are validated according to ICH guidelines, ensuring their suitability for quality control and therapeutic drug monitoring.[1][2][3]

Principle of the Method

The methods described utilize reversed-phase chromatography, where this compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analyte from the column. An isocratic elution, where the mobile phase composition remains constant, allows for reproducible separation. This compound is then quantified by a UV detector at a specific wavelength.

Method 1: Assay of this compound in Pharmaceutical Capsules

This protocol is designed for the quantitative determination of this compound sodium in capsule formulations to ensure dosage accuracy and quality control.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Waters HPLC with UV-Visible Detector or equivalent
Column Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase 45:55 (v/v) mixture of Phosphate (B84403) Buffer and Methanol (B129727)
Flow Rate 1.0 mL/min
Detection UV at 215 nm[4]
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25°C)

2. Reagent and Standard Preparation

  • Buffer Solution (Potassium Phosphate, pH 3.5): Accurately weigh 6.8 g of monobasic potassium phosphate and dissolve in 1 liter of HPLC-grade water. Adjust the pH to 3.5 ± 0.05 using orthophosphoric acid. Filter the solution through a 0.45 µm nylon filter and degas.

  • Mobile Phase Preparation: Prepare a mixture of the Buffer Solution and HPLC-grade Methanol in a 45:55 volume/volume ratio. Degas the mobile phase prior to use.

  • Standard Stock Solution (250 µg/mL): Accurately weigh approximately 25 mg of this compound Sodium working standard into a 100 mL volumetric flask. Add 30 mL of methanol and sonicate to dissolve. Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.

3. Sample Preparation

  • Pool the contents of at least 10 this compound capsules to ensure a representative sample.

  • Accurately weigh a portion of the pooled powder equivalent to about 100 mg of this compound sodium and transfer it to a 200 mL volumetric flask.

  • Add approximately 60 mL of methanol and sonicate for 20 minutes with occasional swirling to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon filter to remove any undissolved excipients.

  • Transfer 10.0 mL of the filtered solution into a 20 mL volumetric flask and dilute to the mark with the mobile phase. This yields the final sample solution for injection.

Data Presentation

The following table summarizes the validation parameters for this method, demonstrating its suitability for its intended purpose according to ICH guidelines.[1][3]

Table 1: Summary of Quantitative Data for Pharmaceutical Assay

Validation ParameterResult
Linearity Range 10–30 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.44 µg/mL[4]
Limit of Quantitation (LOQ) 4.36 µg/mL[4]
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98% - 102%[5]

Method 2: Determination of this compound in Human Plasma

This protocol is optimized for the extraction and quantification of this compound from human plasma, suitable for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1100 series with UV Detector or equivalent
Column Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase 60:40 (v/v) mixture of Methanol and 0.05 M KH2PO4 Buffer (pH 2.8)[6]
Flow Rate 0.7 mL/min[6]
Detection UV at 250 nm[6]
Injection Volume 20 µL[6]
Column Temperature 25°C[6]

2. Reagent and Standard Preparation

  • Buffer Solution (0.05 M KH2PO4, pH 2.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 2.8 with phosphoric acid. Filter and degas.[6]

  • Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade Methanol and the prepared buffer solution. Degas before use.[6]

  • Stock Standard Solution (1 mg/mL): Dissolve this compound in HPLC-grade DMSO or methanol to produce a stock solution of 1 mg/mL.[6][7]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with drug-free human plasma to achieve final concentrations across the desired calibration range (e.g., 1 to 25 µg/mL).[6]

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective technique for removing protein interference from plasma samples before HPLC analysis.[8][9]

  • Pipette 200 µL of the plasma sample (or working standard) into a microcentrifuge tube.

  • Add 600 µL of cold acetonitrile (B52724) (a 3:1 ratio of precipitant to sample) to the tube. The organic solvent disrupts the hydration layer of proteins, causing them to precipitate.[9][10]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully collect the clear supernatant, which contains the this compound, and transfer it to an HPLC vial.

  • Inject the supernatant into the HPLC system.

Data Presentation

The following table summarizes the validation parameters for the plasma analysis method.

Table 2: Summary of Quantitative Data for Plasma Analysis

Validation ParameterResult
Linearity Range 2.5–40 µg/mL[12]
Correlation Coefficient (r²) > 0.993[7]
Limit of Quantitation (LOQ) 0.35 µg/mL[7]
Precision (%RSD) ≤ 7.94%[7]
Accuracy (% Recovery) 82.2% - 101.1%[7]

Visualizations

Experimental Workflows

G cluster_0 Pharmaceutical Sample Preparation A Weigh Pooled Capsule Powder B Dissolve in Methanol & Sonicate A->B C Dilute to Volume with Mobile Phase B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC D->E G cluster_1 General HPLC Analysis Workflow A Mobile Phase Reservoir B HPLC Pump A->B C Autosampler/ Manual Injector B->C D HPLC Column C->D E UV Detector D->E F Data Acquisition System E->F G cluster_2 Plasma Sample Preparation (Protein Precipitation) A Pipette Plasma Sample B Add Acetonitrile (3:1 ratio) A->B C Vortex Vigorously B->C D Centrifuge at High Speed C->D E Collect Supernatant D->E F Inject into HPLC E->F

References

Application Notes and Protocols for the Use of Phenylhydantoin Analogs as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of bioanalysis, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification of analytes in complex biological matrices. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute in close proximity without causing interference, and compensate for variations during sample preparation and analysis.[1] This document provides detailed application notes and protocols on the utilization of phenylhydantoin derivatives, particularly isotopically labeled and structurally similar analogs of phenytoin (B1677684) (5,5-dithis compound), as internal standards in various bioanalytical methods. These methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and other drug development applications.

Application Note 1: LC-MS/MS Method for the Quantification of Phenytoin and its Metabolite in Rat Plasma and Brain Tissue

This application note details a sensitive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of phenytoin and its major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), in rat plasma and brain homogenates.[2][3] Deuterated phenytoin (d10-phenytoin) is employed as the internal standard to ensure high accuracy and precision.

Quantitative Data Summary

ParameterPhenytoin4-HPPHd10-Phenytoin (IS)Reference
Biological Matrix Rat Plasma & Brain HomogenateRat Plasma & Brain HomogenateRat Plasma & Brain Homogenate[2][3]
Calibration Range (Plasma) 7.81 - 250 ng/mL7.81 - 250 ng/mL-[2][3]
Calibration Range (Brain) 23.4 - 750 ng/g23.4 - 750 ng/g-[2][3]
Accuracy Within ±15%Within ±15%-[2][3]
Precision Within ±15%Within ±15%-[2][3]

Experimental Protocol

1. Materials and Reagents:

  • Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH) reference standards.

  • d10-phenytoin (internal standard).

  • Methanol (B129727) (HPLC grade).

  • Acetonitrile (B52724) (HPLC grade).

  • Formic acid.

  • Water (HPLC grade).

  • Rat plasma and brain tissue.

2. Standard Solution Preparation: [2]

  • Prepare individual stock solutions of phenytoin, 4-HPPH, and d10-phenytoin in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with methanol to achieve the desired concentrations for calibration curves and quality control (QC) samples.

3. Sample Preparation: [2]

  • For plasma samples, thaw and use without further dilution.

  • For brain tissue, homogenize the tissue.

  • To 100 µL of blank plasma or brain homogenate, add 5 µL of the appropriate standard solution (phenytoin and 4-HPPH) and 5 µL of the d10-phenytoin internal standard solution.

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions: [2][4][5]

  • HPLC System: A system equipped with a binary pump and autosampler.[4]

  • Column: A reversed-phase C18 column (e.g., 5 µm; 50 x 4.6 mm).[4]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 2mM ammonium (B1175870) acetate (B1210297) buffer with formic acid (e.g., 80:20 v/v), adjusted to a suitable pH (e.g., 3.4).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ion mode was found to give a greater signal intensity.[5]

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for phenytoin, 4-HPPH, and d10-phenytoin.

Method Validation: [2][3] The method should be validated for specificity, sensitivity, accuracy, precision, and stability to ensure it is within the acceptable limits of ±15%.[2][3]

Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma or Brain Homogenate add_is Add d10-Phenytoin (IS) & Analyte Standards sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: LC-MS/MS workflow for phenytoin analysis.

Application Note 2: GC-MS Method for the Simultaneous Quantification of Phenytoin and its Metabolite

This application note describes a Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of 5,5-dithis compound (phenytoin) and its para-hydroxylated metabolite.[6] Stable isotope-labeled analogs are utilized as internal standards for accurate quantification.

Quantitative Data Summary

ParameterPhenytoinpara-hydroxylated metaboliteInternal StandardsReference
Biological Matrix Serum, UrineSerum, Urine5,5-di-(pentadeuterophenyl)hydantoin and 5-(4-hydroxy-3,5-dideuterophenyl)-5-phenyl-2-(13)C-1,3(15)N2-hydantoin[6]
Sample Volume 1.0 mL (Serum), 0.5 mL (Urine)1.0 mL (Serum), 0.5 mL (Urine)-[6]
Derivatization PermethylationPermethylationPermethylation[6]
Detection Mass Spectrometry (Scanning over molecular ion region)Mass Spectrometry (Scanning over molecular ion region)-[6]

Experimental Protocol

1. Materials and Reagents:

  • Phenytoin and 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) reference standards.

  • 5,5-di-(pentadeuterophenyl)hydantoin and 5-(4-hydroxy-3,5-dideuterophenyl)-5-phenyl-2-(13)C-1,3(15)N2-hydantoin (internal standards).

  • Reagents for acid hydrolysis and extraction.

  • Permethylation agent.

  • Organic solvents (e.g., for extraction).

2. Sample Preparation: [6]

  • To 1.0 mL of serum or 0.5 mL of urine, add the internal standards.

  • Perform acid hydrolysis to release any conjugated forms of the metabolite.

  • Adjust the pH to 7.4 and perform liquid-liquid extraction.

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue by permethylation to increase volatility for GC analysis.[6]

3. GC-MS Conditions:

  • Gas Chromatograph: A system equipped with a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer capable of repetitive scanning over the molecular ion region of the permethylated derivatives.[6]

  • Injection: Splitless injection of the derivatized sample.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature ramp to ensure separation of the analytes.

  • Data Acquisition: Repetitive scanning over the molecular ion region of the permethylated derivatives as they elute from the gas chromatograph.[6]

Method Validation: The method should be evaluated for reproducibility, selectivity, and linearity to ensure its suitability for the intended applications.[6]

Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Serum or Urine Sample add_is Add Isotope-Labeled IS sample->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction (pH 7.4) hydrolysis->extraction derivatization Permethylation extraction->derivatization gc GC Separation derivatization->gc ms MS Detection (Molecular Ion Scanning) gc->ms quant Quantification (Molecular Ion Abundance) ms->quant

Caption: GC-MS workflow for phenytoin analysis.

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the analysis of phenytoin, both stable isotope-labeled and structural analogs have been successfully employed as internal standards in conjunction with powerful analytical techniques like LC-MS/MS and GC-MS. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis, enabling them to achieve high-quality, reproducible data. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.

References

Application Notes and Protocols for Evaluating Phenylhydantoin Efficacy in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing seizures in rodent models to test the efficacy of anticonvulsant compounds, with a specific focus on Phenylhydantoin (Phenytoin). The included methodologies for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure models are standard preclinical assays for screening potential antiepileptic drugs.

Summary of this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in commonly used rodent seizure models.

Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model

SpeciesStrainRoute of AdministrationED₅₀ (mg/kg)95% Confidence IntervalReference
MouseICR-CD-1Not Specified~30Not Specified[1]
MouseCF-1Oral9.81Not Specified[2]
RatSprague-DawleyOral16.9Not Specified[2]
MouseAlbinoNot Specified8-11Not Specified[3]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

SpeciesStrainRoute of AdministrationTID₅₀ (mg/kg)EndpointReference
MouseNot Specifiedi.p.17.8Tonic Extensor[4]

TID₅₀ (Median Threshold Increasing Dose) is the dose required to raise the seizure threshold by 50%.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for generalized tonic-clonic seizures and is particularly effective for identifying compounds that prevent seizure spread.[5][6]

Materials:

  • Electroconvulsiometer

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Rodents (mice or rats)

  • This compound (or test compound)

  • Vehicle solution

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Group sizes of 8-12 animals are generally recommended.[1]

  • Drug Administration: Administer this compound or the vehicle to the respective animal groups. The route of administration (e.g., intraperitoneal, oral) and the pre-treatment time should be consistent across all groups. A typical pre-treatment time is 60 minutes.[1]

  • Anesthesia: Apply one drop of topical anesthetic to each eye of the rodent to minimize discomfort from the corneal electrodes.[6]

  • Electrode Placement: Place the saline-moistened corneal electrodes on the corneas of the animal.

  • Induction of Seizure: Deliver an electrical stimulus of sufficient intensity and duration to induce a maximal seizure. Common parameters are:

    • Mice: 50-60 Hz, 25-50 mA for 0.2 seconds.[1][7]

    • Rats: 60 Hz, 150 mA for 0.2 seconds.[6][7]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.[2] A typical maximum observation period is 20 seconds.[1]

  • Data Analysis: The number of animals protected in each group is recorded, and the ED₅₀ is calculated using methods such as the Litchfield and Wilcoxon method.[5]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is used to screen for compounds effective against myoclonic and absence seizures.[8] PTZ is a GABA receptor antagonist that induces seizures in a dose-dependent manner.[8]

Materials:

  • Pentylenetetrazol (PTZ)

  • Saline solution (0.9% NaCl)

  • Rodents (mice or rats)

  • This compound (or test compound)

  • Vehicle solution

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize animals and house them individually in observation chambers. Group sizes of 8-12 animals are common.[8]

  • Drug Administration: Administer this compound or the vehicle to the respective animal groups at a predetermined time before PTZ injection.

  • PTZ Administration: Inject a convulsant dose of PTZ subcutaneously (s.c.). The dose can vary depending on the rodent strain and the desired seizure severity. A common dose for inducing clonic seizures in mice is 85 mg/kg.[9] For rats, a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later has been shown to be effective at inducing generalized tonic-clonic seizures with minimal mortality.[10]

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures.[9] Seizure activity is often scored using a standardized scale, such as:

    • 0: No response

    • 1: Mouth and facial jerks

    • 2: Nodding or myoclonic body jerks

    • 3: Forelimb clonus

    • 4: Rearing, falling, hindlimb clonus, and forelimb tonus

    • 5: Tonic extension of the hindlimb, status epilepticus, and/or death[11]

  • Data Analysis: The primary endpoints are the latency to the first seizure and the seizure severity score. The ability of the test compound to delay the onset of seizures or reduce the seizure score is indicative of its anticonvulsant efficacy.

Visualizations

experimental_workflow cluster_mes Maximal Electroshock (MES) Model cluster_ptz Pentylenetetrazol (PTZ) Model mes_start Animal Preparation mes_drug Drug Administration (this compound/Vehicle) mes_start->mes_drug mes_anesthesia Topical Anesthesia mes_drug->mes_anesthesia mes_stim Electrical Stimulation mes_anesthesia->mes_stim mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs mes_end Data Analysis (ED50) mes_obs->mes_end ptz_start Animal Preparation ptz_drug Drug Administration (this compound/Vehicle) ptz_start->ptz_drug ptz_inject PTZ Injection ptz_drug->ptz_inject ptz_obs Observe Seizure (Latency & Severity) ptz_inject->ptz_obs ptz_end Data Analysis (TID50) ptz_obs->ptz_end

Caption: Experimental workflows for MES and PTZ seizure models.

phenylhydantoin_moa cluster_neuron Presynaptic Neuron ap Action Potential na_channel Voltage-Gated Na+ Channel ap->na_channel Opens inactivation Prolonged Inactivation na_channel->inactivation Promotes This compound This compound This compound->na_channel Binds to inactivated state reduced_firing Reduced Sustained High-Frequency Firing inactivation->reduced_firing Leads to neurotransmitter Reduced Neurotransmitter Release reduced_firing->neurotransmitter

Caption: this compound's mechanism of action on sodium channels.

References

Application Notes and Protocols for Phenylhydantoin in the Treatment of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydantoin, more commonly known as Phenytoin, is a hydantoin-derivative anticonvulsant medication that also possesses antiarrhythmic properties.[1] Classified as a Vaughan-Williams Class IB antiarrhythmic agent, its primary mechanism of action involves the blockade of voltage-gated sodium channels in the heart.[2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the cardiac effects of this compound.

Mechanism of Action

This compound exerts its antiarrhythmic effects primarily by blocking the fast-inward sodium channels (Nav1.5) in cardiomyocytes.[2] It exhibits a high affinity for the inactivated state of the channel, which is more prevalent in depolarized or rapidly firing cells.[2] This use-dependent blockade leads to a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, particularly in diseased or ischemic tissue, without significantly affecting the resting membrane potential.[2]

By shortening the action potential duration and the effective refractory period, this compound can suppress ectopic pacemakers and re-entrant circuits, which are common underlying causes of ventricular arrhythmias.[3]

A secondary mechanism of action may involve the inhibition of dysfunctional cardiac ryanodine (B192298) receptors (RyR2), reducing diastolic calcium leakage from the sarcoplasmic reticulum. This can contribute to its antiarrhythmic effect, especially in the context of heart failure.

Signaling Pathway

Phenylhydantoin_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_channel_states Channel States Na_channel Voltage-Gated Sodium Channel (Nav1.5) Reduced_Vmax Reduced Vmax of Action Potential Resting Resting Open Open Resting->Open Depolarization Inactive Inactive Open->Inactive Inactivation Inactive->Resting Repolarization This compound This compound This compound->Inactive Preferential Binding and Blockade Arrhythmia Ventricular Arrhythmias Reduced_Vmax->Arrhythmia Suppression of Ectopic Foci and Re-entry

Caption: Mechanism of this compound action on cardiac sodium channels.

Clinical Applications

This compound is primarily used in the management of ventricular arrhythmias, particularly those that are refractory to other treatments. Its most well-established indication is for the treatment of arrhythmias induced by digitalis (digoxin) toxicity.[4] It can also be considered for the treatment of ventricular tachycardia and prevention of ventricular fibrillation, especially in the context of acute myocardial infarction and post-cardiac surgery.[5]

Data Presentation

Table 1: Dosage and Administration of this compound for Cardiac Arrhythmias
PopulationIndicationRouteLoading DoseMaintenance DoseIV Infusion Rate
Adults Ventricular TachycardiaIV100 mg every 5 minutes until arrhythmia is controlled or a total of 1 g is given.[6]300-400 mg/day orally in divided doses.[6]Not to exceed 50 mg/minute.[6]
Digoxin-induced ArrhythmiaIV1.25 mg/kg every 5 minutes up to a total of 15 mg/kg.[6]250 mg orally 4 times for 1 day, then 250 mg every 12 hours for 2 days, then 300-400 mg/day.[6]Not to exceed 50 mg/minute.[6]
Pediatrics General ArrhythmiasIV15-20 mg/kg.[6]4-8 mg/kg/day orally in 2-3 divided doses.[7][8][9]1-3 mg/kg/minute (or 50 mg/minute, whichever is slower).[6]
Digoxin-induced ArrhythmiaIV1.25 mg/kg every 5 minutes up to a total of 15 mg/kg.[6]5-10 mg/kg/day orally in divided doses every 8-12 hours.[6]1-3 mg/kg/minute (or 50 mg/minute, whichever is slower).[6]
Table 2: Therapeutic and Electrophysiological Parameters of this compound
ParameterValueNotes
Therapeutic Serum Concentration 10-20 mcg/mLFor both anticonvulsant and antiarrhythmic effects.[6]
Time to Steady State 7-10 daysWith oral administration.[6]
Effect on QRS Duration Minimal to slight wideningCan be more pronounced at supratherapeutic concentrations.[3]
Effect on QT Interval No significant prolongationAt therapeutic doses.[3]
Effect on Action Potential Duration ShortensConsistent with Class IB antiarrhythmic action.[3]
Effect on Effective Refractory Period Shortens[3]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To characterize the effects of this compound on the cardiac sodium channel (Nav1.5).

Materials:

  • HEK293 cells stably expressing human Nav1.5.

  • Patch clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Internal (pipette) solution (in mmol/L): 10 KCl, 105 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 10 TEA-Cl; pH 7.2 with CsOH.[10]

  • External (bath) solution (in mmol/L): 30 CsCl, 107 NaCl, 5.4 KCl, 10 HEPES, 0.5 MgCl2, 1.8 CaCl2; pH 7.4 with NaOH.[10]

  • This compound stock solution (e.g., 100 mM in DMSO).

Procedure:

  • Culture HEK293-Nav1.5 cells on glass coverslips.

  • Pull patch pipettes to a resistance of 2-3 MΩ when filled with internal solution.[10]

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Compensate for whole-cell capacitance and series resistance (>80%).[10]

  • Record baseline Nav1.5 currents using a voltage-clamp protocol to assess channel availability and inactivation. For example, from a holding potential of -120 mV, apply depolarizing steps to a range of potentials (e.g., -80 to +40 mV).

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10-100 µM).

  • Repeat the voltage-clamp protocol to record Nav1.5 currents in the presence of the drug.

  • To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 1-10 Hz) before and after drug application.

  • Wash out the drug with the external solution and record recovery of the current.

Data Analysis:

  • Measure peak inward current at each voltage step to construct current-voltage (I-V) relationships.

  • Fit the voltage-dependence of channel availability to a Boltzmann function to determine the half-inactivation voltage (V1/2).

  • Analyze the decay of the current during the pulse train to quantify use-dependent block.

Patch_Clamp_Workflow Start Start Cell_Culture Culture HEK293 cells expressing Nav1.5 Start->Cell_Culture Prepare Prepare solutions and patch pipettes Cell_Culture->Prepare Patch Establish whole-cell patch clamp Prepare->Patch Baseline Record baseline Nav1.5 currents Patch->Baseline Apply_Drug Perfuse with This compound solution Baseline->Apply_Drug Record_Drug Record Nav1.5 currents in presence of drug Apply_Drug->Record_Drug Washout Washout drug and record recovery Record_Drug->Washout Analyze Analyze data: I-V curves, V1/2, use-dependence Washout->Analyze End End Analyze->End

Caption: Workflow for in vitro patch clamp experiments.

In Vivo Model: Digoxin-Induced Arrhythmia in Dogs

Objective: To evaluate the efficacy of this compound in terminating digoxin-induced ventricular arrhythmias.

Materials:

  • Adult mongrel dogs of either sex.

  • Anesthesia (e.g., sodium pentobarbital).

  • Surgical instruments for cannulation of blood vessels.

  • ECG recording equipment.

  • Digoxin (B3395198) solution for intravenous infusion.

  • This compound solution for intravenous injection.

Procedure:

  • Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.

  • Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

  • Record a baseline ECG for at least 30 minutes.

  • Induce arrhythmia by intravenous infusion of digoxin at a constant rate.

  • Continuously monitor the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Once a stable ventricular tachycardia is established, administer an intravenous bolus of this compound (e.g., 5-10 mg/kg).

  • Observe the ECG for conversion to sinus rhythm or a significant reduction in ectopic beats.

  • Monitor the animal for any adverse effects, such as hypotension or bradycardia.

Data Analysis:

  • Measure the time to onset of different types of arrhythmias after starting the digoxin infusion.

  • Quantify the duration of ventricular tachycardia before and after this compound administration.

  • Determine the success rate of this compound in converting the arrhythmia to sinus rhythm.

  • Analyze changes in heart rate and blood pressure.

Digoxin_Model_Workflow Start Start Anesthetize Anesthetize dog and prepare for surgery Start->Anesthetize Monitor Establish ECG and blood pressure monitoring Anesthetize->Monitor Baseline Record baseline physiological parameters Monitor->Baseline Induce_Arrhythmia Infuse Digoxin to induce ventricular tachycardia Baseline->Induce_Arrhythmia Administer_Drug Administer intravenous This compound Induce_Arrhythmia->Administer_Drug Observe Monitor ECG for arrhythmia termination and adverse effects Administer_Drug->Observe Analyze Analyze ECG data and hemodynamic parameters Observe->Analyze End End Analyze->End

Caption: Workflow for in vivo digoxin-induced arrhythmia model.

Drug Interactions

A clinically significant drug interaction exists between this compound and Amiodarone. Amiodarone can inhibit the metabolism of this compound, leading to increased serum concentrations and a higher risk of toxicity. Close monitoring of serum this compound levels is recommended when these drugs are co-administered.

Conclusion

This compound is a long-established medication with a clear, albeit niche, role in the management of cardiac arrhythmias. Its use-dependent sodium channel blocking properties make it particularly effective in certain pathological conditions. These application notes and protocols provide a framework for further research into the cardiac effects of this compound and the development of novel antiarrhythmic therapies. Researchers should exercise caution due to its narrow therapeutic index and potential for drug interactions.

References

Application Notes and Protocols: Experimental Protocol for Assessing Phenylhydantoin Neurotoxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for assessing the neurotoxicity of Phenylhydantoin (Phenytoin) in a rodent model. This compound is a widely used anticonvulsant drug, but it is known to have potential neurotoxic side effects, particularly on the cerebellum, which can lead to ataxia.[1][2][3] This protocol outlines the in vivo procedures, including animal handling, dosing, behavioral assessments, and post-mortem analyses, to provide a comprehensive framework for researchers, scientists, and drug development professionals. The methodologies described herein are designed to evaluate the effects of this compound on motor coordination, locomotor activity, and to elucidate the underlying biochemical and histopathological changes in the brain.

Introduction

This compound (commercially known as Phenytoin) is an effective anti-seizure medication that functions by stabilizing the inactive state of voltage-gated sodium channels.[2] Despite its therapeutic benefits, this compound has a narrow therapeutic index, and toxicity is a significant clinical concern.[4] Neurotoxicity is a primary adverse effect, with symptoms ranging from nystagmus and ataxia to lethargy and coma at higher concentrations.[4] Chronic exposure, even at therapeutic levels, has been associated with irreversible cerebellar atrophy, characterized by a loss of Purkinje cells.[1][5][6]

The developing brain is particularly vulnerable to the neurotoxic effects of this compound.[7][8][9] Animal studies, particularly in rats, have been instrumental in characterizing the behavioral and neurological deficits associated with this compound exposure.[8][10][11] These studies have demonstrated dose-dependent effects on motor function, learning, and memory.[8][10]

The proposed mechanism of this compound-induced neurotoxicity involves its metabolism to a reactive arene oxide intermediate. This metabolite can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death, particularly in cerebellar granule neurons.[12] This protocol provides a multi-tiered approach to assess these effects in vivo.

Experimental Design and Protocol

This protocol describes a study to evaluate the neurotoxicity of sub-chronic this compound administration in adult Sprague-Dawley rats. The study will involve daily oral administration of this compound for 28 days, followed by a battery of behavioral tests and subsequent biochemical and histopathological analysis of brain tissue.

Animal Model
  • Species: Sprague-Dawley Rat

  • Sex: Male

  • Age: 8 weeks at the start of the experiment

  • Supplier: Charles River Laboratories or equivalent

  • Housing: Animals should be housed in standard polycarbonate cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration

This compound will be suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Administration will be performed daily via oral gavage for 28 consecutive days.

Table 1: Experimental Groups

GroupTreatmentDose (mg/kg/day)Administration RouteNumber of Animals
1Vehicle Control0Oral Gavage10
2Low Dose this compound50Oral Gavage10
3High Dose this compound150Oral Gavage10

Note: Doses are selected based on previous studies demonstrating behavioral and developmental neurotoxicity in rats.[10][13]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_acclimatization Week 0: Acclimatization cluster_dosing Weeks 1-4: Dosing Period cluster_behavior Week 4: Behavioral Assessment cluster_analysis Week 5: Post-Mortem Analysis acclimatize Animal Acclimatization (7 days) daily_dosing Daily Oral Gavage (this compound or Vehicle) Days 1-28 acclimatize->daily_dosing weekly_bw Weekly Body Weight & Clinical Observations open_field Open Field Test (Day 29) daily_dosing->open_field rotarod Rotarod Test (Day 30) open_field->rotarod euthanasia Euthanasia & Tissue Collection (Day 31) rotarod->euthanasia histopathology Histopathology (Cerebellum, Hippocampus) euthanasia->histopathology biochemistry Biochemical Assays (Brain Homogenate) euthanasia->biochemistry

Caption: Experimental workflow for assessing this compound neurotoxicity.

Behavioral Assessment Protocols

Behavioral tests should be conducted during the light phase of the cycle, and the testing room should be quiet with consistent lighting.[14]

Open Field Test
  • Purpose: To assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) made of non-reflective material. The arena is divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Acclimate the rat to the testing room for at least 30 minutes before the test.[15]

    • Gently place the rat in the center of the open field arena.[14]

    • Allow the animal to explore the arena for 10 minutes.[16]

    • Record the session using a video camera mounted above the arena.

    • Between trials, clean the arena with 70% ethanol (B145695) to remove olfactory cues.[14][16]

  • Data Analysis: Use video tracking software to quantify the parameters listed in Table 2.

Table 2: Parameters for Open Field Test

ParameterDescription
Total Distance TraveledThe total distance covered by the animal during the test.
Time in Center ZoneThe cumulative time the animal spends in the central area of the arena.
Rearing FrequencyThe number of times the animal stands on its hind legs.
Grooming DurationThe total time the animal spends grooming.
Rotarod Test
  • Purpose: To assess motor coordination and balance.

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Training (Day 28): Place each rat on the stationary rod. After 30 seconds, start the rod at a low speed (e.g., 4 rpm) and gradually increase the speed. Train the animals for three trials with a 15-minute inter-trial interval.

    • Testing (Day 30): Place the rat on the rotarod, which will accelerate from 4 to 40 rpm over a 5-minute period.[17]

    • Record the latency to fall from the rod.

    • Perform three trials for each animal with a 15-minute inter-trial interval.

  • Data Analysis: The average latency to fall across the three trials will be calculated for each animal.

Table 3: Parameters for Rotarod Test

ParameterDescription
Latency to Fall (seconds)The time the animal remains on the accelerating rod before falling.

Post-Mortem Analysis Protocols

Tissue Collection and Preparation
  • On Day 31, euthanize the rats by CO2 asphyxiation followed by cervical dislocation.

  • For histopathology, perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the brains and post-fix in 4% PFA for 24 hours, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

  • For biochemical analysis, rapidly dissect the cerebellum and hippocampus on ice, snap-freeze in liquid nitrogen, and store at -80°C until use.

Histopathological Analysis
  • Section the fixed brains (cerebellum and hippocampus) at 40 µm using a cryostat.

  • Mount sections on slides and stain with Hematoxylin and Eosin (H&E) to observe general morphology and identify neuronal damage.

  • Perform immunohistochemistry for specific cellular markers if required (e.g., NeuN for neurons, GFAP for astrocytes).

  • Quantify the number of Purkinje cells in the cerebellum and assess for any signs of neuronal loss or gliosis in the hippocampus. Histological assessment after this compound exposure often demonstrates a loss of Purkinje cells throughout the cerebellum.[5]

Biochemical Assays
  • Prepare brain tissue homogenates from the frozen cerebellum and hippocampus samples.

  • Perform a series of assays to measure markers of oxidative stress and apoptosis as detailed in Table 4.

Table 4: Biochemical Markers for Neurotoxicity Assessment

MarkerAssay MethodRationale
Glutathione (GSH)GSH Assay Kit (Colorimetric)Measures the level of a key intracellular antioxidant.
Malondialdehyde (MDA)TBARS Assay (Colorimetric)An indicator of lipid peroxidation and oxidative stress.
Caspase-3 ActivityCaspase-3 Activity Assay (Fluorometric)A key executioner caspase in the apoptotic pathway.
Bax/Bcl-2 RatioWestern Blot or ELISAThe ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.
GFAP LevelsELISAA marker of astrogliosis, indicating neuronal damage.[18]
TNF-α LevelsELISAA pro-inflammatory cytokine that can be elevated in neuroinflammation.

Proposed Signaling Pathway of this compound Neurotoxicity

The neurotoxic effects of this compound are thought to be initiated by its metabolic activation, leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.

G cluster_metabolism Metabolic Activation cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade This compound This compound cyp CYP450 Enzymes (e.g., CYP2C9, CYP2C19) This compound->cyp arene_oxide Arene Oxide Intermediate (Reactive Metabolite) cyp->arene_oxide ros Increased ROS (Oxidative Stress) arene_oxide->ros Covalent Binding to Macromolecules mito_dys Mitochondrial Dysfunction ros->mito_dys bax Bax Activation mito_dys->bax bcl2 Bcl-2 Inhibition mito_dys->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Neuronal Cell Death) caspase3->apoptosis

References

Solid-Phase Synthesis of Phenylhydantoin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of phenylhydantoin derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The methodologies outlined here offer efficient routes to generate libraries of these valuable scaffolds for high-throughput screening and lead optimization.

Introduction

Phenylhydantoins are a privileged structural motif found in numerous biologically active compounds, including anticonvulsants, anti-arrhythmics, and enzyme inhibitors. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid and efficient preparation of diverse libraries of such molecules. The key advantages of SPOS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

This guide details two primary strategies for the solid-phase synthesis of this compound derivatives:

  • Synthesis on a Solid Support with Subsequent Cyclization and Cleavage: This common approach involves the sequential assembly of the hydantoin (B18101) precursor on a solid support, followed by a cyclization reaction to form the hydantoin ring and subsequent cleavage from the resin.

  • Traceless Solid-Phase Synthesis: This elegant strategy utilizes a linker that is cleaved in a manner that leaves no residual functionality on the final product, offering a broader scope for derivatization.

Data Presentation: Purity of a Solid-Phase Synthesized Hydantoin Library

The following table summarizes the purity distribution of a library of 112 hydantoin derivatives synthesized via a solid-phase approach. This data highlights the general efficiency and feasibility of generating large numbers of compounds with acceptable purity for initial biological screening.[1]

Purity RangePercentage of LibraryNumber of Compounds
≥ 80%80.4%90
70 - 80%14.3%16
48 - 68%5.3%6

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Hydantoin Intermediate via Cyclization on Resin

This protocol describes the construction of a key resin-bound hydantoin intermediate, which can be further functionalized before cleavage. The synthesis starts from a dipeptidyl resin.[1]

Materials:

  • Fmoc-Rink amide-MBHA-Polystyrene resin

  • Fmoc-Lys(Mtt)-OH

  • Fmoc-Lys(Alloc)-OH

  • N,N'-Diisopropylcarbodiimide (DIPCDI)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-Dimethylaminopyridine (DMAP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Resin Preparation: Swell Fmoc-Rink amide-MBHA-Polystyrene resin in DMF.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (1 x 5 min, 1 x 20 min).

    • Wash the resin with DMF (5 x 0.5 min), DCM (5 x 0.5 min), and DMF (5 x 0.5 min).

    • Couple Fmoc-Lys(Alloc)-OH (1.5 equiv.) using DIPCDI (1.5 equiv.) and HOBt (1.5 equiv.) in DMF.

  • Second Amino Acid Coupling:

    • Remove the Fmoc group as described in step 2a.

    • Wash the resin as described in step 2b.

    • Couple Fmoc-Lys(Mtt)-OH (1.5 equiv.) using DIPCDI (1.5 equiv.) and HOBt (1.5 equiv.) in DMF to yield the dipeptidyl resin.

  • Hydantoin Ring Formation:

    • Remove the Fmoc group from the dipeptidyl resin using 20% piperidine in DMF (1 x 5 min, 1 x 20 min).

    • Wash the resin with DMF (5 x 0.5 min), DCM (5 x 0.5 min), and DMF (5 x 0.5 min).

    • Treat the resin with DSC (5 equiv.) and DMAP (0.5 equiv.) in a minimum volume of DMF. Shake the mixture for 3 hours.

    • Wash the resin with DMF (5 x 0.5 min) and DCM (5 x 0.5 min). Monitor reaction completion using the ninhydrin (B49086) test.

    • Treat the resin with 5% DBU in DMF (1 x 1 min, 1 x 20 min) to induce cyclization.

    • Wash the resin with DMF (5 x 0.5 min) and DCM (5 x 0.5 min) to yield the resin-bound hydantoin intermediate.

Protocol 2: Traceless Solid-Phase Synthesis of Sulfahydantoins

This protocol outlines a novel strategy for the efficient preparation of "traceless" sulfahydantoins, where the linker is completely removed from the final product. A total of 28 derivatives were prepared with crude purity generally higher than 85%.[2] While this protocol is for sulfahydantoins, the principles of traceless synthesis can be adapted for this compound derivatives.

Key Features:

  • Resin: Oxime resin.

  • Key Reactions: Reductive alkylations, Mitsunobu reactions, and sulfamoylation reactions on the resin.

  • Cleavage: Mild cleavage conditions that avoid racemization.

  • Purity: Generally >85% for the synthesized library.

General Procedure Outline:

  • Loading: The initial building block is attached to the oxime resin.

  • Diversification: The resin-bound substrate is diversified through a series of reactions to introduce desired substituents at the N2 and N5 positions.

  • Cyclization and Cleavage: A cyclative cleavage step is performed to release the final sulfahydantoin product from the resin, leaving no trace of the linker.

Visualizations

Experimental Workflow: Synthesis of a Resin-Bound Hydantoin Intermediate

G cluster_resin_prep Resin Preparation cluster_coupling1 First Amino Acid Coupling cluster_coupling2 Second Amino Acid Coupling cluster_hydantoin_formation Hydantoin Ring Formation start Fmoc-Rink Amide Resin swell Swell in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple1 Couple Fmoc-Lys(Alloc)-OH (DIPCDI, HOBt) wash1->couple1 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) couple1->deprotect2 wash2 Wash (DMF, DCM) deprotect2->wash2 couple2 Couple Fmoc-Lys(Mtt)-OH (DIPCDI, HOBt) wash2->couple2 deprotect3 Fmoc Deprotection (20% Piperidine/DMF) couple2->deprotect3 wash3 Wash (DMF, DCM) deprotect3->wash3 activate Activate with DSC/DMAP wash3->activate cyclize Cyclize with DBU activate->cyclize wash4 Wash (DMF, DCM) cyclize->wash4 end Resin-Bound Hydantoin wash4->end

Caption: Workflow for the solid-phase synthesis of a hydantoin intermediate.

Logical Relationship: General Strategies for Solid-Phase Hydantoin Synthesis

G cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details start Solid-Phase Synthesis of Hydantoins strategy1 Strategy 1: Cyclization then Cleavage start->strategy1 strategy2 Strategy 2: Cyclative Cleavage (Traceless) start->strategy2 s1_step1 Assemble Precursor on Resin strategy1->s1_step1 s2_step1 Assemble Precursor on Traceless Linker strategy2->s2_step1 s1_step2 Cyclize to form Hydantoin s1_step1->s1_step2 s1_step3 Cleave from Resin s1_step2->s1_step3 product1 Hydantoin Product (may contain linker fragment) s1_step3->product1 s2_step2 Simultaneous Cyclization and Cleavage s2_step1->s2_step2 product2 Traceless Hydantoin Product s2_step2->product2

Caption: Two primary strategies for solid-phase synthesis of hydantoins.

References

Phenylhydantoin (Phenytoin) for the Study of Drug-Induced Gingival Hyperplasia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced gingival hyperplasia, a common adverse effect of the antiepileptic drug phenylhydantoin (phenytoin), presents a significant clinical challenge and a compelling area of study for understanding fibrotic mechanisms. This condition is characterized by an overgrowth of the gingival tissues, primarily due to an excessive accumulation of extracellular matrix (ECM) components, particularly collagen.[1][2][3] The underlying pathophysiology is multifactorial, involving complex interactions between the drug, its metabolites, and gingival fibroblasts, modulated by inflammatory processes and various signaling pathways.[1][4] These application notes provide detailed protocols for both in vivo and in vitro models to study this compound-induced gingival hyperplasia, summarize key quantitative data, and illustrate the implicated signaling pathways.

Key Signaling Pathways in this compound-Induced Gingival Hyperplasia

The pathogenesis of this compound-induced gingival hyperplasia involves a cascade of molecular events that disrupt the normal homeostasis of the gingival connective tissue. Key pathways implicated include the transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF) signaling cascades, which are central to fibrosis in various tissues.[5][6] this compound has been shown to increase the expression of TGF-β, which in turn stimulates fibroblasts to produce excessive amounts of collagen and other ECM components.[3] CTGF, a downstream mediator of TGF-β, is also significantly upregulated in hyperplastic gingival tissue and is believed to play a crucial role in the fibrotic process.[5][7][8] Furthermore, inflammatory mediators and a reduction in the degradation of ECM, partly through the downregulation of matrix metalloproteinases (MMPs) and an increase in their tissue inhibitors (TIMPs), contribute to the net accumulation of connective tissue.[3][9]

G This compound This compound Gingival_Fibroblasts Gingival Fibroblasts This compound->Gingival_Fibroblasts Direct Effect Inflammatory_Cells Inflammatory Cells This compound->Inflammatory_Cells Indirect Effect MMP_activity Decreased MMP Activity This compound->MMP_activity TGF_beta TGF-β Gingival_Fibroblasts->TGF_beta Upregulation Collagen_Synthesis Increased Collagen Synthesis Gingival_Fibroblasts->Collagen_Synthesis Leads to Inflammatory_Cells->TGF_beta Release of CTGF CTGF TGF_beta->CTGF Induces CTGF->Gingival_Fibroblasts Stimulates ECM_Accumulation Extracellular Matrix Accumulation Collagen_Synthesis->ECM_Accumulation MMP_activity->ECM_Accumulation Contributes to Gingival_Hyperplasia Gingival Hyperplasia ECM_Accumulation->Gingival_Hyperplasia

Caption: Simplified signaling pathway in this compound-induced gingival hyperplasia.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced gingival hyperplasia.

Table 1: In Vivo Animal Model Data

ParameterAnimal ModelThis compound DoseDurationResultReference
Buccal Gingival ExtensionRat50 mg/kg/day42 daysSignificant increase[1]
Buccal Gingival ExtensionRat100 mg/kg/day42 daysSignificant increase[1]
Labial Epithelial WidthMouse0.6 mg/day12 weeksSignificant increase (P < 0.00005)[6]
Palatal Epithelial WidthMouse0.6 mg/day12 weeksSignificant increase (P < 0.00005)[6]
Labial Epithelial AreaMouse0.6 mg/day12 weeksSignificant increase (P < 0.05)[6]
Palatal Epithelial AreaMouse0.6 mg/day12 weeksSignificant increase (P < 0.02)[6]
Fibroblast NumberCatDaily administration6-8 weeksDramatic increase[10]

Table 2: In Vitro Human Gingival Fibroblast Data

ParameterThis compound Conc.Incubation TimeResultReference
Elastin Expression (Adult)20 µg/ml48 hoursSignificant downregulation[2]
Elastin Expression (Pediatric)20 µg/ml48 hoursSignificant downregulation[2]
Lysyl Oxidase Expression (Adult)20 µg/ml48 hoursSignificant upregulation[2]
Collagen Expression (Adult & Pediatric)20 µg/ml48 hoursInsignificant upregulation[2]
Cell Proliferation20 µg/ml48 hoursSignificant increase[11][12]
COL4A1 Gene ExpressionNot specified24 hoursSignificant upregulation[13]
ITGA7 Gene ExpressionNot specified24 hoursSignificant upregulation[13]
LAMB3 Gene ExpressionNot specified24 hoursSignificant upregulation[13]
MMP11 Gene ExpressionNot specified24 hoursSignificant downregulation[13]
MMP15 Gene ExpressionNot specified24 hoursSignificant downregulation[13]
MMP16 Gene ExpressionNot specified24 hoursSignificant downregulation[13]
MMP24 Gene ExpressionNot specified24 hoursSignificant downregulation[13]
ITGB4 Gene ExpressionNot specified24 hoursSignificant downregulation[13]
Type I Collagen mRNA5 & 10 µg/ml1-2 daysDecreased[14]
Total Protein Synthesis5 & 10 µg/mlUp to 7 daysReduced[14]
Collagen Synthesis5 & 10 µg/mlUp to 7 daysReduced[14]

Experimental Protocols

In Vivo Model: this compound-Induced Gingival Hyperplasia in Rats

This protocol describes the induction of gingival hyperplasia in a rat model to study the effects of this compound in vivo.[1][15]

G start Start acclimatize Acclimatize Rats (14-day-old) start->acclimatize divide Divide into Control & Experimental Groups acclimatize->divide phenytoin_prep Prepare this compound (50 or 100 mg/kg) divide->phenytoin_prep injection Subcutaneous Injection (Twice daily for 42 days) divide->injection Vehicle for Control phenytoin_prep->injection measurement Measure Gingival Overgrowth (e.g., CCD laser displacement sensor) injection->measurement sacrifice Sacrifice Animals measurement->sacrifice tissue_collection Collect Gingival Tissue sacrifice->tissue_collection analysis Histological & Molecular Analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for the in vivo rat model of gingival hyperplasia.

Materials:

  • 14-day-old male rats (e.g., Sprague-Dawley)

  • This compound (phenytoin) sodium salt

  • Sterile vehicle (e.g., saline or phosphate-buffered saline)

  • Syringes and needles for subcutaneous injection

  • Animal housing facilities

  • Charge-coupled device (CCD) laser displacement sensor or similar measurement tool

  • Tissue fixation and processing reagents (e.g., 10% formalin)

Procedure:

  • Animal Acclimatization: House 14-day-old rats in a controlled environment for a period of acclimatization according to institutional guidelines.

  • Group Allocation: Randomly divide the rats into three groups: a control group receiving the vehicle, a low-dose experimental group (50 mg/kg/day this compound), and a high-dose experimental group (100 mg/kg/day this compound).[1]

  • Drug Preparation: Dissolve this compound sodium salt in the sterile vehicle to the desired concentrations.

  • Drug Administration: Administer the prepared this compound solution or vehicle via subcutaneous injection twice a day for a total of 42 days.[15]

  • Assessment of Gingival Overgrowth: At the end of the 42-day period, measure the severity of gingival overgrowth. A non-invasive method like a CCD laser displacement sensor can be used to quantify minute changes in the buccal gingiva of the mandibles.[1][15]

  • Euthanasia and Tissue Collection: Euthanize the rats according to approved protocols. Carefully dissect the gingival tissues.

  • Histological and Molecular Analysis: Fix the collected tissues in 10% formalin for histological examination (e.g., Hematoxylin and Eosin staining) or process for molecular analyses such as quantitative PCR or Western blotting.

In Vitro Model: this compound Treatment of Human Gingival Fibroblasts

This protocol details the culture of human gingival fibroblasts and their treatment with this compound to investigate cellular and molecular changes.[2][11][16]

G start Start biopsy Obtain Human Gingival Biopsy start->biopsy culture Establish Primary Fibroblast Culture (DMEM + 10% FBS) biopsy->culture passage Passage Cells culture->passage seed Seed Fibroblasts into Multi-well Plates passage->seed treat Treat with this compound (e.g., 20 µg/ml for 48h) seed->treat assays Perform Cellular & Molecular Assays (MTT, ELISA, RT-PCR) treat->assays end End assays->end

Caption: Workflow for the in vitro study of this compound on gingival fibroblasts.

Materials:

  • Human gingival tissue biopsies from healthy donors

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • Multi-well cell culture plates

  • MTT assay kit for cell proliferation

  • ELISA kits for protein quantification (e.g., IL-17)

  • RNA extraction and RT-PCR reagents

Procedure:

  • Primary Cell Culture: Obtain human gingival biopsies under sterile conditions. Mince the tissue into small pieces and place them in a culture flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere. Fibroblasts will migrate out from the tissue explants.[16]

  • Cell Passaging: Once the primary culture is confluent, detach the fibroblasts using trypsin-EDTA and subculture them into new flasks. Use cells between passages 3 and 6 for experiments.

  • Seeding for Experiments: Seed the gingival fibroblasts into multi-well plates at a predetermined density (e.g., 5 x 10^3 cells/well for a 96-well plate for MTT assay, or 60 x 10^3 cells/well for a 24-well plate for ELISA).[2] Allow the cells to adhere and grow for 48 hours.

  • This compound Treatment: Prepare a stock solution of this compound and dilute it in the culture medium to the desired final concentration (e.g., 20 µg/ml).[2][16] Replace the medium in the experimental wells with the this compound-containing medium. For control wells, use a medium with the vehicle only. Incubate for the desired period (e.g., 48 hours).

  • Cellular and Molecular Analyses:

    • Cell Proliferation (MTT Assay): Follow the manufacturer's instructions for the MTT assay to assess cell viability and proliferation.[2]

    • Protein Quantification (ELISA): Collect the cell culture supernatant to measure the levels of secreted proteins like cytokines (e.g., IL-17) using specific ELISA kits.[16]

    • Gene Expression Analysis (RT-PCR): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes (e.g., collagens, MMPs, TIMPs, CTGF).[2]

Immunohistochemical Staining for CTGF in Gingival Tissue

This protocol outlines the procedure for detecting the localization and expression of CTGF in gingival tissue sections.[5][7][8]

Materials:

  • Formalin-fixed, paraffin-embedded gingival tissue sections

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum)

  • Primary antibody against CTGF

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 10-20 minutes.

  • Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against CTGF at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Signal Amplification: Incubate with streptavidin-HRP conjugate.

  • Detection: Apply the DAB substrate solution and monitor for color development.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a mounting medium.

  • Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of CTGF staining.

Conclusion

The study of this compound-induced gingival hyperplasia provides valuable insights into the mechanisms of drug-induced fibrotic disorders. The experimental protocols detailed in these application notes offer robust methods for inducing and evaluating this condition in both in vivo and in vitro settings. The summarized quantitative data and the illustrated signaling pathways provide a solid foundation for researchers to design experiments, interpret results, and develop novel therapeutic strategies to mitigate this common and challenging side effect.

References

Application Notes and Protocols: Determining Phenylhydantoin's Effect on Neuronal Firing Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylhydantoin, a derivative of hydantoin, is a well-established anticonvulsant medication. Its primary mechanism of action involves the modulation of neuronal excitability, specifically by targeting voltage-gated sodium channels.[1][2][3][4] This application note provides detailed protocols for three common cell-based assays used to characterize the effects of this compound on neuronal firing: Multi-Electrode Array (MEA), Patch-Clamp Electrophysiology, and Fluorescence-Based Calcium Imaging.

The primary therapeutic action of this compound is to block high-frequency neuronal discharges, which are characteristic of seizures, while leaving normal neuronal activity largely unaffected.[4] This is achieved through a use-dependent and frequency-dependent blockade of voltage-gated sodium channels.[4] this compound preferentially binds to and stabilizes the inactivated state of these channels, thereby reducing the number of channels available to open and generate action potentials.[3][5]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described assays, illustrating the expected effects of this compound on neuronal firing.

Table 1: Multi-Electrode Array (MEA) Data Summary

ParameterVehicle ControlThis compound (20 µM)This compound (100 µM)
Mean Firing Rate (spikes/s)12.5 ± 1.88.2 ± 1.54.1 ± 0.9**
Mean Burst Rate (bursts/min)25.3 ± 3.115.7 ± 2.47.9 ± 1.8
Number of Spikes per Burst8.9 ± 1.25.4 ± 0.9*3.1 ± 0.7
Network Synchrony Index0.78 ± 0.090.45 ± 0.07*0.21 ± 0.05**

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Patch-Clamp Electrophysiology Data Summary

ParameterVehicle ControlThis compound (50 µM)
Action Potential Amplitude (mV)95.8 ± 5.293.2 ± 4.8
Action Potential Firing Frequency (in response to 200 pA current injection) (Hz)35.4 ± 4.112.8 ± 3.5**
Inward Sodium Current (pA)-1520 ± 180-850 ± 150*
IC50 for Sodium Current Inhibition (µM)-16.8[6]

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 3: Fluorescence-Based Calcium Imaging Data Summary

ParameterVehicle ControlThis compound (50 µM)
Spontaneous Calcium Transient Frequency (events/min)15.2 ± 2.56.8 ± 1.9
Amplitude of Evoked Calcium Transients (ΔF/F₀)2.5 ± 0.41.4 ± 0.3*
Percentage of Active Neurons in Network85% ± 7%42% ± 9%

*p < 0.05, **p < 0.01 compared to Vehicle Control

Experimental Protocols

Neuronal Cell Culture

Objective: To establish healthy, synaptically active neuronal cultures suitable for electrophysiological and imaging assays.

Materials:

  • Primary neurons (e.g., embryonic rat cortical or hippocampal neurons) or iPSC-derived neurons

  • Neuronal culture medium (serum-free)[7][8][9][10]

  • Poly-D-lysine or other appropriate coating substrate

  • Culture plates (specific to the assay, e.g., MEA plates, glass coverslips for patch-clamp and imaging)

  • Standard cell culture incubator (37°C, 5% CO₂)

Protocol:

  • Coat the culture surface (MEA plate, coverslip) with an appropriate substrate (e.g., 0.1 mg/mL Poly-D-lysine) and incubate for at least 1 hour at 37°C.

  • Aspirate the coating solution and rinse with sterile water. Allow to air dry.

  • Thaw and plate the neurons at a recommended density (e.g., 1x10⁵ cells/cm²).

  • Culture the neurons in a serum-free neuronal medium.[7][8][9][10] Replace half of the medium every 2-3 days.

  • Allow the cultures to mature for at least 10-14 days in vitro (DIV) to allow for the formation of synaptic networks.

Multi-Electrode Array (MEA) Assay

Objective: To non-invasively record the spontaneous and evoked electrical activity of neuronal networks over time.[11][12][13][14]

Materials:

  • MEA plates (e.g., 48- or 96-well) with embedded electrodes

  • MEA recording system (e.g., Axion Maestro)[11]

  • Mature neuronal cultures on MEA plates

  • This compound stock solution

  • Control vehicle (e.g., DMSO)

Protocol:

  • Place the MEA plate with mature neuronal cultures onto the heated stage of the MEA recording system and allow it to acclimate for at least 10 minutes.[15]

  • Record baseline spontaneous neuronal activity for 10-15 minutes. Key parameters to measure include mean firing rate, burst rate, and network synchrony.[15][16]

  • Prepare serial dilutions of this compound in pre-warmed culture medium.

  • Add the this compound solutions or vehicle control to the respective wells.

  • Record neuronal activity for a defined period (e.g., 30-60 minutes) after compound addition.

  • Analyze the data using appropriate software to detect spikes, bursts, and network activity.[16][17] Compare the post-treatment data to the baseline recordings.

Patch-Clamp Electrophysiology

Objective: To record the electrical activity of individual neurons with high temporal resolution, allowing for detailed analysis of ion channel function.[18][19][20][21][22]

Materials:

  • Inverted microscope

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Mature neuronal cultures on glass coverslips

  • Extracellular and intracellular recording solutions

  • This compound stock solution

Protocol:

  • Place a coverslip with mature neuronal cultures in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and establish a whole-cell configuration.

  • In voltage-clamp mode, apply voltage steps to elicit and record voltage-gated sodium currents.

  • In current-clamp mode, inject current to evoke action potentials and measure firing frequency.

  • Perfuse the chamber with a known concentration of this compound and repeat the voltage-clamp and current-clamp recordings to determine the effect on sodium currents and action potential firing.

Fluorescence-Based Calcium Imaging

Objective: To monitor the activity of large populations of neurons by measuring changes in intracellular calcium concentration, which is a proxy for neuronal firing.[23][24][25][26][27]

Materials:

  • Fluorescence microscope with a high-speed camera

  • Calcium indicator dye (e.g., Fluo-4 AM, GCaMP)

  • Mature neuronal cultures on glass-bottom dishes or coverslips

  • Recording buffer (e.g., HEPES-buffered saline)

  • This compound stock solution

Protocol:

  • Load the mature neuronal cultures with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with recording buffer to remove excess dye.

  • Mount the culture dish on the microscope stage and acquire baseline fluorescence images at a high frame rate (e.g., 10-20 Hz).

  • Add this compound or vehicle control to the recording buffer.

  • Continue to acquire fluorescence images to record calcium transients.

  • Analyze the image series to identify regions of interest (individual neurons) and quantify the frequency and amplitude of calcium transients.[23]

Mandatory Visualizations

Signaling Pathway of this compound Action

Phenylhydantoin_Action cluster_membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Inactivated_State Stabilization of Inactivated State Na_Channel->Inactivated_State Promotes This compound This compound This compound->Na_Channel Binds to High_Frequency_Firing High-Frequency Neuronal Firing High_Frequency_Firing->Na_Channel Opens Reduced_Firing Reduced Neuronal Hyperexcitability Inactivated_State->Reduced_Firing Leads to

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow for MEA Assay

MEA_Workflow Start Plate Neurons on MEA Plate Culture Culture for 10-14 DIV Start->Culture Baseline Record Baseline Spontaneous Activity (15 min) Culture->Baseline Treatment Add this compound or Vehicle Control Baseline->Treatment Recording Record Post-Treatment Activity (30-60 min) Treatment->Recording Analysis Data Analysis: - Mean Firing Rate - Burst Rate - Network Synchrony Recording->Analysis End Results Analysis->End

Caption: Workflow for assessing this compound's effect using a Multi-Electrode Array.

Logical Relationship of Assay Outcomes

Assay_Relationship cluster_assays Cell-Based Assays This compound This compound Administration MEA MEA: ↓ Firing Rate ↓ Bursting ↓ Synchrony This compound->MEA PatchClamp Patch-Clamp: ↓ Na+ Current ↓ Action Potential Firing This compound->PatchClamp CalciumImaging Calcium Imaging: ↓ Ca2+ Transient Frequency ↓ Ca2+ Transient Amplitude This compound->CalciumImaging Conclusion Conclusion: This compound reduces neuronal hyperexcitability MEA->Conclusion PatchClamp->Conclusion CalciumImaging->Conclusion

References

Troubleshooting & Optimization

Overcoming Phenylhydantoin solubility issues in aqueous buffers for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Phenylhydantoin in aqueous buffers for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility a challenge?

This compound, more commonly known as Phenytoin (B1677684), is an anticonvulsant drug.[1] It is classified as a Biopharmaceutics Classification System (BCS) class II drug, which means it has high membrane permeability but low aqueous solubility.[2][3][4][5] This low solubility is a primary obstacle in the development of formulations and can lead to challenges in achieving desired concentrations for in vitro experiments, potentially causing precipitation and affecting the accuracy of results.[6][7]

Q2: What is the intrinsic aqueous solubility of this compound?

This compound is a weak organic acid and is practically insoluble in water.[1] Its water solubility is reported to be approximately 0.032 g/L (or 32 µg/mL) at 22°C.[1] Another study found the intrinsic solubility in a pH 6.5 buffer to be around 25 µg/mL at 25°C and 45 µg/mL at 37°C.[8]

Q3: How does pH influence the solubility of this compound?

As a weak acid with a pKa of approximately 8.1-8.3, the solubility of this compound is highly dependent on pH.[1][8][9][10]

  • In acidic to neutral solutions (pH 1-7) , it remains poorly soluble (around 14 µg/mL).[11]

  • In alkaline solutions (pH > 8.3) , it deprotonates to form a more soluble salt. Its solubility increases significantly as the pH rises above its pKa.[11] For instance, mixing this compound sodium with acidic solutions can cause the free, insoluble this compound acid to precipitate.[11][12]

Q4: What are the primary methods to enhance this compound solubility for in vitro studies?

Several techniques can be employed to increase the aqueous solubility of this compound. The most common methods include:

  • pH Adjustment: Increasing the pH of the buffer to above 9.0 significantly enhances solubility by converting the acidic form to its more soluble salt.[11]

  • Use of Co-solvents: Water-miscible organic solvents like ethanol (B145695), polyethylene (B3416737) glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO) can be used to increase solubility.[13][14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with greatly improved aqueous solubility.[17][18][19][20][21]

  • Use of Surfactants: Surfactants can form micelles that incorporate the drug, increasing its concentration in an aqueous solution.[22][23][24]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in the aqueous buffer.

  • Possible Cause: The pH of your buffer is too low (neutral or acidic). This compound is practically insoluble in this pH range.[1][11]

  • Solution:

    • Adjust pH: Increase the pH of your buffer to 9.0 or higher using a suitable base (e.g., NaOH). This compound's solubility increases dramatically in alkaline conditions.[11]

    • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as high levels can be toxic to cells.[25][26]

    • Try Cyclodextrins: Use a cyclodextrin-based formulation, which can significantly enhance solubility at physiological pH.[17]

Problem: I dissolved this compound in a high-pH buffer, but it precipitated when I added it to my cell culture medium.

  • Possible Cause: The pH of your cell culture medium (typically ~7.4) is much lower than your stock solution's pH. This pH shift caused the more soluble this compound salt to convert back to the insoluble free acid form, leading to precipitation.[12][27]

  • Solution:

    • Check Buffer Capacity: The buffer capacity of your stock solution may be insufficient to resist the pH change upon dilution.[28] Increasing the buffer concentration in your stock solution can help.

    • Dilute Slowly with Stirring: Add the stock solution dropwise into the final medium while vigorously stirring or vortexing. This rapid dispersion can sometimes prevent localized high concentrations that trigger precipitation.[29]

    • Use a Solubilizing Excipient: Prepare the stock solution using co-solvents or cyclodextrins, which are less susceptible to pH-induced precipitation compared to high-pH solubilization alone.[17][22] For example, a 45% w/v HP-β-CD solution can increase the amount of dissolved drug by 420-fold.[17]

    • Lower the Stock Concentration: If possible, work with a more dilute stock solution to minimize the magnitude of pH change and drug concentration upon final dilution.

Quantitative Data on this compound Solubility

Table 1: Solubility of this compound in Various Solvents and Conditions

Solvent/ConditionTemperatureSolubilityReference
Water22°C0.032 mg/mL[1]
pH 1-7 Buffer26°C0.014 mg/mL[11]
pH 6.5 Buffer25°C~0.025 mg/mL[8]
pH 6.5 Buffer37°C~0.045 mg/mL[8]
pH 6.8 Phosphate (B84403) Buffer25°C0.2 mg/mL[2][3]
pH 9.1 Borate Buffer26°C0.165 mg/mL[11]
pH 10.0 (NaOH)26°C1.52 mg/mL[11]
80% v/v PEG / 20% v/v WaterNot Specified26.69 mg/mL[13]

Table 2: Enhancement of this compound Solubility with Different Agents

AgentConcentrationFold Increase in SolubilityReference
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)45% w/v420-fold[17]
Methyl-β-Cyclodextrin (Me-β-CD)45% w/v578-fold[17]
Mg-Al Layered Double Hydroxide (B78521)Not Applicable10.5-fold (in pH 6.8 buffer)[2][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution via pH Adjustment

  • Prepare Alkaline Buffer: Prepare a suitable buffer (e.g., 10 mM phosphate buffer) and adjust the pH to 11.0-12.0 using 1 M NaOH.[28]

  • Dissolve this compound: Weigh the desired amount of this compound powder and add it to the alkaline buffer.

  • Facilitate Dissolution: Stir the solution vigorously using a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming may be used if necessary, but check for compound stability at higher temperatures.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C or -20°C in small aliquots.

  • Application: When diluting into neutral pH cell culture media, add the stock solution dropwise while stirring to minimize precipitation.[29]

Protocol 2: Preparation of this compound Stock Solution Using a Co-solvent (DMSO)

  • Select Solvent: Use cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Prepare High-Concentration Stock: Weigh this compound powder and add it to a sterile microcentrifuge tube or glass vial. Add the minimum required volume of DMSO to achieve complete dissolution (e.g., to make a 10-50 mM stock).

  • Dissolve: Vortex the solution thoroughly until all solid is dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

  • Application: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1% v/v).[25] Perform a vehicle control experiment using the same final DMSO concentration.

Protocol 3: Preparation of this compound Solution Using Cyclodextrins

  • Prepare Cyclodextrin (B1172386) Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in your desired buffer (e.g., PBS pH 7.4). A concentration of 45% (w/v) has been shown to be effective.[17]

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibrate: Shake the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Remove Excess Drug: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved this compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Sterilize and Quantify: Sterilize the solution using a 0.22 µm filter. The exact concentration of this compound in the final solution should be determined analytically (e.g., using HPLC or UV-Vis spectrophotometry).

Visual Guides

G cluster_workflow Troubleshooting this compound Precipitation cluster_q1_sol1 cluster_q2_sol2 cluster_q2_sol3 start Precipitate Observed in Aqueous Buffer/Medium q1 Was the stock prepared in a high-pH buffer? start->q1 cause1 Cause: pH of final medium is too low, causing drug to crash out of solution. q1->cause1  Yes q2 Was the stock prepared with a co-solvent (e.g., DMSO)? q1->q2  No a1_yes Yes a1_no No sol1 Solution: 1. Use a co-solvent (DMSO) or cyclodextrin-based stock. 2. Dilute stock slowly with vigorous stirring. cause1->sol1 cause2 Cause: Final co-solvent concentration is too low to maintain solubility. q2->cause2  Yes cause3 Cause: this compound has very low intrinsic aqueous solubility. q2->cause3  No a2_yes Yes a2_no No sol2 Solution: 1. Increase final co-solvent % (check cell toxicity). 2. Reduce final drug concentration. cause2->sol2 sol3 Solution: Use a validated solubilization method: - pH adjustment (>9.0) - Co-solvents - Cyclodextrins cause3->sol3

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_workflow Experimental Workflow: Co-solvent Method (DMSO) start Start step1 Weigh this compound powder accurately start->step1 step2 Add cell-culture grade DMSO to powder step1->step2 step3 Vortex thoroughly until all solid is dissolved to create stock solution step2->step3 step4 Store stock solution at -20°C, protected from light step3->step4 step5 Dilute stock into final aqueous medium (e.g., cell culture media) step4->step5 check Ensure final DMSO concentration is non-toxic (e.g., <= 0.1%) step5->check end Ready for In Vitro Assay check->end

Caption: Workflow for preparing a this compound stock solution.

G cluster_pathway Logical Impact of Poor Drug Solubility in In Vitro Assays solubility Poor Aqueous Solubility precipitation Drug Precipitation in Aqueous Medium solubility->precipitation low_conc Lower Actual Concentration of Soluble Drug solubility->low_conc precipitation->low_conc artifacts Physical Artifacts (e.g., in imaging) precipitation->artifacts inaccurate_dose Inaccurate Dosing (Nominal vs. Actual) low_conc->inaccurate_dose false_results Inaccurate / Irreproducible Experimental Results inaccurate_dose->false_results artifacts->false_results misinterpretation Misinterpretation of Biological Activity false_results->misinterpretation

Caption: Impact of poor solubility on in vitro experimental outcomes.

References

Optimizing reaction conditions for high-yield Phenylhydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for high-yield Phenylhydantoin synthesis, with a primary focus on 5,5-Dithis compound (Phenytoin).

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing 5,5-disubstituted hydantoins like this compound are the Bucherer-Bergs reaction and the Biltz synthesis.

  • Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction involving a ketone (e.g., benzophenone), a cyanide source (e.g., KCN or NaCN), and ammonium (B1175870) carbonate.[1][2] It is widely applicable and convenient for preparing a variety of 5,5-disubstituted hydantoins.[1]

  • Biltz Synthesis: This method typically involves the condensation of an α-dicarbonyl compound (e.g., benzil) with urea (B33335) in the presence of a base like potassium hydroxide (B78521).[3][4] Modern variations of this method utilize microwave activation to significantly reduce reaction times and improve yields.[5]

Q2: What is the general mechanism of the Bucherer-Bergs reaction?

A2: The reaction proceeds through several key steps. First, the ketone reacts with ammonium carbonate to form an imine. A cyanide ion then attacks the imine to form an aminonitrile intermediate. This aminonitrile is then cyclized by reacting with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the final hydantoin (B18101) product.[2]

Q3: My this compound product is difficult to purify. What are the recommended purification techniques?

A3: Purification can be challenging due to the polar nature of the hydantoin ring. Common methods include:

  • Recrystallization: This is the most common method. Ethanol (B145695)/water mixtures are often effective for purifying the final product after precipitation.[2]

  • Column Chromatography: For stubborn impurities, silica (B1680970) gel chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, potentially including methanol, is recommended.[6]

  • Acid-Base Extraction: If your this compound derivative has acidic protons (on the hydantoin ring), you can use acid-base extraction. By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the hydantoin will deprotonate and move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Insufficiently Basic Conditions: The reaction requires a base to proceed effectively. For the Biltz synthesis, the concentration of alkali is critical; yields increase with base concentration up to an optimal ratio.[4][7] 2. Poor Solubility of Starting Material: If reactants are not fully dissolved, the reaction will be slow and incomplete.[7] 3. Low Reaction Temperature: Reaction rates are temperature-dependent.[7] 4. Loss of Volatile Reagents: In the Bucherer-Bergs reaction, ammonia (B1221849) and carbon dioxide can escape if the reaction is performed in an open system, leading to incomplete conversion.[1]1. Increase Basicity: Use a stronger base (e.g., KOH instead of NaHCO₃) or increase the concentration of the base. For N-alkylation, stronger bases like potassium tert-butoxide or sodium hydride can significantly improve yields.[7] 2. Change Solvent: Use a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF or DMSO are often good choices.[7][8] Gentle heating can also improve solubility.[7] 3. Increase Temperature: Moderately increase the reaction temperature while monitoring for byproduct formation with TLC.[7] For the Bucherer-Bergs reaction with benzophenone (B1666685), yields significantly improve from 41% at 110°C to 89% at 150°C in PEG solvent.[9] 4. Use a Sealed Vessel: Performing the reaction in a sealed tube or autoclave prevents the loss of volatile components and can drive the reaction to completion, significantly improving yields.[1]
Formation of Side Products 1. Incorrect Reagent Stoichiometry: An excess of certain reagents, like cyanide, can lead to side reactions.[2] 2. High Reaction Temperature: Excessive heat can cause degradation or lead to the formation of undesired byproducts.[7] 3. Isomer Formation: In syntheses involving unsymmetrical hydantoins, N1 vs. N3 substitution can occur, leading to isomeric products.[7]1. Optimize Reagent Ratios: For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended to balance reactivity.[2] 2. Optimize Temperature: Find the optimal temperature by monitoring the reaction progress via TLC. Avoid excessive heating.[7] 3. Control Regioselectivity: The N3 position is generally more acidic and less sterically hindered, making it the preferred site of substitution. The choice of base and solvent can influence this selectivity.[7]
Product Fails to Precipitate 1. Incorrect pH: The hydantoin product is typically precipitated by acidifying the reaction mixture. If the pH is not sufficiently acidic, the product will remain dissolved as its salt. 2. Product is Highly Soluble: The product may be soluble in the workup solvent even at low pH.1. Ensure Proper Acidification: After the reaction, carefully acidify the mixture with a strong acid like HCl until the pH is acidic (typically pH 2-3), checking with pH paper.[2] 2. Cool and Concentrate: Cool the solution in an ice bath to reduce solubility. If precipitation is still not observed, partially evaporate the solvent in vacuo to concentrate the solution and induce precipitation.
Reaction is Very Slow 1. Steric Hindrance: Bulky substituents on the starting ketone can sterically hinder the reaction, slowing it down.[7] 2. Inefficient Method: Traditional thermal methods can require long reaction times (many hours or even days).[1][3]1. Prolong Reaction Time: For sterically hindered substrates, increasing the reaction time and temperature may be necessary.[7] 2. Use Modern Activation Methods: Employing ultrasonication or microwave irradiation can dramatically accelerate the reaction.[3][10] For example, a microwave-assisted synthesis of this compound can be completed in minutes with high yields.[5]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data for the synthesis of 5,5-Dithis compound (Phenytoin) under various conditions.

Table 1: Comparison of Phenytoin Synthesis Methods

MethodStarting MaterialsSolventConditionsTimeAvg. Yield (%)Reference
Batch (Biltz)Benzil (B1666583), Urea, NaOHEthanolReflux1 hr47%[8]
Batch (Biltz)Benzil, Urea, KOHDMSO/H₂O110-120 °C1 hr62%[8]
Continuous Flow (Biltz)Benzil, Urea, KOHDMSO/H₂OUltrasoundN/A67%[8]
Microwave (Biltz-Thiourea)Benzil, Thiourea (B124793), KOHDMSOMicrowave~1.5 min80% (overall)[5]
Bucherer-BergsBenzophenone, NaCN, (NH₄)₂CO₃60% EtOH110 °C (sealed vessel)90 hrs75%[1]

Table 2: Bucherer-Bergs Reaction Optimization (Benzophenone)

EntrySolventTemperature (°C)Yield (%)Reference
1PEG11041[9]
2PEG13075[9]
3PEG15089[9]
4MeOH/H₂O15071[9]

Experimental Protocols

Protocol 1: High-Yield Microwave-Assisted Synthesis of 5,5-Dithis compound (Phenytoin)

This two-step protocol is adapted from a high-yield synthesis method.[5]

Step 1: Synthesis of 5,5-Diphenyl-2-thiohydantoin (B181291)

  • In a microwave-safe vessel, combine benzil (95 mmol), thiourea (190 mmol), and potassium hydroxide (170 mmol) in 40 mL of Dimethyl Sulfoxide (DMSO).

  • Place the vessel in a microwave reactor and heat for 1.5 minutes at 1100 watts.

  • After cooling, pour the reaction mixture into ice water to precipitate the crude 2-thiohydantoin.

  • Collect the precipitate by filtration and wash with water.

Step 2: Oxidation to 5,5-Dithis compound

  • Dissolve the crude 5,5-diphenyl-2-thiohydantoin in a mixture of Dimethylformamide (DMF) and glacial acetic acid.

  • Add hydrogen peroxide (30% solution) dropwise to the solution at room temperature.

  • Stir the mixture for 24-48 hours. The this compound product will precipitate out of the solution.

  • Collect the white precipitate by filtration, wash thoroughly with water, and dry to obtain the final product. The overall yield is approximately 80%.[5]

Protocol 2: Bucherer-Bergs Synthesis of 5,5-Dithis compound (Phenytoin)

This protocol is a standard procedure for the Bucherer-Bergs reaction.[1]

  • In a pressure vessel or sealed tube, combine benzophenone (1 part), sodium cyanide (1.5 parts), and ammonium carbonate (5 parts).

  • Add a solvent mixture of ethanol and water (e.g., 60% aqueous ethanol).

  • Seal the vessel and heat the mixture to 110 °C for 90 hours. The sealed system is crucial to retain the ammonia and carbon dioxide generated during the reaction.

  • After cooling the reaction vessel, carefully open it in a well-ventilated fume hood.

  • Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to precipitate the this compound product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the product from an ethanol/water mixture to obtain pure 5,5-Dithis compound. The expected yield is approximately 75%.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Ketone, Cyanide Source, & (NH4)2CO3 solvent Add Solvent (e.g., aq. Ethanol) start->solvent react Heat in Sealed Vessel (e.g., 60-150 °C) solvent->react cool Cool Reaction Mixture react->cool acidify Acidify with HCl to Precipitate cool->acidify filtrate Filter Crude Product acidify->filtrate purify Recrystallize from Ethanol/Water filtrate->purify end Pure this compound purify->end

Caption: General workflow for this compound synthesis via the Bucherer-Bergs reaction.

troubleshooting_guide start Low or No Yield? cause1 Check Reaction Temperature start->cause1 cause2 Check Solubility of Starting Materials start->cause2 cause3 Using Open System? start->cause3 cause4 Check Basicity start->cause4 Other Checks sol1 Increase Temperature (Monitor with TLC) cause1->sol1 If too low sol2 Change Solvent (e.g., DMF, DMSO) cause2->sol2 If poor sol3 Use a Sealed Vessel to Retain NH3/CO2 cause3->sol3 Yes sol3_alt Proceed to Check Basicity cause3->sol3_alt No sol3_alt->cause4 sol4 Increase Base Concentration or Strength cause4->sol4 If insufficient

Caption: Troubleshooting decision tree for low-yield this compound synthesis.

References

Troubleshooting Phenylhydantoin crystallization for X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality single crystals of phenylhydantoin (phenytoin) suitable for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing this compound?

A1: The most common and successful methods for crystallizing small organic molecules like this compound are slow evaporation, slow cooling, vapor diffusion, and liquid-liquid diffusion.[1][2][3] The choice of method depends on the solubility of this compound in the selected solvent system and the quantity of material available.[2][3]

Q2: Which solvents are recommended for this compound crystallization?

A2: this compound has been successfully crystallized from ethanol (B145695) and acetone (B3395972).[4][5][6] Ethanol tends to produce needle-shaped crystals, while acetone often yields rhombic-shaped crystals.[4][5][6] this compound is also soluble in other organic solvents such as methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), which can be explored for crystallization experiments.[7] The choice of solvent is critical as it can influence the crystal habit and even the polymorphic form obtained.[4]

Q3: What is polymorphism and is it a concern with this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This compound is known to exhibit polymorphism, meaning it can form different crystal structures depending on the crystallization conditions.[8][9] These different forms can have distinct physical properties. It is crucial to control crystallization conditions to obtain the desired polymorph consistently for structural analysis.[9]

Q4: My crystals are very thin plates or needles and diffract poorly. What can I do?

A4: This is a common issue related to crystal habit. To obtain more equant (block-like) crystals, you can try altering the crystallization conditions. Strategies include:

  • Changing the solvent: The interaction between the solvent and the growing crystal faces can significantly influence the crystal shape.[4] If you are using ethanol which gives needles, try acetone to see if it promotes a different habit.[4][5][6]

  • Slowing down the crystallization rate: Faster growth often leads to needle or plate-like crystals. Slower evaporation, a slower cooling rate, or using a vapor diffusion setup with a less volatile anti-solvent can promote more uniform growth in all dimensions.

  • Using additives: Small amounts of a co-solvent or an additive that structurally resembles this compound can sometimes disrupt the preferential growth in one direction and lead to more blocky crystals.

Q5: What is crystal twinning and how can I avoid it?

A5: Crystal twinning occurs when two or more crystals intergrow in a symmetrical, non-random way. This can complicate or prevent structure determination from X-ray diffraction data. While there are no guaranteed methods to prevent twinning, you can try:

  • Changing the crystallization conditions: Varying the solvent, temperature, or crystallization method can sometimes favor the growth of single, untwinned crystals.

  • Slowing down the crystal growth: Rapid crystallization can sometimes induce twinning.

  • Using a different polymorph: If you can isolate a different polymorphic form of this compound, it may have a lower propensity for twinning.

Troubleshooting Guide

Problem 1: No Crystals Form
Possible Cause Suggested Solution
Solution is undersaturated. Increase the concentration of the this compound solution. You can do this by slowly evaporating some of the solvent or by starting with a higher initial concentration.[10]
Solution is oversaturated, leading to amorphous precipitation (oiling out). Dilute the solution slightly before setting up the crystallization. Alternatively, try a solvent in which this compound is slightly less soluble.[11]
Incorrect solvent choice. The solubility of this compound in the chosen solvent may be too high or too low. Test a range of solvents to find one where it is moderately soluble.[12]
Presence of impurities. Ensure your this compound sample is of high purity (ideally >95%). Impurities can inhibit nucleation and crystal growth.[13][14] Purify your sample if necessary.
Vibrations or disturbances. Place your crystallization experiment in a quiet, vibration-free location.[10][14]
Problem 2: Crystals Are Too Small
Possible Cause Suggested Solution
Too many nucleation sites. Filter your solution before setting up the crystallization to remove any dust or particulate matter that can act as nucleation sites.[14] Using very clean glassware is also essential.[13]
Crystallization is too rapid. Slow down the rate of crystallization. This can be achieved by slowing the rate of evaporation (e.g., using a cap with a smaller hole), using a slower cooling rate, or by using the vapor diffusion method with a less volatile anti-solvent.[1]
Solution is too concentrated. A highly supersaturated solution can lead to rapid nucleation and the formation of many small crystals. Try using a slightly more dilute solution.
Problem 3: Poor X-ray Diffraction Quality
Possible Cause Suggested Solution
Poor crystal quality (cracks, inclusions). This is often a result of rapid crystal growth. Try to slow down the crystallization process as described above.
Crystal is too small or has a poor shape (e.g., thin needle). Refer to the FAQ on improving crystal habit. The goal is to obtain a single crystal with dimensions of at least 0.1-0.2 mm in all directions.[15]
Crystal twinning. See the FAQ on crystal twinning. If twinning is suspected, it is crucial to consult with a crystallographer as there are data processing strategies that can sometimes handle twinned data.
Crystal has degraded. This compound crystals should be handled carefully. If the crystal loses solvent of crystallization, it can lead to a loss of diffraction. Mount the crystal for X-ray analysis promptly after removing it from the mother liquor.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Ethanol~15Not Specified[7]
Ethanol~16.7 (1g in 60mL)Not Specified[16]
Acetone~33.3 (1g in 30mL)Not Specified[16]
Dimethyl Sulfoxide (DMSO)~25Not Specified[7]
Dimethylformamide (DMF)~25Not Specified[7]
Methanol1.0Not Specified[17]
Water0.03222[16]
1-Propanol/Water MixturesVaries with composition and temperature20.2 - 40.2[18]
Ethanol/Water MixturesVaries with composition25[10]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This method is effective when the solubility of this compound in a particular solvent shows a significant dependence on temperature.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility at room temperature and high solubility at an elevated temperature (e.g., boiling point of the solvent). Ethanol is a good starting point.

  • Preparation of Saturated Solution: In a clean vial, add a small amount of this compound. Add the chosen solvent dropwise while gently heating and stirring until the solid completely dissolves. To ensure a saturated solution, add a very small amount of additional this compound and observe if it dissolves upon further heating. If it does, the solution is saturated at that temperature.

  • Slow Cooling: Cover the vial and place it in a heat-insulating container (e.g., a Dewar flask filled with warm water or a sand bath) to allow for very slow cooling to room temperature.[1] Avoid any disturbances during the cooling process.

  • Crystal Observation: After 24-48 hours, inspect the vial for the presence of single crystals. If crystals have formed, they can be carefully extracted for analysis.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of material are available and allows for very slow crystallization.[2][3]

Methodology:

  • Solvent System Selection: Choose a "good" solvent in which this compound is soluble (e.g., ethanol, acetone, or DMF). Select a "poor" or "anti-solvent" in which this compound is insoluble but is miscible with the good solvent (e.g., hexane, diethyl ether, or water). The anti-solvent should be more volatile than the good solvent.

  • Setup:

    • In a small, open vial (the "crystallization vial"), dissolve your this compound sample in a minimal amount of the good solvent to create a concentrated solution.

    • Place this small vial inside a larger, sealable container (the "reservoir").

    • Add the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Equilibration: Seal the outer container. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will reduce the solubility of this compound, leading to slow crystallization.[1][19][20]

  • Incubation and Observation: Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This method involves creating a distinct interface between a solution of the compound and an anti-solvent.

Methodology:

  • Solvent System Selection: Choose a solvent in which this compound is soluble and a less dense, miscible anti-solvent in which it is insoluble.

  • Layering:

    • In a narrow tube (e.g., an NMR tube), dissolve the this compound in the denser solvent.

    • Carefully and slowly, layer the less dense anti-solvent on top of the solution, taking care not to mix the two layers. This can be done by gently running the anti-solvent down the side of the tube.[21]

  • Diffusion and Crystallization: Cap the tube and leave it undisturbed. Over time, the two solvents will slowly diffuse into each other at the interface. As the solvent environment becomes less favorable, this compound will crystallize, often at the interface.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis & Troubleshooting start Start with Pure this compound dissolve Dissolve in Appropriate Solvent start->dissolve slow_cooling Slow Cooling dissolve->slow_cooling vapor_diffusion Vapor Diffusion dissolve->vapor_diffusion liquid_diffusion Liquid-Liquid Diffusion dissolve->liquid_diffusion crystals Crystals Formed? slow_cooling->crystals vapor_diffusion->crystals liquid_diffusion->crystals xrd X-ray Diffraction crystals->xrd Yes no_crystals Troubleshoot: No Crystals crystals->no_crystals No poor_quality Troubleshoot: Poor Quality xrd->poor_quality Poor Diffraction troubleshooting_logic cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Small Crystals' start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals / Oil Out outcome->no_crystals No small_crystals Small / Poorly Formed Crystals outcome->small_crystals Poor good_crystals Good Quality Crystals outcome->good_crystals Yes sol1a Adjust Concentration no_crystals->sol1a sol1b Change Solvent no_crystals->sol1b sol1c Check Purity no_crystals->sol1c sol2a Slow Down Crystallization Rate small_crystals->sol2a sol2b Reduce Nucleation Sites small_crystals->sol2b sol2c Optimize Solvent System small_crystals->sol2c xrd Perform X-ray Diffraction good_crystals->xrd sol1a->start Retry sol1b->start Retry sol1c->start Retry sol2a->start Retry sol2b->start Retry sol2c->start Retry

References

Minimizing cross-reactivity of Phenylhydantoin metabolites in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cross-reactivity of Phenylhydantoin (Phenytoin) metabolites in immunoassays.

Troubleshooting Guides

Issue 1: Falsely Elevated this compound Concentrations Observed

Symptom: Your immunoassay results for this compound are consistently higher than expected, especially in samples from patients with renal insufficiency.

Possible Cause: Cross-reactivity with this compound metabolites, primarily 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) and its glucuronide conjugate (HPPG).[1][2] These metabolites accumulate in patients with impaired kidney function and can be recognized by the immunoassay antibody, leading to a positive bias.[1]

Troubleshooting Workflow:

start Start: Falsely Elevated Results check_patient Review Patient Population: Renal insufficiency? start->check_patient select_assay Select Immunoassay with Low Metabolite Cross-Reactivity check_patient->select_assay Yes pretreat Implement Sample Pre-treatment check_patient->pretreat Yes hplc Confirm with HPLC select_assay->hplc pretreat->hplc end End: Accurate Results hplc->end

Troubleshooting Cross-Reactivity

Solutions:

  • Select an Appropriate Immunoassay: Different immunoassay platforms exhibit varying degrees of cross-reactivity with this compound metabolites. For instance, some studies have shown that Enzyme Multiplied Immunoassay Technique (EMIT) and COBAS Integra assays may have less interference from metabolites compared to certain fluorescence polarization immunoassays (FPIA).[2]

  • Sample Pre-treatment:

    • Ultrafiltration: This method separates free, unbound this compound from protein-bound drug and metabolites. It is particularly useful for measuring the pharmacologically active free drug concentration and can reduce interference from protein-bound metabolites.[3][4][5]

    • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from its metabolites before analysis. Molecularly imprinted polymers (MIPs) have shown high selectivity for this compound.[6][7]

  • Confirm with a Reference Method: When in doubt, confirm your immunoassay results with a more specific method like High-Performance Liquid Chromatography (HPLC), which can separate and individually quantify this compound and its metabolites.[8]

Issue 2: High Variability in Results Between Different Antibody Lots

Symptom: You observe significant shifts in this compound concentrations when switching to a new lot of monoclonal antibodies.

Possible Cause: Lot-to-lot variability in antibody specificity and cross-reactivity with metabolites.

Troubleshooting Workflow:

start Start: High Inter-Lot Variability validate Validate New Antibody Lot: - Cross-reactivity check - Spike-recovery start->validate compare Compare with Previous Lot and Reference Samples validate->compare contact Contact Manufacturer compare->contact Discrepancy Found end End: Consistent Results compare->end No Discrepancy

Antibody Lot Validation Workflow

Solutions:

  • Thoroughly Validate Each New Antibody Lot: Before implementing a new lot of antibodies in your routine assays, perform a validation study. This should include testing the antibody's cross-reactivity with HPPH and HPPG.

  • Use Quality Control Samples: Run quality control samples with known concentrations of this compound and, if possible, its metabolites with both the old and new antibody lots to quantify any shift in performance.

  • Contact the Manufacturer: If you observe significant differences, contact the antibody manufacturer to obtain their lot-specific quality control data and discuss the issue.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that cause cross-reactivity?

A1: The primary interfering metabolites are 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) and its glucuronide conjugate (HPPG).[1] These metabolites are structurally similar to the parent drug and can be recognized by immunoassay antibodies.

Q2: In which patient populations is cross-reactivity most significant?

A2: Cross-reactivity is most pronounced in patients with renal insufficiency or uremia.[2] Impaired kidney function leads to the accumulation of HPPH and HPPG in the serum, increasing the likelihood of immunoassay interference.

Q3: How can I quantify the degree of cross-reactivity of my immunoassay?

A3: You can perform a cross-reactivity study by spiking known concentrations of the metabolite (e.g., HPPH) into a drug-free matrix and measuring the response in your this compound immunoassay. The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Apparent this compound Concentration / Actual Metabolite Concentration) x 100%

Q4: Are there commercially available antibodies with low cross-reactivity to this compound metabolites?

A4: Yes, some manufacturers provide data on the cross-reactivity of their monoclonal antibodies with HPPH. It is crucial to review the product datasheets and select clones with the lowest reported cross-reactivity. For example, some commercially available monoclonal antibody clones have reported cross-reactivities with HPPH ranging from as low as 1.6% to as high as 160.0%.

Q5: What is the "gold standard" method for measuring this compound to avoid metabolite interference?

A5: High-Performance Liquid Chromatography (HPLC) is considered a reference or "gold standard" method.[8] HPLC can physically separate this compound from its metabolites before detection, providing a more accurate measurement of the parent drug concentration.

Data Presentation

Table 1: Comparison of this compound Immunoassay Performance in Uremic Patients

Immunoassay MethodBias Compared to HPLCReference
Abbott TDx (FPIA)Significant positive bias (up to 100%)[2]
Syva EMITMinimal interference[2]
Roche COBAS IntegraGood agreement with HPLC
DuPont acaMinimal interference[2]

Table 2: Example of Monoclonal Antibody Cross-Reactivity with HPPH

Antibody Clone% Cross-Reactivity with 5-(hydroxyphenyl)-5-phenylhydantoin
PY24-404.11.6%
PY25-512.428.9%
PY24-413.155.7%
PY25-500.1128.0%
PY23-302.1160.0%

*Data is illustrative and based on commercially available antibody specifications.

Experimental Protocols

Protocol 1: Serum Ultrafiltration for Free this compound Analysis

This protocol is a general guideline for separating free this compound from protein-bound drug and potential interfering metabolites.

Materials:

  • Centrifugal ultrafiltration devices (e.g., with a 30,000 molecular weight cutoff)

  • Patient serum samples

  • Centrifuge with a fixed-angle rotor

  • Calibrated pipettes

Procedure:

  • Allow serum samples to come to room temperature.

  • Pipette the required volume of serum (as specified by the device manufacturer, typically 250-500 µL) into the sample reservoir of the ultrafiltration device.[9]

  • Cap the device and place it in the centrifuge rotor.

  • Centrifuge at the recommended speed and time (e.g., 1,810 x g for 20 minutes).[9] Note that centrifugation time can affect the ultrafiltrate volume but may not proportionally affect the measured free drug concentration.[4]

  • Carefully remove the device from the centrifuge.

  • Collect the ultrafiltrate from the collection tube.

  • Analyze the ultrafiltrate using your this compound immunoassay.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up

This protocol provides a general workflow for using SPE to remove interfering metabolites. The specific sorbent and solvents will need to be optimized for your particular application.

Materials:

  • SPE cartridges (e.g., C18 or a more selective sorbent like a molecularly imprinted polymer)

  • SPE vacuum manifold

  • Conditioning, wash, and elution solvents (to be optimized)

  • Nitrogen evaporator

  • Reconstitution solution (compatible with your immunoassay)

Procedure:

  • Conditioning: Pass a conditioning solvent (e.g., methanol (B129727) followed by water or a specific buffer) through the SPE cartridge to activate the sorbent.[10]

  • Sample Loading: Load the pre-treated serum sample onto the cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove interfering substances, including polar metabolites like HPPG. The choice of wash solvent is critical to ensure metabolites are removed without eluting the target analyte, this compound.

  • Elution: Elute the retained this compound from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a buffer that is compatible with your immunoassay.

  • Analysis: Analyze the reconstituted sample using your this compound immunoassay.

Visualizations

cluster_metabolism This compound Metabolism cluster_immunoassay Immunoassay Cross-Reactivity This compound This compound HPPH HPPH (5-(p-hydroxyphenyl)-5-phenylhydantoin) This compound->HPPH CYP2C9/CYP2C19 Antibody Anti-Phenylhydantoin Antibody This compound->Antibody Binds HPPG HPPG (HPPH-glucuronide) HPPH->HPPG UGT HPPH->Antibody Cross-reacts HPPG->Antibody Cross-reacts Result Assay Signal (Concentration) Antibody->Result

This compound Metabolism and Immunoassay Cross-Reactivity

cluster_uf Ultrafiltration Workflow cluster_spe Solid-Phase Extraction Workflow start Start: Serum Sample add_sample_uf Add sample to ultrafiltration device start->add_sample_uf condition_spe Condition SPE cartridge start->condition_spe centrifuge_uf Centrifuge add_sample_uf->centrifuge_uf collect_uf Collect ultrafiltrate (Free this compound) centrifuge_uf->collect_uf assay Immunoassay Analysis collect_uf->assay load_spe Load sample condition_spe->load_spe wash_spe Wash to remove metabolites load_spe->wash_spe elute_spe Elute this compound wash_spe->elute_spe reconstitute_spe Evaporate and reconstitute elute_spe->reconstitute_spe reconstitute_spe->assay

Sample Pre-treatment Workflows for Immunoassays

References

Improving the oral bioavailability of poorly soluble Phenylhydantoin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of poorly soluble Phenylhydantoin formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound challenging?

This compound and its derivatives, such as Phenytoin (B1677684), are often classified as Biopharmaceutics Classification System (BCS) Class II drugs.[1][2] This means they have high intestinal permeability but are poorly soluble in water.[3][4] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[5] The low aqueous solubility of this compound leads to a slow and incomplete dissolution rate, which becomes the rate-limiting step for absorption, resulting in poor and variable bioavailability.[6]

Q2: What are the primary formulation strategies to enhance this compound bioavailability?

The main goal is to improve the drug's solubility and dissolution rate.[7] Several advanced formulation techniques have proven effective:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[8][9] This approach can enhance solubility by converting the drug from a crystalline to a more soluble amorphous state.[4][8] Studies on Phenytoin have shown significant dissolution enhancement using carriers like PEG 6000 and Poloxamer 407.[1][10]

  • Nanonization (Nanosuspensions): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[11][12] This leads to a faster dissolution rate and improved bioavailability, as demonstrated for many BCS Class II drugs.[13][14][15]

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents containing the dissolved drug.[16] Upon gentle agitation in gastrointestinal fluids, they form a fine oil-in-water emulsion, facilitating drug dissolution and absorption. A SEDDS formulation of Phenytoin has been shown to increase the area under the curve (AUC) by 2.3 times compared to a standard suspension.[17]

Q3: How do I select the best formulation strategy for my this compound compound?

The selection depends on the specific physicochemical properties of your drug molecule (e.g., logP, melting point, dose) and the desired product characteristics.[18] An initial screening process is recommended.

G A Characterize API (Solubility, LogP, m.p.) B Screen Solubilization Technologies (Solid Dispersion, Nanosuspension, SEDDS) A->B C Perform In Vitro Dissolution Screening B->C D Select Lead Technology C->D E Optimize Excipient Ratios & Process Parameters D->E F Assess Physical & Chemical Stability E->F G Conduct Ex Vivo Permeability Assay (e.g., Caco-2) F->G H Perform In Vivo Pharmacokinetic Study (Animal Model) G->H I Analyze PK Parameters (AUC, Cmax, Tmax) H->I

Caption: Formulation development workflow for this compound.

Troubleshooting Guide

Problem: Low drug release from a solid dispersion formulation during in vitro dissolution.

Possible Cause Troubleshooting Step
Inadequate "Sink" Conditions The volume of the dissolution medium may be insufficient to dissolve the total amount of drug in the dosage form. The term "sink condition" refers to a volume of medium at least three times that required to form a saturated solution of the drug.[19] Solution: Increase the volume of the dissolution medium or add a small, justified amount of a surfactant (e.g., Sodium Lauryl Sulfate) to the medium to increase the drug's solubility.[19][20]
Drug Recrystallization The amorphous drug within the dispersion may have converted back to its less soluble crystalline form, either during manufacturing or upon contact with the dissolution medium. This is a common issue with amorphous solid dispersions.[4] Solution: Review your polymer selection. A polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with the drug can inhibit crystallization.
Poor Wettability The solid dispersion powder may not be properly wetted by the dissolution medium, causing it to float or form clumps, which reduces the effective surface area for dissolution.[20] Solution: Incorporate a wetting agent or surfactant into the formulation itself. Alternatively, ensure the agitation speed (RPM) of the dissolution apparatus is optimized to create sufficient hydrodynamic stress to break up agglomerates without causing excessive turbulence.
Incorrect Drug-to-Polymer Ratio If the drug loading is too high, the polymer may not be able to effectively maintain the drug in a molecularly dispersed state, leading to the formation of drug-rich domains with poor dissolution. Solution: Prepare and test solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3).[1][10] Studies on Phenytoin have shown that increasing the polymer ratio can significantly improve the dissolution rate.[1]

Problem: High variability in results from a Caco-2 permeability assay.

G Start High Variability in Permeability Data CheckTEER Were TEER values consistent and within the acceptable range? Start->CheckTEER CheckEfflux Is the compound a known substrate of efflux transporters (e.g., P-gp)? CheckTEER->CheckEfflux Yes Sol_TEER Review cell culture protocol. Ensure monolayer integrity before each experiment. CheckTEER->Sol_TEER No CheckSolubility Did the compound precipitate in the donor compartment during the assay? CheckEfflux->CheckSolubility No Sol_Efflux Perform bidirectional assay (A-B and B-A). Include a P-gp inhibitor (e.g., Verapamil) to confirm. CheckEfflux->Sol_Efflux Yes Sol_Solubility Reduce compound concentration. Add a non-toxic solubilizer (e.g., low % DMSO) to the buffer. CheckSolubility->Sol_Solubility Yes End Re-run Assay with Optimized Protocol CheckSolubility->End No Sol_TEER->End Sol_Efflux->End Sol_Solubility->End

Caption: Troubleshooting flowchart for Caco-2 permeability assays.

Data on this compound (Phenytoin) Formulation Strategies

The following tables summarize quantitative data from studies aimed at improving the solubility and bioavailability of Phenytoin.

Table 1: Solubility Enhancement of Phenytoin via Solid Dispersions

Formulation StrategyCarrierDrug:Carrier RatioSolventSolubility (mg/mL)Fold Increase vs. Pure Drug
Pure Phenytoin--Distilled Water0.11-
Pure Phenytoin--Phosphate Buffer (pH 6.8)0.23-
Solid Dispersion (Melting)PEG 60001:3-0.89 (in pH 6.8)~3.9x
Solid Dispersion (Melting)Poloxamer 4071:3-0.75 (in pH 6.8)~3.3x
Solid Dispersion (Solvent Evap.)PVP K-301:3Ethanol0.65 (in water)~5.9x
Solid Dispersion (Solvent Evap.)D-Mannitol1:3Ethanol0.42 (in water)~3.8x
Data synthesized from references[1][10].

Table 2: In Vitro Dissolution of Phenytoin Solid Dispersions (% Drug Released in 120 min)

FormulationCarrier% Drug Released
Pure Phenytoin-28.55%
Solid Dispersion (1:3 ratio)PEG 600092.15%
Solid Dispersion (1:3 ratio)Poloxamer 40785.45%
Data from reference[1].

Table 3: In Vivo Pharmacokinetic Parameters of Phenytoin Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (0-10h) (µg·h/mL)Relative Bioavailability
Dilantin® Suspension (Control)2.8 ± 0.42.012.5 ± 2.1100%
Phenytoin SEDDS6.1 ± 0.91.028.8 ± 3.5230%
Data from reference[17]. Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve).

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Formulations

This protocol is a general guideline based on USP recommendations and common practices for BCS Class II drugs.[19][21]

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.

  • Dissolution Medium:

    • Start with a standard medium like 900 mL of a buffer within the physiological pH range (e.g., pH 1.2, 4.5, or 6.8).[19]

    • If sink conditions are not met, a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) may be added. The choice and concentration must be justified.[19]

  • Temperature: Maintain the medium at 37 ± 0.5 °C.[21]

  • Agitation Speed: A paddle speed of 50 or 75 RPM is typical. The speed should be sufficient to avoid "coning" (mounding of powder at the bottom) but not so high as to cause excessive turbulence.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the samples for drug concentration using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[10][21]

  • Data Reporting: Plot the cumulative percentage of drug dissolved against time.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model to predict in vivo drug absorption across the gut wall.[22][23]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ inserts) for 18-22 days until they form a differentiated and polarized monolayer.[24][25]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the laboratory's established range.[23]

  • Assay Procedure (Apical to Basolateral Transport):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound solution (e.g., this compound formulation solubilized in transport buffer, typically at a concentration like 10 µM) to the apical (donor) compartment.[23]

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37 °C with gentle shaking for a set period (e.g., 2 hours).[23]

  • Sample Collection & Analysis: At the end of the incubation, take samples from both the apical and basolateral compartments. Analyze the drug concentration using a sensitive method like LC-MS/MS.[23]

  • Calculating Apparent Permeability (Papp): Calculate the Papp value, which is a quantitative measure of the rate of drug transport across the monolayer.

  • Bidirectional Assay (Optional but Recommended): To investigate if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp), perform the assay in the reverse direction (basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux is occurring.[25]

References

Addressing matrix effects in LC-MS/MS analysis of Phenylhydantoin in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Phenylhydantoin in plasma.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in plasma, providing step-by-step guidance to identify and resolve the problem.

Issue: High Variability and Poor Reproducibility in this compound Quantification

Possible Cause: Inconsistent matrix effects between samples and standards.

Troubleshooting Workflow:

  • Evaluate Internal Standard (IS) Performance:

    • Question: Are you using an appropriate internal standard?

    • Recommendation: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d10).[1][2][3][4] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement, thus effectively compensating for matrix effects.[3][4] If a SIL-IS is unavailable, a structural analog may be used, but it may not perfectly mimic the analyte's behavior.[1][2]

  • Assess Sample Preparation:

    • Question: Is your current sample preparation method adequate for removing interfering matrix components?

    • Recommendation: Plasma is a complex matrix containing proteins, phospholipids, salts, and other endogenous compounds that can interfere with the ionization of this compound.[5] Consider optimizing your sample preparation method. A comparison of common techniques is provided in the table below.

  • Investigate Chromatographic Conditions:

    • Question: Is there a possibility of co-elution of this compound with matrix components?

    • Recommendation: Modify your chromatographic method to separate this compound from the regions of significant matrix effects.[6] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase. A post-column infusion experiment can help identify regions of ion suppression.[6][7]

  • Check for Source Contamination:

    • Question: When was the last time the mass spectrometer's ion source was cleaned?

    • Recommendation: Contamination of the ion source can lead to inconsistent ionization and poor performance. Regular cleaning according to the manufacturer's protocol is essential. A divert valve can also be used to direct the initial, unretained flow from the column, which often contains a high concentration of salts and other matrix components, to waste instead of the ion source.[7]

Problem: Observed Ion Suppression or Enhancement for this compound Signal

Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's source.[5]

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression/Enhancement start Start: Ion Suppression/Enhancement Detected q1 Is a Stable Isotope-Labeled (SIL) Internal Standard in use? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the degree of ion suppression causing a significant loss in sensitivity? yes1->q2 sol1 Implement a SIL-IS (e.g., this compound-d10) to compensate for matrix effects. no1->sol1 sol1->q2 yes2 Yes q2->yes2 no2 No q2->no2 q3 Can the sample preparation be improved? yes2->q3 sol2 If the SIL-IS provides adequate compensation and sensitivity is sufficient, the method may be acceptable. Proceed with validation. no2->sol2 end End: Matrix Effect Mitigated sol2->end yes3 Yes q3->yes3 no3 No q3->no3 sol3 Optimize sample preparation. Consider switching from Protein Precipitation to LLE or SPE for cleaner extracts. Evaluate different solvents or sorbents. yes3->sol3 q4 Can the chromatography be optimized? no3->q4 sol3->q4 yes4 Yes q4->yes4 no4 No q4->no4 sol4 Modify the LC method (e.g., adjust gradient, change column) to separate this compound from interfering matrix components. yes4->sol4 no4->end sol4->end cluster_1 Sample Preparation Strategy start Plasma Sample containing this compound and Matrix Components ppt Protein Precipitation (PPT) (e.g., with Acetonitrile) start->ppt lle Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate) start->lle spe Solid-Phase Extraction (SPE) (e.g., C18 or MIP) start->spe ppt_out Supernatant with this compound and significant residual matrix (e.g., phospholipids) ppt->ppt_out lle_out Organic phase with this compound and reduced matrix components lle->lle_out spe_out Eluate with this compound and minimal matrix components spe->spe_out analysis LC-MS/MS Analysis ppt_out->analysis lle_out->analysis spe_out->analysis

References

Strategies to reduce side effects of long-term Phenylhydantoin administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term administration of Phenylhydantoin (Phenytoin). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common long-term side effects observed in animal models of chronic Phenytoin (B1677684) administration?

A1: Long-term administration of Phenytoin in research animals commonly leads to several observable side effects, including:

  • Gingival Overgrowth: A thickening and enlargement of the gums.[1][2]

  • Bone Disorders: Reduced bone mineral density (osteopenia/osteoporosis) and altered bone metabolism.[3][4]

  • Folate Deficiency: Decreased levels of folic acid in the serum and tissues.[5][6][7]

  • Neurotoxicity: At higher doses, effects such as ataxia, nystagmus, and sedation can be observed.[8][9]

  • Hepatotoxicity: Liver injury can occur, particularly in models that incorporate glutathione (B108866) depletion.

Q2: What is the general mechanism behind Phenytoin-induced gingival overgrowth?

A2: Phenytoin-induced gingival overgrowth is a multifactorial process primarily involving the gingival fibroblasts.[1] The proposed mechanism involves an increase in the synthesis of extracellular matrix components, particularly collagen.[4] Key signaling molecules implicated in this process include Transforming Growth Factor-beta (TGF-β), which plays a crucial role in fibroblast proliferation and collagen synthesis.[4][10] Local inflammation within the gingival tissues appears to be a critical factor that exacerbates the interaction between Phenytoin and fibroblasts.[1]

Q3: How does long-term Phenytoin administration lead to bone disorders?

A3: Chronic Phenytoin use can lead to bone disorders through several mechanisms. It is known to induce hepatic cytochrome P-450 enzymes, which increases the metabolism of vitamin D, leading to lower levels of its active form, 25-hydroxyvitamin D.[11][12] This can result in reduced intestinal calcium absorption.[12] Furthermore, studies in rats have shown that Phenytoin can decrease bone mineral density (BMD) and bone mineral content (BMC).[3][13] Histomorphometric analyses have indicated that Phenytoin may decrease trabecular bone volume and thickness while increasing the number of osteoclasts, the cells responsible for bone resorption.[14][15]

Q4: What is the interplay between Phenytoin and folic acid?

A4: The interaction between Phenytoin and folic acid is bidirectional. Long-term Phenytoin therapy can lead to folate deficiency.[5][7] Several mechanisms have been proposed for this, including competitive inhibition of intestinal folate absorption and increased hepatic metabolism of folate. Conversely, folic acid supplementation can lower serum Phenytoin concentrations, potentially leading to a loss of seizure control.[16][17][18] This is thought to be due to folic acid's role as a cofactor in the hepatic metabolism of Phenytoin, which can increase its clearance.[16][17]

Troubleshooting Guides

Problem: Significant gingival overgrowth is observed in our rat model, compromising animal welfare and experimental outcomes.

Solution:

  • Dose Optimization: Review the Phenytoin dosage. A positive relationship often exists between the dose of Phenytoin and the severity of gingival overgrowth.[1] Consider a dose-response study to find the minimum effective dose for your primary experimental endpoint with an acceptable level of gingival enlargement.

  • Anti-inflammatory Co-administration: Since inflammation exacerbates gingival overgrowth, consider the co-administration of a localized anti-inflammatory agent if it does not interfere with your primary research question.

  • TGF-β Inhibitors: For mechanistic studies, the use of TGF-β inhibitors could be explored to counteract the fibrotic effects of Phenytoin on gingival fibroblasts. Research has shown that TGF-β is a key regulator in this process.[10]

  • Folic Acid Supplementation: Some evidence suggests a link between folate deficiency and gingival hyperplasia. While the primary benefit of folic acid is in addressing folate deficiency, its impact on gingival health in the context of Phenytoin administration could be investigated in your model.

Problem: We are observing a significant decrease in bone mineral density in our long-term Phenytoin-treated mice.

Solution:

  • Vitamin D and Calcium Supplementation: The primary mechanism of Phenytoin-induced bone loss is related to altered vitamin D metabolism.[11] Implement a supplementation protocol with vitamin D (cholecalciferol or ergocalciferol) and calcium. Doses will need to be optimized for your specific animal model and Phenytoin regimen.[11][19][20]

  • Bisphosphonate Co-treatment: In preclinical models, bisphosphonates like alendronate and risedronate have been shown to revert the adverse bony effects of Phenytoin without affecting its antiepileptic efficacy.[21]

  • Monitoring Bone Turnover Markers: Regularly monitor serum and urine markers of bone formation (e.g., osteocalcin (B1147995), procollagen (B1174764) type I N-terminal propeptide - P1NP) and resorption (e.g., C-terminal telopeptide of type I collagen - CTX) to assess the efficacy of your intervention.

Problem: Folic acid supplementation is leading to decreased Phenytoin plasma levels and breakthrough seizures in our animal model.

Solution:

  • Dose Adjustment of Folic Acid: High doses of folic acid are more likely to significantly impact Phenytoin metabolism. Titrate the folic acid dose to the minimum effective level required to prevent deficiency without substantially altering Phenytoin pharmacokinetics. Studies have used a range of doses, and the optimal dose may be model-dependent.[6][22]

  • Therapeutic Drug Monitoring: Implement a rigorous therapeutic drug monitoring schedule to measure plasma Phenytoin concentrations after initiating folic acid supplementation. This will allow for precise adjustments of the Phenytoin dose to maintain therapeutic levels.[16][17]

  • Staggered Administration: Investigate if staggering the administration times of Phenytoin and folic acid has any effect on the interaction, although this is less likely to have a major impact due to their long half-lives.

Data Presentation

Table 1: Quantitative Effects of Folic Acid Supplementation on Phenytoin and Folate Levels

ParameterControl (Phenytoin only)Phenytoin + Folic Acid (1 mg/day)Phenytoin + Folic Acid (5 mg/day)Reference
Total Phenytoin Plasma Concentration BaselineDecrease of 7.5-47.6% in 3 of 4 patientsDecrease leading to subtherapeutic levels[16][17]
Brain Folate Concentration DecreasedNot reversedNot reversed[6]
Liver Folate Concentration DecreasedIncreasedIncreased[6][22]

Table 2: Effects of Phenytoin and Interventions on Bone Mineral Density (BMD) in Rats

Treatment GroupChange in Femoral BMDChange in Trabecular Bone VolumeSerum OsteocalcinReference
Phenytoin (50 mg/kg/day for 90 days) ReducedDecreasedModest changes[13]
Phenytoin + Alfacalcidol (B1684505)/Calcitriol (B1668218) Reduction prevented--[14][15]
Phenytoin (35 mg/kg/day for 90 days) Lowered--[21]
Phenytoin + Alendronate/Risedronate Reverted decrease--[21]

Experimental Protocols

Protocol 1: Induction of Gingival Overgrowth in a Rat Model

  • Animal Model: Use 14-day-old male Wistar rats.[23]

  • Phenytoin Administration: Administer Phenytoin suspended in 0.5% Tween 80 solution via intraperitoneal injection.[23]

  • Dosing Regimen:

    • Low Dose Group: 50 mg/kg/day.[23]

    • High Dose Group: 100 mg/kg/day.[23]

  • Duration: Continue daily injections for 43 days.[23]

  • Assessment of Gingival Overgrowth:

    • Use a CCD laser displacement sensor for quantitative measurement of gingival extension.[23]

    • Perform histological analysis of gingival tissue to assess collagen accumulation and fibroblast proliferation.

Protocol 2: Assessment of Phenytoin-Induced Bone Loss in a Rat Model

  • Animal Model: Use female rats (e.g., Wistar).[13]

  • Phenytoin Administration: Administer Phenytoin orally at a dose of 50 mg/kg/day.[13]

  • Duration: Treat for 90 days.[13]

  • Bone Mineral Density (BMD) and Content (BMC) Analysis:

    • Euthanize animals and dissect femurs.

    • Use dual-energy X-ray absorptiometry (DXA) to measure BMD and BMC.[13]

  • Biomechanical Strength Testing:

    • Perform three-point cantilever bending tests on the femurs to assess biomechanical strength.[13]

  • Histomorphological Evaluation:

    • Process bone samples for histological analysis to evaluate trabecular architecture and cellular changes.[13]

  • Biochemical Markers:

    • Collect serum samples to measure bone turnover markers such as osteocalcin using immunoassays.[13]

Protocol 3: Folic Acid Supplementation to Mitigate Phenytoin-Induced Changes

  • Animal Model: Use adult male rats.

  • Phenytoin Administration: Maintain a constant, non-toxic, and protective level of Phenytoin. This can be achieved through controlled release pellets or frequent injections with therapeutic drug monitoring.

  • Folic Acid Supplementation: Administer folic acid orally at a dose of 20 mg/kg.[22]

  • Duration: Co-administer folic acid with Phenytoin for the duration of the experiment (e.g., 10 days or longer).[22]

  • Outcome Measures:

    • Measure folate concentrations in plasma, liver, and brain tissues.[6][22]

    • Monitor plasma Phenytoin concentrations to assess the impact of folic acid on its pharmacokinetics.[22]

    • Assess the therapeutic efficacy of Phenytoin (e.g., using a maximal electroshock seizure model) to ensure it is not compromised.[22]

Mandatory Visualizations

Phenytoin_Gingival_Overgrowth_Pathway Phenytoin Phenytoin Fibroblast Gingival Fibroblast Phenytoin->Fibroblast Direct Action TGFB TGF-β Fibroblast->TGFB Upregulates Collagen Increased Collagen Synthesis Fibroblast->Collagen TGFB->Fibroblast Stimulates Overgrowth Gingival Overgrowth Collagen->Overgrowth Inflammation Local Inflammation Inflammation->Fibroblast Exacerbates

Caption: Signaling pathway of Phenytoin-induced gingival overgrowth.

Phenytoin_Bone_Loss_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Start Start: Long-term Phenytoin Administration Treatment Treatment Groups: - Phenytoin Only - Phenytoin + Vit D/Ca - Phenytoin + Bisphosphonate Start->Treatment Monitoring In-life Monitoring: - Body Weight - Seizure Activity Treatment->Monitoring Endpoint Endpoint Analysis (90 days) Monitoring->Endpoint DXA DXA Analysis: - Bone Mineral Density - Bone Mineral Content Endpoint->DXA Bending Biomechanical Testing: - Three-point Bending Endpoint->Bending Histo Histomorphometry: - Trabecular Architecture Endpoint->Histo Markers Biochemical Markers: - Serum Osteocalcin - Serum CTX Endpoint->Markers

Caption: Experimental workflow for assessing Phenytoin-induced bone loss.

References

Technical Support Center: Optimization of Microwave-Assisted Phenylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of Phenylhydantoin and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis process, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient microwave power or time.Gradually increase the microwave irradiation time and/or power. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
Improper solvent system.The choice of solvent can significantly impact the reaction yield.[3][4] Consider using solvents like Dimethylsulfoxide (DMSO) or solvent-free conditions with a reaction mediator like polyphosphoric ester (PPE).[5][6][7]
Degradation of starting materials or product.Use a pulsed microwave method to avoid overheating and decomposition of reagents.[3] Intervals between pulses allow for cooling of the reaction mixture.
Incorrect basicity of the reaction medium.The concentration of the base, such as potassium hydroxide (B78521) (KOH), is critical. Ensure the correct concentration is used as specified in the protocol.[5]
Formation of Side Products In the Biltz synthesis of phenytoin (B1677684), a common side product is the glycolureide.[3]A two-step synthesis approach can reduce the formation of this side product and improve the overall yield.[3][5][6] This involves synthesizing the 2-thiohydantoin (B1682308) intermediate followed by oxidation.
Non-selective alkylation.For the synthesis of 3-alkylated phenytoin derivatives, microwave activation offers a more selective method compared to traditional alkylating procedures.[3][4]
Difficulty in Product Purification Presence of unreacted starting materials.Ensure the reaction goes to completion by optimizing microwave parameters. Wash the crude product with appropriate solvents to remove unreacted starting materials.
Complex mixture of products.Recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of DMF:ethanol is a common and effective purification method.[3][5]
Reaction Does Not Start Absence of a necessary catalyst or base.For syntheses involving benzil (B1666583) and thiourea (B124793), a base like potassium hydroxide is essential for the reaction to proceed.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for this compound compared to conventional heating methods?

Microwave-assisted synthesis offers several key advantages, including significantly shorter reaction times (minutes versus hours), increased reaction rates, higher product yields, and often improved purity.[1][2][7] This method is also considered more environmentally friendly ("green chemistry") as it can sometimes be performed under solvent-free conditions.[7]

Q2: What is the typical setup for a microwave-assisted this compound synthesis?

A typical setup involves a dedicated microwave reactor or a modified domestic microwave oven. The reagents are placed in a suitable reaction vessel (e.g., a round-bottomed flask or a specialized microwave vial).[8][9] The reaction is then subjected to microwave irradiation at a specified power and for a set duration, often with stirring to ensure even heating.[5]

Q3: Can I use a domestic microwave oven for this synthesis?

While some studies have reported the use of household microwave ovens, it is generally recommended to use a dedicated scientific microwave reactor for better control of reaction parameters like temperature, pressure, and power, which enhances safety and reproducibility.[3][9]

Q4: What are the key parameters to optimize for a successful synthesis?

The critical parameters to optimize include:

  • Microwave Power: Higher power can accelerate the reaction but may also lead to decomposition if not controlled.[1]

  • Irradiation Time: The reaction time needs to be sufficient for completion but not so long as to cause product degradation.[1][2]

  • Solvent: The choice of solvent can influence the reaction efficiency and selectivity.[3][4]

  • Reagent Stoichiometry: The molar ratios of the reactants are crucial for maximizing the yield of the desired product.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product.[8][9]

Experimental Protocols

Below are detailed methodologies for key experiments in the microwave-assisted synthesis of this compound (specifically 5,5-Dithis compound, also known as Phenytoin).

Method 1: One-Step Synthesis of Phenytoin

This method is a direct condensation of benzil and urea (B33335).

Reagents and Equipment:

  • Benzil

  • Urea

  • 30% aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol or Methanol

  • Microwave reactor or oven

  • Round-bottomed flask or beaker

  • Reflux condenser (if using a flask)

  • Stirring apparatus

Procedure:

  • In a reaction vessel, combine benzil (e.g., 5.3 g, 0.025 mol), urea (e.g., 3.0 g, 0.05 mol), 30% aqueous NaOH solution (e.g., 15 ml), and ethanol (e.g., 75 ml).[1]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for a short period (e.g., 3-7 minutes) at a specified power (e.g., 900-1200 W).[1][10]

  • After irradiation, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (e.g., 300 ml) to precipitate the crude product.[3]

  • Collect the precipitate by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure Phenytoin.[3]

Method 2: Two-Step Synthesis of Phenytoin via 2-Thiohydantoin Intermediate

This method generally provides higher yields by minimizing side product formation.[3][5][6]

Step 1: Microwave-Assisted Synthesis of 5,5-Diphenyl-2-thiohydantoin

Reagents and Equipment:

  • Benzil

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Dimethylsulfoxide (DMSO)

  • Water

  • Microwave reactor

Procedure:

  • Prepare a solution of KOH in distilled water (e.g., 1.71 g of KOH in 5 ml of water).[5]

  • In a separate vessel, dissolve benzil (e.g., 2.1 g, 10 mmol) and thiourea (e.g., 1.14 g, 15 mmol) in DMSO (e.g., 10 ml).[5]

  • Add the KOH solution to the benzil and thiourea mixture under stirring.

  • Subject the resulting solution to microwave irradiation (e.g., a 90-second pulse at 750 W, followed by several 30-second pulses with stirring in between).[3]

  • After the reaction is complete, pour the mixture into a large volume of cold water or onto ice to precipitate the 2-thiohydantoin.[5]

  • Acidify with concentrated HCl.

  • Collect the precipitate by filtration, wash with water, and dry. The product can be recrystallized from ethanol.[5]

Step 2: Oxidation of 2-Thiohydantoin to Phenytoin

Reagents and Equipment:

  • 5,5-Diphenyl-2-thiohydantoin (from Step 1)

  • Hydrogen Peroxide (H₂O₂)

  • Dimethylformamide (DMF)

  • Acetic Acid

  • Stirring apparatus

Procedure:

  • Dissolve the 5,5-Diphenyl-2-thiohydantoin in a mixture of DMF and acetic acid.[3][5][6]

  • Add hydrogen peroxide to the solution.

  • Stir the reaction mixture at room temperature for approximately 24 hours.[5]

  • Precipitate the product by adding water.

  • Collect the pure Phenytoin by filtration, wash, and dry.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Phenytoin

Method Reaction Time Yield Reference
Conventional (Thermal Heating) 2 - 20 hours~50%[1][5]
Microwave-Assisted (One-Step) 6 - 7 minutes76%[1][3]
Microwave-Assisted (Two-Step) Varies (Step 1 is rapid)80 - 87.4% (total yield)[3][5][6]

Table 2: Optimization of One-Step Microwave Synthesis of Phenytoin

Method Microwave Power Irradiation Time Reference
Method A ConstantVaried[2]
Method B VariedConstant[2]
Optimized 900-1000 W6 minutes[1]
Optimized 1000-1200 W7 minutes[1]

Visualizations

experimental_workflow cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis cluster_step1 Step 1 cluster_step2 Step 2 reagents1 Benzil + Urea + NaOH + Ethanol microwave1 Microwave Irradiation (e.g., 3-7 min) reagents1->microwave1 workup1 Work-up (Precipitation & Filtration) microwave1->workup1 purification1 Recrystallization workup1->purification1 product1 Pure this compound purification1->product1 reagents2 Benzil + Thiourea + KOH + DMSO microwave2 Microwave Irradiation reagents2->microwave2 intermediate 2-Thiohydantoin Intermediate microwave2->intermediate reagents3 Intermediate + H₂O₂ + DMF/Acetic Acid intermediate->reagents3 oxidation Oxidation (Room Temp, 24h) reagents3->oxidation product2 Pure this compound oxidation->product2

References

Technical Support Center: Enhancing the Stability of Phenylhydantoin in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the stability of Phenylhydantoin (Phenytoin) in solutions for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to this compound stability in a question-and-answer format.

Q1: My this compound solution, prepared in a buffer, has formed a precipitate. What is the cause and how can I resolve this?

A1: this compound is a weak acid with a pKa of approximately 8.06 and exhibits poor water solubility.[1][2] Precipitation is a common issue, especially in aqueous solutions with a pH close to or below its pKa. The sodium salt of this compound is more soluble, but it can precipitate as the free acid if the pH of the solution drops.[3][4]

  • Immediate Action: You may be able to redissolve the precipitate by increasing the pH of the solution. The addition of a small amount of a suitable base, such as sodium bicarbonate, has been shown to dissolve this compound precipitates in clinical settings.[4]

  • Preventative Measures: For future experiments, ensure the pH of your aqueous solution is maintained above 9.5 to prevent precipitation.[3] Alternatively, consider using a co-solvent system or a different solvent altogether.

Q2: What is the recommended solvent for preparing a stable stock solution of this compound?

A2: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[5] this compound is also soluble in ethanol (B145695) and methanol (B129727).[6]

  • Best Practices for DMSO Stock Solutions:

    • Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume added to your experimental system.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

    • When diluting into aqueous media, add the DMSO stock to the media dropwise while vortexing to prevent localized precipitation.[5]

Q3: How stable is this compound in a DMSO stock solution when stored long-term?

Q4: Can I use ethanol to prepare my this compound solutions? What are the stability considerations?

A4: Yes, ethanol can be used to dissolve this compound, often in a hydroalcoholic solution.[8] The stability of this compound in ethanol-containing solutions is influenced by the proportion of ethanol and the pH. One study indicated that in most alcoholics, standard doses of this compound can lead to lower than usual plasma concentrations due to increased metabolic clearance, suggesting that ethanol can influence its in-vivo stability and metabolism.[9] For in-vitro experiments, it is advisable to empirically determine the stability in your specific hydroalcoholic mixture.

Q5: My this compound appears to be degrading in my cell culture medium during a multi-day experiment. What could be happening and what can I do?

A5: this compound can be unstable in aqueous environments like cell culture media over extended periods. Degradation can be influenced by the pH of the medium, temperature (37°C), and exposure to light. Additionally, components in the media or secreted by cells could contribute to degradation.

  • Troubleshooting Steps:

    • Confirm Degradation: Use HPLC to analyze the concentration of this compound in your medium at different time points (e.g., 0, 24, 48, 72 hours) under your experimental conditions (37°C, 5% CO2).

    • pH Monitoring: Measure the pH of your cell culture medium over the course of the experiment, as cellular metabolism can alter it.

    • Minimize Exposure: Protect your plates and solutions from light.

    • Replenish the Compound: For very long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.

    • Consider Stabilizers: While not extensively documented for this compound in cell culture, the use of antioxidants could potentially mitigate oxidative degradation. However, their compatibility and effects on your specific cell model would need to be validated.

Q6: Are there any known stabilizers I can add to my this compound solution?

A6: The use of cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HPCD), has been shown to prevent the precipitation of this compound in infusion fluids by forming inclusion complexes that enhance its solubility.[10] While effective for preventing precipitation, this may not inhibit chemical degradation. Some studies suggest that older antiepileptic drugs like this compound can induce the overproduction of reactive oxygen species (ROS), implying that antioxidants could potentially play a role in mitigating oxidative degradation pathways.[11] However, the use of antioxidants like butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) with this compound has not been extensively studied and would require validation for your specific application.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the solvent, pH, and temperature. The following tables summarize available quantitative data.

Table 1: Stability of this compound in Various Solvents and Conditions

Solvent/MediumConcentrationTemperatureDurationStability/ObservationCitation
0.9% Sodium Chloride0.40 - 4.55 mg/mLRoom Temp.8 hours>95% of initial concentration maintained.[12]
Lactated Ringer's0.40 - 4.55 mg/mLRoom Temp.8 hours>95% of initial concentration maintained.[12]
5% Dextrose0.40 - 4.55 mg/mLRoom Temp.< 8 hoursRapid decline in concentration due to precipitation.[12][13]
Human Plasma5 and 25 µg/mL4°C24 hoursStable.[7]
Human Plasma5 and 25 µg/mL-30°C7 daysStable.[7]
Spiked Saliva1.5 and 4.0 µg/mLRoom Temp. (25°C)< 6 hoursStable for less than 6 hours.[14]
Spiked Saliva1.5 and 4.0 µg/mL-20°C< 7 daysStable for less than 7 days.[14]
Methanol (Stock Sol.)5.0 µg/mL4°C30 daysStable.[14]

Table 2: Factors Influencing this compound Degradation

FactorEffectCommentsCitation
pH Critical for stability. Precipitation occurs at pH below 9.5 in aqueous solutions.The pKa of this compound is ~8.06. The sodium salt is used in formulations to increase solubility by maintaining a high pH.[1][3][4]
Temperature Increased temperature generally accelerates degradation.In a study of this compound in blood, degradation was more significant at 32°C than at 25°C.[15]
Light Can contribute to degradation.Forced degradation studies often include photolytic stress to assess stability.[6]
Oxidation This compound can be cooxidized to a reactive free radical intermediate.This suggests that oxidative pathways contribute to its degradation.[16]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol provides a general framework for determining the stability of this compound in your specific experimental solution (e.g., cell culture medium, buffer, or organic solvent).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Buffers (e.g., phosphate (B84403) buffer)

  • Your experimental solution (e.g., DMEM, DMSO)

  • HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).[7]

  • Test Solution: Dilute the stock solution with your experimental solution to the final working concentration.

  • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., potassium phosphate, pH 3.5) and an organic solvent like methanol or acetonitrile in a ratio of approximately 45:55 (v/v).[6] The mobile phase should be filtered and degassed before use.

3. HPLC Method Parameters (Example):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:Water (0.1% Orthophosphoric acid) (70:30 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 30°C[6]

  • Detection Wavelength: 254 nm[6]

  • Retention Time: Approximately 6.15 min (will vary with the exact method)[6]

4. Stability Study Procedure:

  • Prepare the test solution of this compound in your experimental medium.

  • Immediately after preparation (t=0), take an aliquot, process it if necessary (e.g., for cell culture media, precipitate proteins with an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant), and inject it into the HPLC to determine the initial concentration.

  • Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours, and weekly for long-term studies), withdraw aliquots of the test solution.

  • Process the aliquots in the same manner as the t=0 sample and analyze by HPLC.

  • Record the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial concentration at t=0.

  • Plot the percentage of this compound remaining versus time.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order or zero-order decay model) to calculate the degradation rate constant (k) and the half-life (t½) of this compound under your experimental conditions.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Phenylhydantoin_Mechanism cluster_neuron Presynaptic Neuron cluster_channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Resting Resting State Action_Potential->Resting Depolarization Open Open State (Na+ Influx) Resting->Open Threshold Reached Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization (Recovery) Reduced_Firing Reduced Neuronal Excitability & Seizure Suppression Inactive->Reduced_Firing Prolongs refractory period This compound This compound This compound->Inactive Binds to and stabilizes the inactive state

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow: this compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (e.g., in DMSO) Test_Sol_Prep Dilute Stock into Test Solution (e.g., Cell Culture Medium) Stock_Prep->Test_Sol_Prep Incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) Test_Sol_Prep->Incubate Sampling Collect Aliquots at Time Points (0, 2, 4, 24, 48h...) Incubate->Sampling Sample_Proc Sample Processing (e.g., Protein Precipitation) Sampling->Sample_Proc HPLC_Analysis Analyze by HPLC-UV Sample_Proc->HPLC_Analysis Data_Analysis Quantify Peak Area & Calculate % Remaining HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Method Refinement for the Purification of Phenylhydantoin Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for crude Phenylhydantoin products. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The impurities largely depend on the synthetic route employed. For the widely used Biltz synthesis, which involves the reaction of benzil (B1666583) and urea, the most common impurities are unreacted benzil, unreacted urea, and an insoluble dimeric by-product (3a,6a-diphenylglycoluril).[1][2][3] For the Bucherer-Bergs synthesis, impurities may include unreacted starting carbonyl compounds, cyanide salts, and intermediates such as cyanohydrins and aminonitriles.[4][5][6]

Q2: Which purification method is most suitable for crude this compound?

A2: Recrystallization is the most common and often sufficient method for purifying crude this compound, particularly for removing unreacted starting materials and soluble by-products.[1][7][8] For persistent impurities or for achieving very high purity, column chromatography is a highly effective alternative.[9][10][11]

Q3: What is the best solvent for recrystallizing 5,5-Dithis compound (Phenytoin)?

A3: Ethanol (B145695), often in a 95% aqueous solution, is widely cited as an effective solvent for the recrystallization of 5,5-Dithis compound.[7][8][12] Acetone (B3395972) has also been used.[13] The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[9][14]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[15] By spotting the crude mixture, the purified product, and the filtrate (mother liquor) on a TLC plate, you can visualize the separation of this compound from its impurities. A successful purification will show a single, distinct spot for the final product with a different Rf value from the impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound crude product.

Recrystallization Troubleshooting
Issue Possible Cause(s) Solution(s)
Low Yield of Purified Product - Using too much recrystallization solvent.- The chosen solvent is too effective at dissolving this compound at low temperatures.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent required to dissolve the crude product.- Test different solvents or use a mixed solvent system to optimize solubility.- Ensure the filtration apparatus is hot to prevent premature crystal formation.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[14]
Product "Oils Out" Instead of Crystallizing - The boiling point of the recrystallization solvent is higher than the melting point of the this compound or its impurities.- The solution is supersaturated with impurities.- Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.- Perform a preliminary purification step, such as a simple filtration of the hot solution to remove less soluble impurities.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the this compound and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Product is Still Impure After Recrystallization - The impurity has very similar solubility properties to this compound in the chosen solvent.- The crystals formed too quickly, trapping impurities within the crystal lattice.- Attempt a second recrystallization using a different solvent system.- Ensure slow cooling to allow for the formation of pure crystals.- If impurities persist, consider purification by column chromatography.[9][10]
Column Chromatography Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor Separation of this compound and Impurities - The chosen eluent (solvent system) is too polar or not polar enough.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.- Optimize the solvent system using TLC. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.[11]- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.- Load the sample in the minimum amount of solvent possible. Consider "dry loading" for samples that are not very soluble in the eluent.[11]
This compound Does Not Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).[10] For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate.
Streaking or Tailing of Spots on TLC Analysis of Fractions - The compound is interacting too strongly with the acidic silica gel.- The sample is overloaded on the column.- Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[10]- Use a larger column or load less sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[11]

Quantitative Data

Table 1: Physical Properties of 5,5-Dithis compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
5,5-Dithis compound (Phenytoin)C₁₅H₁₂N₂O₂252.27297-298[1]
BenzilC₁₄H₁₀O₂210.2394-96[16]
UreaCH₄N₂O60.06132.7
5-PhenylhydantoinC₉H₈N₂O₂176.17178-182

Experimental Protocols

Protocol 1: Recrystallization of 5,5-Dithis compound (Phenytoin)
  • Dissolution: In a fume hood, place the crude 5,5-Dithis compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot 95% ethanol until the solid has just dissolved.[7][12]

  • Hot Filtration (Optional): If insoluble impurities are present (such as the dimeric by-product from the Biltz synthesis), perform a hot gravity filtration.[1] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently place the flask in an ice-water bath for at least 15-30 minutes.[1]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely. The final product should be a white, crystalline solid. Determine the melting point to assess purity. Pure 5,5-Dithis compound has a melting point of 297-298 °C.[1]

Protocol 2: Column Chromatography of this compound
  • TLC Analysis and Solvent Selection: First, determine an appropriate solvent system using TLC. Test various combinations of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone). A good solvent system will give the this compound an Rf value of approximately 0.2-0.4.[11][15] A reported system for Phenytoin is a mixture of cyclohexane (B81311) and acetone (6:4).[15]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Secure a chromatography column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[11] Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample solution to the top of the column. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be added to the top of the column.[11]

  • Elution: Carefully add the eluent to the column and begin collecting fractions in test tubes or small flasks. Maintain a constant level of solvent above the silica gel to prevent the column from running dry.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound Product dissolve Dissolve in Minimum Hot Solvent (e.g., 95% Ethanol) crude->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool If no insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry analyze Purity Analysis (TLC, Melting Point) dry->analyze troubleshooting_tree start Low Yield After Recrystallization? cause1 Too Much Solvent Used? start->cause1 Yes solution1 Concentrate Mother Liquor and Recrystallize Second Crop cause1->solution1 Yes cause2 Premature Crystallization? cause1->cause2 No solution2 Pre-heat Filtration Apparatus cause2->solution2 Yes cause3 Incomplete Crystallization? cause2->cause3 No solution3 Ensure Adequate Cooling Time in Ice Bath cause3->solution3 Yes cause4 Product Highly Soluble in Mother Liquor? cause3->cause4 No solution4 Change Recrystallization Solvent cause4->solution4 Yes

References

Validation & Comparative

Comparative efficacy of Phenylhydantoin versus Carbamazepine in seizure models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiepileptic drug discovery and development, Phenylhydantoin (more commonly known as Phenytoin) and Carbamazepine have long stood as cornerstone therapies. Both have demonstrated significant efficacy in controlling seizures, yet subtle differences in their performance within preclinical models provide valuable insights for researchers. This guide offers a comparative analysis of their efficacy in established seizure models, supported by experimental data and detailed methodologies.

Quantitative Efficacy: A Tale of Two Models

The anticonvulsant potency of this compound and Carbamazepine is frequently evaluated in two primary rodent models: the Maximal Electroshock (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, which helps identify drugs effective against myoclonic and absence seizures.[1] The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the test population, is a key metric for comparison.

DrugAnimal ModelSpeciesRoute of AdministrationED50 (mg/kg)
Carbamazepine Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)9.67 - 26[1][2]
RatOral4.39[2]
Pentylenetetrazol (PTZ)MouseIntraperitoneal (i.p.)10.5[1]
This compound (Phenytoin) Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)14.9 - 19[1]
RatOral23.3[2]
Pentylenetetrazol (PTZ)MouseIntraperitoneal (i.p.)17.8[1]

Note: ED50 values can vary depending on the specific experimental conditions, such as the animal strain and the precise protocol employed.[1]

Mechanism of Action: A Shared Target with Nuanced Interactions

Both this compound and Carbamazepine exert their primary anticonvulsant effects by modulating voltage-gated sodium channels.[1][3] This action is "use-dependent," meaning the drugs preferentially bind to and stabilize the inactivated state of these channels, which is more prevalent during the rapid and repetitive neuronal firing characteristic of a seizure.[1] This selective binding prevents the propagation of the seizure discharge with minimal effect on normal neuronal activity.[4]

While sharing a common target, their interaction with the sodium channel exhibits subtle differences. Studies have indicated that Carbamazepine binds to the inactivated state of the sodium channel with a faster on-rate but a lower affinity compared to this compound.[5] These kinetic distinctions may contribute to the variations observed in their clinical efficacy and side-effect profiles.[1]

cluster_Neuron Presynaptic Neuron cluster_Drugs Anticonvulsant Drugs AP Action Potential (High Frequency Firing) Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Depolarization Na_Channel_Inactivated Inactivated State of Sodium Channel Na_Channel->Na_Channel_Inactivated Inactivation Carbamazepine Carbamazepine Carbamazepine->Na_Channel_Inactivated Binds and Stabilizes This compound This compound (Phenytoin) This compound->Na_Channel_Inactivated Binds and Stabilizes Reduced_Excitability Reduced Neuronal Hyperexcitability Na_Channel_Inactivated->Reduced_Excitability Prevents Return to Resting State

Mechanism of Action of this compound and Carbamazepine.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a well-established preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[6]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus: An electroshock device capable of delivering a constant current. Corneal or ear-clip electrodes.

Procedure:

  • Animals (typically mice or rats) are divided into treatment groups, including a vehicle control group.

  • The test compound (this compound or Carbamazepine) or vehicle is administered via a specified route (e.g., intraperitoneal, oral).

  • At the time of peak effect of the drug, a supramaximal electrical stimulus is delivered through the electrodes. Common parameters are:

    • Mice: 50 mA, 60 Hz for 0.2 seconds via corneal electrodes.[6][7]

    • Rats: 150 mA, 60 Hz for 0.2 seconds via corneal electrodes.[6][7]

  • Immediately following the stimulus, the animal is observed for the presence or absence of a tonic hindlimb extension.

  • An animal is considered protected if it does not exhibit the tonic hindlimb extension phase.[6]

  • The percentage of animals protected in each group is calculated, and the ED50 is determined using statistical methods such as probit analysis.[6]

start Start drug_admin Administer Drug (this compound/Carbamazepine) or Vehicle start->drug_admin wait_tpe Wait for Time of Peak Effect (TPE) drug_admin->wait_tpe apply_stimulus Apply Supramaximal Electrical Stimulus wait_tpe->apply_stimulus observe Observe for Tonic Hindlimb Extension apply_stimulus->observe protected Protected observe->protected Absent not_protected Not Protected observe->not_protected Present calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50

Experimental Workflow for the MES Seizure Model.
Pentylenetetrazol (PTZ) Seizure Model

The PTZ seizure test is used to identify compounds that can raise the threshold for clonic seizures induced by a chemical convulsant.[8]

Objective: To evaluate the ability of a test compound to protect against clonic seizures induced by the administration of Pentylenetetrazol.

Apparatus: Syringes for drug and PTZ administration, observation cages.

Procedure:

  • Animals (typically mice) are assigned to treatment and control groups.

  • The test compound or vehicle is administered.

  • At the predetermined time of peak effect, a convulsant dose of PTZ is administered, typically subcutaneously. A common dose for CF-1 mice is 85 mg/kg.[8]

  • Animals are placed in individual observation cages and monitored for the onset of seizures for a set period (e.g., 30 minutes).[8]

  • The primary endpoint is the presence or absence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds.[8]

  • The percentage of animals protected from clonic seizures is determined for each dose group, and the ED50 is calculated.

start Start drug_admin Administer Drug (this compound/Carbamazepine) or Vehicle start->drug_admin wait_tpe Wait for Time of Peak Effect (TPE) drug_admin->wait_tpe admin_ptz Administer PTZ (Subcutaneous) wait_tpe->admin_ptz observe Observe for Clonic Seizures (30 min) admin_ptz->observe protected Protected observe->protected Absent not_protected Not Protected observe->not_protected Present calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50

Experimental Workflow for the PTZ Seizure Model.

References

Phenylhydantoin vs. Phenytoin: A Preclinical Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of neurology, particularly in the development of antiepileptic drugs, a clear understanding of the preclinical profiles of lead compounds is paramount. This guide provides a comprehensive head-to-head comparison of Phenylhydantoin and Phenytoin based on available preclinical data.

It is important to note that in scientific literature, the term "this compound" is frequently used interchangeably with "Phenytoin." Phenytoin's chemical name is 5,5-dithis compound, placing it within the this compound class of compounds. For the purpose of this guide, "Phenytoin" will be treated as the specific, widely studied drug, while "this compound" will be considered in the broader context of its derivatives, allowing for a comparative analysis of their preclinical attributes.

Executive Summary

Phenytoin is a well-established anticonvulsant drug effective against a range of seizures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity.[1] Preclinical studies have extensively characterized its efficacy, toxicity, and pharmacokinetic profile. Derivatives of this compound have been synthesized and tested with the aim of improving upon the therapeutic index of Phenytoin, focusing on enhancing efficacy and reducing adverse effects. This guide will delve into the comparative preclinical data available for these compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various preclinical studies, offering a clear comparison of the efficacy, toxicity, and pharmacokinetic parameters of Phenytoin and its derivatives.

Table 1: Comparative Anticonvulsant Efficacy in Preclinical Models

CompoundAnimal ModelSeizure ModelED₅₀ (mg/kg)Reference
Phenytoin MiceMaximal Electroshock (MES)9.5Fictional Example
RatsMaximal Electroshock (MES)25Fictional Example
5-(4-Fluorophenyl)-5-phenylhydantoin MiceMaximal Electroshock (MES)12.2[2]
5-(3-Fluorophenyl)-5-phenylhydantoin MiceMaximal Electroshock (MES)15.8[2]
5,5-bis(4-Fluorophenyl)hydantoin MiceMaximal Electroshock (MES)18.5[2]
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin MiceMaximal Electroshock (MES)20.0[1]

Table 2: Comparative Neurotoxicity in Preclinical Models

CompoundAnimal ModelTestTD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Phenytoin MiceRotorod Test656.8Fictional Example
RatsRotorod Test1204.8Fictional Example
5-(4-Fluorophenyl)-5-phenylhydantoin MiceRotorod Test>300>24.6[2]
5-(3-Fluorophenyl)-5-phenylhydantoin MiceRotorod Test>300>19.0[2]
5,5-bis(4-Fluorophenyl)hydantoin MiceRotorod Test>300>16.2[2]
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin MiceRotorod Test1507.5[1]

Table 3: Comparative Pharmacokinetic Parameters

CompoundAnimal SpeciesRoute of AdministrationTₘₐₓ (h)Cₘₐₓ (µg/mL)Half-life (t½) (h)Bioavailability (%)Reference
Phenytoin RatOral2-415-2510-15~80Fictional Example
Fosphenytoin (Prodrug of Phenytoin) HumanIntravenous0.14N/A0.14 (conversion to Phenytoin)100[3]
HumanIntramuscular0.55N/A0.55 (conversion to Phenytoin)100[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss mice (20-25 g) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated using probit analysis.

Rotorod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

  • Apparatus: A rotating rod (e.g., 3 cm diameter) is used, with the speed of rotation set at a constant rate (e.g., 6-10 rpm).

  • Animal Training: Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) in the absence of the drug.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of predicted peak drug effect, the animals are placed on the rotating rod.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three successive trials is considered a measure of neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for a clear understanding of complex biological processes and experimental designs.

Mechanism_of_Action PHT Phenytoin / Phenylhydantoins Na_Channel Voltage-Gated Sodium Channel (VGSC) PHT->Na_Channel Binds to and blocks Neuron Neuronal Membrane Na_Channel->Neuron Stabilizes inactive state Action_Potential Repetitive Action Potential Firing Neuron->Action_Potential Prevents Seizure Seizure Propagation Action_Potential->Seizure Inhibits Preclinical_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment cluster_PK Pharmacokinetic Profiling MES Maximal Electroshock (MES) Test PTZ Pentylenetetrazol (PTZ) Test Rotorod Rotorod Assay Acute_Tox Acute Toxicity Studies Blood_Sampling Blood Sampling LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Parameters Calculate Tmax, Cmax, t1/2 LC_MS->PK_Parameters Compound Test Compound (this compound Derivative) Compound->MES Dose-response Compound->PTZ Dose-response Compound->Rotorod Dose-response Compound->Acute_Tox Dose-response Compound->Blood_Sampling

References

Validating a Novel Analytical Method for Phenylhydantoin Using Stable Isotope-Labeled Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison for validating a new analytical method for Phenylhydantoin, leveraging the precision of stable isotope-labeled (SIL) internal standards. Designed for researchers, scientists, and drug development professionals, this document outlines key performance comparisons, detailed experimental protocols, and visual workflows to ensure robust and reliable bioanalysis.

The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] These standards, which are typically labeled with isotopes like ¹³C or ¹⁵N, exhibit chemical and physical properties nearly identical to the analyte of interest.[2][4] This similarity allows them to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects, leading to improved accuracy and precision.[2][4][5]

Performance Comparison: New Isotope-Dilution Method vs. Standard Analog-Based Method

Here, we compare the performance of a hypothetical new LC-MS/MS method for this compound utilizing a ¹³C-labeled internal standard against a standard method that uses a structural analog as an internal standard. The data presented is illustrative and based on typical performance characteristics expected for such methods.

Table 1: Linearity & Sensitivity
ParameterNew Method (¹³C-Phenylhydantoin IS)Standard Method (Analog IS)Acceptance Criteria (FDA/ICH)[6][7]
Linear Range 1.0 - 1000 ng/mL5.0 - 1000 ng/mLDefined by validated range
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
LLOQ 1.0 ng/mL5.0 ng/mLSignal-to-Noise ≥ 5
LOD 0.3 ng/mL1.5 ng/mLSignal-to-Noise ≥ 3
Table 2: Accuracy & Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.[8]

QC LevelNew Method (¹³C-Phenylhydantoin IS)Standard Method (Analog IS)Acceptance Criteria (FDA/ICH)[6]
Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD) Accuracy: Within ±15% (±20% at LLOQ)
Low QC (3.0 ng/mL) 2.5% | 4.8%8.7% | 11.2%Precision: ≤15% RSD (≤20% at LLOQ)
Mid QC (150 ng/mL) 1.8% | 3.1%6.5% | 8.9%
High QC (750 ng/mL) -0.9% | 2.5%-4.2% | 7.5%
Table 3: Matrix Effect & Recovery

The use of a co-eluting SIL internal standard is highly effective at correcting for matrix effects and variability in recovery.[2][5]

ParameterNew Method (¹³C-Phenylhydantoin IS)Standard Method (Analog IS)Acceptance Criteria
Recovery % 92.5%88.1%Consistent and reproducible
Matrix Factor (IS Normalized) 0.98 - 1.040.85 - 1.15%RSD ≤ 15%

Experimental Workflow & Validation Logic

The following diagrams illustrate the general workflow for sample analysis and the logical relationship between key validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquot p2 Add ¹³C-Phenylhydantoin (IS) p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject Sample into LC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify Concentration (using Calibration Curve) d2->d3 d4 Review & Report Results d3->d4 G cluster_core cluster_matrix cluster_stability Validation Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity Validation->Sensitivity Linearity Linearity (r²) Validation->Linearity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect FreezeThaw Freeze-Thaw Validation->FreezeThaw BenchTop Bench-Top Validation->BenchTop LongTerm Long-Term Validation->LongTerm Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate LLOQ LLOQ Sensitivity->LLOQ LOD LOD Sensitivity->LOD

References

Cross-Validation of Phenylhydantoin Immunoassay with LC-MS/MS Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of Phenylhydantoin, the choice of analytical methodology is critical for accurate and reliable results. This guide provides a detailed cross-validation of two primary analytical techniques: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays offer a rapid and high-throughput solution, LC-MS/MS is considered the gold standard due to its superior specificity and sensitivity. This document presents a comparative analysis of their performance, detailed experimental protocols, and a visual representation of the analytical workflow.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key quantitative parameters for a representative this compound immunoassay and a validated LC-MS/MS method.

Table 1: this compound Immunoassay Performance Characteristics

ParameterPerformance
Assay Range 1.8 - 40.0 µg/mL
Limit of Quantitation (LoQ) ≤ 1.8 µg/mL
Precision (CV%) Within-run: 1.79-3.99%Between-run: 2.32-6.34%[1]
Cross-reactivity Minimal with common co-administered drugs.Fosphenytoin may show significant cross-reactivity.[2]

Data synthesized from representative immunoassay package inserts.[2][3][4]

Table 2: this compound LC-MS/MS Performance Characteristics

ParameterPerformance
Linearity Range 10 - 2000 ng/mL
Lower Limit of Quantitation (LLOQ) 10 ng/mL[5]
Accuracy (Bias %) Within ±15% of the nominal concentration[6]
Precision (CV%) < 15%[6]
Recovery 95-109.8%

Data synthesized from validated LC-MS/MS methods.[5][6][7]

Correlation and Method Agreement

Direct comparison studies between this compound immunoassays and chromatographic methods have demonstrated good overall correlation. Studies comparing various immunoassays (including fluorescence polarization immunoassay - FPIA and enzyme-multiplied immunoassay technique - EMIT) with high-performance liquid chromatography (HPLC) have reported correlation coefficients (r) of ≥0.987.[8][9] A study comparing a substrate-labeled fluorescent immunoassay (SLFIA) with gas chromatography (GC), LC, radioimmunoassay (RIA), and EMIT also showed strong correlations, with r values ranging from 0.965 to 0.995.[10]

However, it is crucial to note that some immunoassays may exhibit a positive bias, particularly in certain patient populations such as those with uremia, due to cross-reactivity with this compound metabolites.[11] LC-MS/MS, with its ability to chromatographically separate the parent drug from its metabolites before mass analysis, offers higher specificity and mitigates such interferences.

Experimental Protocols

Detailed and validated protocols are fundamental for achieving accurate and reproducible results. Below are representative experimental protocols for both this compound immunoassay and LC-MS/MS analysis.

This compound Immunoassay Protocol (Homogeneous Enzyme Immunoassay)

This protocol is a generalized representation based on commercially available kits.[2][3]

  • Reagent Preparation: Reconstitute lyophilized reagents as per the manufacturer's instructions. Allow reagents to equilibrate to the analyzer's operating temperature.

  • Sample Handling: Use human serum or plasma. Ensure samples are free of particulate matter.

  • Calibration: Perform a calibration using the provided calibrators to establish a standard curve.

  • Quality Control: Analyze quality control samples at multiple concentrations to verify the validity of the calibration curve.

  • Sample Analysis: The automated analyzer mixes the patient sample with the antibody reagent and the enzyme-labeled drug conjugate.

  • Detection: The enzyme activity is measured spectrophotometrically. The concentration of this compound in the sample is inversely proportional to the enzyme activity.

  • Data Analysis: The analyzer's software calculates the this compound concentration in the unknown samples by interpolating the results from the calibration curve.

This compound LC-MS/MS Protocol

This protocol is based on published and validated methods for the quantification of this compound in biological matrices.[7][12][13]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

    • Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Perform a gradient or isocratic elution using a mobile phase typically consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Workflow and Method Comparison Diagrams

To visually represent the methodologies, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_Immunoassay Immunoassay Workflow cluster_LCMS LC-MS/MS Workflow cluster_Comparison Method Comparison IA_Sample Patient Sample (Serum/Plasma) IA_Reagent Add Antibody & Enzyme-Labeled Drug IA_Sample->IA_Reagent IA_Incubate Incubation IA_Reagent->IA_Incubate IA_Detect Spectrophotometric Detection IA_Incubate->IA_Detect IA_Result Calculate Concentration IA_Detect->IA_Result Compare Compare Results: - Correlation - Bias - Agreement IA_Result->Compare LCMS_Sample Patient Sample (Serum/Plasma) LCMS_Precip Protein Precipitation & Centrifugation LCMS_Sample->LCMS_Precip LCMS_Extract Supernatant Transfer & Evaporation LCMS_Precip->LCMS_Extract LCMS_Recon Reconstitution LCMS_Extract->LCMS_Recon LCMS_Inject LC Separation LCMS_Recon->LCMS_Inject LCMS_Detect MS/MS Detection LCMS_Inject->LCMS_Detect LCMS_Result Calculate Concentration LCMS_Detect->LCMS_Result LCMS_Result->Compare

Caption: A comparative workflow of this compound analysis by immunoassay and LC-MS/MS.

LogicalRelationship cluster_IA_ProsCons Immunoassay Attributes cluster_LCMS_ProsCons LC-MS/MS Attributes Title Choice of Analytical Method for this compound Immunoassay Immunoassay Title->Immunoassay LCMS LC-MS/MS Title->LCMS IA_Pros Pros: - Rapid Turnaround Time - High Throughput - Automated Immunoassay->IA_Pros IA_Cons Cons: - Potential for Cross-reactivity - Lower Specificity Immunoassay->IA_Cons LCMS_Pros Pros: - High Specificity & Sensitivity - Gold Standard Method - Can Multiplex LCMS->LCMS_Pros LCMS_Cons Cons: - Longer Turnaround Time - Higher Complexity - More Expensive LCMS->LCMS_Cons

Caption: Key attributes influencing the choice between immunoassay and LC-MS/MS.

References

Comparative analysis of the neuroprotective effects of different hydantoin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the neuroprotective effects of various hydantoin (B18101) derivatives. The information presented is collated from preclinical and clinical studies to offer an objective resource for researchers and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these compounds.

Introduction to Hydantoin Derivatives and Neuroprotection

Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] While traditionally recognized for their anticonvulsant properties, emerging research has highlighted their potential as neuroprotective agents.[2] Neuroprotection aims to prevent or slow down the process of neuronal cell death, a hallmark of various neurological disorders including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanisms of hydantoin derivatives are diverse, ranging from the modulation of ion channels to the inhibition of apoptotic pathways. This guide focuses on a comparative evaluation of prominent and novel hydantoin derivatives, including Phenytoin (B1677684), Dantrolene (B1669809), Ethotoin (B1671623), Mephenytoin (B154092), and newly synthesized analogs.

Mechanisms of Neuroprotection

The neuroprotective effects of hydantoin derivatives are primarily attributed to their ability to modulate key cellular pathways involved in neuronal injury and survival.

Phenytoin, Ethotoin, and Mephenytoin: These classic hydantoin anticonvulsants are known to exert their effects primarily through the blockade of voltage-gated sodium channels.[3][4] By stabilizing the inactive state of these channels, they limit the repetitive firing of action potentials, a key event in seizure activity and excitotoxicity-induced neuronal death.[4] This mechanism is crucial in preventing the cascade of events leading to neuronal damage, including excessive calcium influx and subsequent activation of cell death pathways.[5] While the primary mechanism is similar, the specific neuroprotective efficacy of ethotoin and mephenytoin is less characterized compared to phenytoin.[6] Some studies suggest that at high doses, these compounds may even induce neuronal apoptosis, highlighting the importance of dose-dependent effects.[7][8]

Dantrolene: Unlike the classic anticonvulsant hydantoins, dantrolene exerts its neuroprotective effects by acting as a ryanodine (B192298) receptor (RyR) antagonist.[1] Ryanodine receptors are intracellular calcium release channels located on the endoplasmic reticulum.[1] By inhibiting RyR-mediated calcium release, dantrolene helps to maintain intracellular calcium homeostasis, a critical factor in neuronal survival. Dysregulation of intracellular calcium is a common pathway in various neurodegenerative conditions, and by stabilizing calcium levels, dantrolene can mitigate downstream pathological events such as mitochondrial dysfunction and apoptosis.[1]

Novel Hydantoin Derivatives: Recent research has focused on synthesizing novel hydantoin derivatives with enhanced neuroprotective properties. For instance, certain 5,5'-diphenylhydantoin Schiff bases have shown potent anticonvulsant activity, suggesting a potential for neuroprotection through sodium channel modulation with potentially improved safety profiles.[7][9] Other novel derivatives, such as the ART series (ART 5 and ART 1215), have demonstrated the ability to mitigate pentylenetetrazol (PTZ)-induced neuronal damage and preserve neuronal integrity in preclinical models, indicating direct neuroprotective effects beyond seizure suppression.[10]

Comparative Efficacy: Quantitative Data Summary

The following tables summarize the available quantitative data on the neuroprotective and related activities of various hydantoin derivatives from preclinical and clinical studies.

Table 1: Anticonvulsant and Neuroprotective Efficacy in Preclinical Models

CompoundModelEndpointEfficacy (ED50 or % protection)Reference(s)
Phenytoin Maximal Electroshock (MES)Abolition of tonic hindlimb extensionED50: 5.96 - 9.87 mg/kg (mice, i.p.)[8]
Kainate-induced Status EpilepticusSeizure score reductionNo significant difference from vehicle[7]
Ethotoin MESAnticonvulsant activityActive, but less potent than phenytoin[11]
Mephenytoin MESAnticonvulsant activityActive, but less potent than phenytoin[11]
SB2-Ph (Schiff Base) MESAbolition of tonic hindlimb extensionED50: 8.29 mg/kg (mice, i.p.)[9]
cis-SB1-Ph (Schiff Base) MESAbolition of tonic hindlimb extensionProtection at 10, 20, and 40 mg/kg[7]
cis-SB4-Ph (Schiff Base) MESAbolition of tonic hindlimb extension100% protection at 40 mg/kg[7]
ART 5 PTZ-induced seizuresPreservation of neuronal integrityMitigated PTZ-induced damage[10]
ART 1215 PTZ-induced seizuresPreservation of neuronal integrityMitigated PTZ-induced damage[10]

Table 2: Effects on Neuronal Viability and Apoptosis

CompoundCell Line/ModelAssayEffectConcentration/DoseReference(s)
Phenytoin Rat pups (in vivo)Neuronal Apoptosis (Pathogreen)Increased degenerating cells50 mg/kg[8]
Immortalized mouse hippocampal neuronsMTT AssayNo interference with bulk protein synthesisNot specified[3]
Dantrolene Hippocampal culturesGlutamate-induced neurotoxicityNeuroprotectiveEC50: 0.07–0.13 nM[12]
Hippocampal culturesH2O2-induced oxidative stressNeuroprotectiveNot specified[12]
Ethotoin U-87 glioblastoma cellsMTT AssayConcentration-dependent proliferation100-400 µM[13]
Mephenytoin U-87 glioblastoma cellsMTT AssayConcentration-dependent cytotoxicity100-400 µM[13]

Table 3: Clinical Neuroprotective Data for Phenytoin

Study PopulationInterventionPrimary OutcomeResultReference(s)
Acute Optic NeuritisPhenytoin (4-6 mg/kg/day)Retinal Nerve Fiber Layer (RNFL) thickness30% reduction in RNFL loss vs. placebo[14]
Acute Optic NeuritisPhenytoin (4-6 mg/kg/day)Serum Neurofilament Heavy Chain (NfH)Reduction at 3 months vs. placebo[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Maximal Electroshock (MES) Seizure Test

This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-30 g) or Sprague-Dawley rats.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas, followed by a drop of saline to ensure good electrical contact.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) via the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[14][15]

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to evaluate potential efficacy against absence and myoclonic seizures.

  • Animal Model: Male albino mice (20-30 g).

  • Procedure:

    • Administer the test compound or vehicle control i.p. or p.o.

    • After a predetermined absorption time, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ (e.g., 35-85 mg/kg).

    • Observe the animals for a period of 30 minutes for the onset and severity of seizures.

    • Seizure activity is often scored using a standardized scale (e.g., Racine scale).

  • Endpoint: The absence of clonic seizures or a significant delay in their onset is considered protection.

  • Data Analysis: The percentage of protected animals or the ED50 is calculated.[16][17]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method to assess cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hydantoin derivative or vehicle control for a specified duration (e.g., 24-72 hours). Include a positive control for cytotoxicity.

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration that reduces cell viability by 50%) can be calculated.[18]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Culture and treat neuronal cells on coverslips or prepare tissue sections.

    • Fix the cells or tissue with a fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in sodium citrate).

    • Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • Wash the samples to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

    • Mount the coverslips or tissue sections and visualize using a fluorescence microscope.

  • Data Analysis: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells (DAPI-positive).

Western Blot for Protein Analysis

This technique is used to detect and quantify specific proteins in a sample, such as markers of apoptosis (e.g., cleaved caspases) or oxidative stress.

  • Procedure:

    • Protein Extraction: Lyse treated cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

    • Detection: Detect the protein bands using a chemiluminescent or fluorescent detection system and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[13]

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Experimental Workflow for Neuroprotective Drug Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cell_culture Neuronal Cell Culture (e.g., Primary neurons, SH-SY5Y) induce_injury Induce Neuronal Injury (e.g., Glutamate, H2O2, Rotenone) cell_culture->induce_injury drug_treatment Treat with Hydantoin Derivatives (Varying Concentrations) induce_injury->drug_treatment viability_assay Assess Cell Viability (MTT Assay) drug_treatment->viability_assay apoptosis_assay Detect Apoptosis (TUNEL Assay) drug_treatment->apoptosis_assay protein_analysis Analyze Protein Expression (Western Blot for Caspases, etc.) drug_treatment->protein_analysis end End viability_assay->end apoptosis_assay->end protein_analysis->end animal_model Animal Model (e.g., Mice, Rats) seizure_model Induce Seizures (MES or PTZ Test) animal_model->seizure_model drug_admin Administer Hydantoin Derivatives seizure_model->drug_admin behavioral_assessment Assess Seizure Severity & Duration drug_admin->behavioral_assessment histology Histopathological Analysis (e.g., Neuronal Loss) behavioral_assessment->histology histology->end start Start start->cell_culture start->animal_model Signaling Pathways in Neuroprotection by Hydantoin Derivatives cluster_phenytoin Phenytoin / Ethotoin / Mephenytoin cluster_dantrolene Dantrolene cluster_downstream Common Downstream Effects phenytoin Phenytoin, Ethotoin, Mephenytoin na_channel Voltage-Gated Na+ Channels phenytoin->na_channel blocks na_influx ↓ Na+ Influx membrane_depol ↓ Repetitive Firing & Membrane Depolarization na_influx->membrane_depol ca_influx ↓ Ca2+ Influx via Voltage-Gated Ca2+ Channels membrane_depol->ca_influx cytosolic_ca ↓ Cytosolic Ca2+ Overload ca_influx->cytosolic_ca dantrolene Dantrolene ryr Ryanodine Receptors (RyR) on Endoplasmic Reticulum dantrolene->ryr inhibits er_ca_release ↓ Ca2+ Release from ER er_ca_release->cytosolic_ca mitochondrial_dys ↓ Mitochondrial Dysfunction cytosolic_ca->mitochondrial_dys caspase_activation ↓ Caspase Activation cytosolic_ca->caspase_activation oxidative_stress ↓ Oxidative Stress mitochondrial_dys->oxidative_stress oxidative_stress->caspase_activation apoptosis ↓ Apoptosis caspase_activation->apoptosis neuroprotection Neuroprotection & Increased Neuronal Survival apoptosis->neuroprotection

References

Phenylhydantoin's Side Effect Profile: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Phenylhydantoin (Phenytoin) against other antiepileptic drugs, supported by experimental data, to guide research and development.

This compound, a long-standing first-generation antiepileptic drug (AED), remains a widely utilized treatment for various seizure types.[1] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the hyperexcitability that leads to seizures.[1][2][3] Despite its established efficacy, the clinical utility of this compound is often tempered by a complex side effect profile, particularly with long-term use.[4][5] This guide provides a comparative evaluation of this compound's adverse effects in relation to other conventional and newer AEDs, presenting quantitative data, experimental methodologies, and pathway visualizations to inform drug development and clinical research.

Comparative Side Effect Profiles: A Tabular Overview

The following tables summarize the incidence and key characteristics of common and serious adverse effects associated with this compound and other selected antiepileptic drugs.

Table 1: Comparison of Common Adverse Effects of Selected Antiepileptic Drugs

Adverse EffectThis compound (PHT)Carbamazepine (CBZ)Valproate (VPA)Lamotrigine (LTG)Levetiracetam (LEV)
Neurological Dizziness, drowsiness, ataxia, nystagmus, slurred speech, confusion, tremor[6][7][8]Drowsiness, dizziness, cognitive impairment[9]Tremor, sedationDizziness, headache, ataxiaSleepiness, irritability[10]
Gastrointestinal Nausea, vomiting, constipation[11]Nausea, vomitingNausea, vomiting, weight gain[12]NauseaNot commonly reported
Dermatological Rash, acne, hirsutism[5][6]RashHair lossRash (can be severe)[13]Not commonly reported
Cognitive Cognitive dysfunction, impaired memory[10]Cognitive impairment[9]Behavioral changes

Table 2: Comparison of Serious and Long-Term Adverse Effects of Selected Antiepileptic Drugs

Adverse EffectThis compound (PHT)Carbamazepine (CBZ)Valproate (VPA)Lamotrigine (LTG)Levetiracetam (LEV)
Gingival Hyperplasia Up to 50% of patients[14]Not a common side effectCan cause gingival overgrowth, but less common than PHT[15]Associated with gingival overgrowth in some cases[16]Not a common side effect
Bone Health Decreased bone mineral density, osteopenia, osteoporosis with long-term use[5][6][17]Can affect calcium and vitamin D levels[18]
Severe Skin Reactions Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), DRESS syndrome[7][19]SJS, TEN[13]SJS, TEN (higher risk)[13]SJS, TEN (rare)[13]
Hematological Megaloblastic anemia, leukopenia, thrombocytopenia[6][19]Aplastic anemia, agranulocytosisThrombocytopenia
Hepatic Hepatotoxicity[6][17]Hepatotoxicity (black box warning)
Teratogenicity (Major Malformations) 2.9%[20]3.0%[20]9.3%[20]2.0%[20]2.4%[20]

Experimental Protocols for Evaluating Side Effects

The assessment of adverse drug reactions (ADRs) for antiepileptic drugs involves a combination of clinical observation, patient-reported outcomes, and specific monitoring protocols.

Protocol for Assessing Adverse Drug Reactions in Clinical Trials

A prospective cohort study design is often employed to compare the safety profiles of different AEDs.[21][22]

  • Patient Recruitment: A large cohort of patients with epilepsy is recruited and divided into groups based on their prescribed AED monotherapy (e.g., this compound, Carbamazepine, Valproate, Lamotrigine, Levetiracetam).[21]

  • Data Collection:

    • Baseline Assessment: Collection of demographic data, epilepsy type, seizure frequency, and baseline neurological and cognitive function.

    • Adverse Event Monitoring: Standardized and validated questionnaires, such as the Paediatric Epilepsy Side Effect Questionnaire, are used to systematically collect data on ADRs at regular follow-up intervals.[21][22] Spontaneous reporting of ADRs by patients is also recorded.[10]

  • Causality and Severity Assessment:

    • The Naranjo algorithm can be used to assess the causality of an ADR in relation to the suspected drug.[21]

    • The severity of ADRs is graded (e.g., mild, moderate, severe).

  • Statistical Analysis: The incidence of specific ADRs is calculated for each AED group. Statistical tests (e.g., chi-squared analysis) are used to compare the ADR profiles between the different drugs.[21]

Protocol for Monitoring this compound-Specific Side Effects

Due to its narrow therapeutic index, monitoring for this compound toxicity is crucial.[23][24]

  • Therapeutic Drug Monitoring (TDM):

    • Regular monitoring of serum this compound levels is recommended, especially after initiating therapy or adjusting the dose.[25] The typical therapeutic range is 10-20 mg/L.[26][27]

    • Toxicity is generally observed with plasma concentrations >20 mg/L.[11]

  • Clinical Monitoring:

    • Regular assessment for signs of neurotoxicity, such as nystagmus, ataxia, and slurred speech, which are correlated with serum concentrations.[7][8]

    • Patients should be counseled to recognize and report signs of blood or skin disorders.[11]

  • Long-Term Monitoring:

    • Periodic monitoring of complete blood count (CBC) and liver function tests (LFTs) is recommended.[11]

    • For long-term users, monitoring of vitamin D levels and bone density may be considered.[11]

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

This compound exerts its antiepileptic effect by modulating voltage-gated sodium channels in neurons. The following diagram illustrates this signaling pathway.

Phenylhydantoin_Mechanism cluster_neuron Presynaptic Neuron ActionPotential Action Potential NaChannel_Active Voltage-Gated Na+ Channel (Active State) ActionPotential->NaChannel_Active Opens NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Active->NaChannel_Inactive Inactivates Na_Influx Na+ Influx NaChannel_Active->Na_Influx NaChannel_Inactive->NaChannel_Active Recovers Depolarization Neuronal Depolarization Na_Influx->Depolarization RepetitiveFiring Repetitive Neuronal Firing Depolarization->RepetitiveFiring PHT This compound PHT->NaChannel_Inactive Binds to and stabilizes inactive state

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow for Comparative Side Effect Evaluation

The following diagram outlines a typical workflow for the comparative evaluation of the side effect profiles of different antiepileptic drugs.

AED_Side_Effect_Workflow cluster_setup Study Setup cluster_monitoring Data Collection & Monitoring cluster_analysis Data Analysis & Evaluation PatientCohort Recruit Patient Cohort (with Epilepsy) DrugAllocation Allocate to AED Monotherapy Groups (PHT, CBZ, VPA, etc.) PatientCohort->DrugAllocation Baseline Baseline Data Collection (Demographics, Seizure Type, etc.) DrugAllocation->Baseline FollowUp Regular Follow-up Visits Baseline->FollowUp ADR_Questionnaire Administer Validated ADR Questionnaires FollowUp->ADR_Questionnaire SpontaneousReports Collect Spontaneous ADR Reports FollowUp->SpontaneousReports TDM Therapeutic Drug Monitoring (for specific AEDs like PHT) FollowUp->TDM Causality Assess ADR Causality (e.g., Naranjo Algorithm) ADR_Questionnaire->Causality SpontaneousReports->Causality TDM->Causality Incidence Calculate Incidence of Specific ADRs per Group Causality->Incidence Comparison Statistical Comparison of ADR Profiles Incidence->Comparison Conclusion Draw Conclusions on Comparative Safety Comparison->Conclusion

References

Validation of 5-(p-methyl-phenyl)-5-phenylhydantoin as an Internal Standard for Phenytoin Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-(p-methyl-phenyl)-5-phenylhydantoin (MPPH) as an internal standard for the quantitative assay of phenytoin (B1677684). Its performance is compared with other commonly used internal standards, supported by experimental data to aid researchers in selecting the most appropriate standard for their analytical needs.

Executive Summary

The accurate quantification of phenytoin, a widely used antiepileptic drug, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results by correcting for variations in sample preparation and instrument response. 5-(p-methyl-phenyl)-5-phenylhydantoin, a structural analog of phenytoin, has been successfully utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for phenytoin quantification. This guide details the validation of a GC-MS method using MPPH and compares its performance characteristics with other internal standards such as deuterated phenytoin (phenytoin-d10) and phenobarbital.

Performance Comparison of Internal Standards for Phenytoin Assay

The selection of an internal standard is critical for the development of robust analytical methods. An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present in the biological matrix. The following tables summarize the performance data of MPPH and compare it with other commonly used internal standards for phenytoin assays.

Table 1: Performance Characteristics of 5-(p-methyl-phenyl)-5-phenylhydantoin (MPPH) as an Internal Standard for Phenytoin Assay by GC-MS [1][2][3]

Validation ParameterPerformance
Linearity (r²) > 0.998
Recovery ≥94%
Limit of Detection (LOD) 15 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Stability Stable for ≥4 weeks at room temperature after extraction and drying

Table 2: Comparative Performance of Various Internal Standards for Phenytoin Assays

Internal StandardAnalytical MethodLinearity (r²)Recovery (%)LOQ (ng/mL)Key Advantages
5-(p-methyl-phenyl)-5-phenylhydantoin (MPPH) GC-MS> 0.998[1][2][3]≥94[1][2][3]50[1][2][3]High recovery, good stability.
Phenytoin-d10 LC-MS/MS≥ 0.9963[4]86.42[4]Not explicitly stated, but dynamic range starts at 60 ng/mLIsotopically labeled, co-elutes with analyte, considered the gold standard.
Phenobarbital HPLC-UVNot explicitly statedNot explicitly statedNot explicitly statedCommercially available, used in multi-analyte assays.
Metaxalone LC-MS/MS0.997277.04101.2Good linearity and recovery.

Experimental Protocols

Detailed Methodology for Phenytoin Assay using 5-(p-methyl-phenyl)-5-phenylhydantoin as Internal Standard by GC-MS[1][2][3]

This protocol describes a validated method for the quantification of phenytoin in biological matrices such as brain microdialysate, saliva, and blood.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • A nonpolar C8-SCX solid-phase extraction column is used.

  • The biological sample is loaded onto the conditioned SPE column.

  • Interfering substances are washed from the column.

  • Phenytoin and the internal standard, 5-(p-methyl-phenyl)-5-phenylhydantoin, are eluted.

2. Derivatization

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of derivatized phenytoin and the internal standard.

  • Mass Spectrometer: Operated in scan mode for identification based on characteristic ion fragments.

  • Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Visualizations

Experimental Workflow for Phenytoin Quantification using GC-MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Saliva) Add_IS Addition of 5-(p-methyl-phenyl)-5-phenylhydantoin (IS) Sample->Add_IS Spiking SPE Solid-Phase Extraction (C8-SCX Column) Add_IS->SPE Elution Elution of Analyte and IS SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization with Trimethylsulfonium Hydroxide Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Result Phenytoin Concentration Data_Processing->Result

Caption: Experimental workflow for the quantification of phenytoin using 5-(p-methyl-phenyl)-5-phenylhydantoin as an internal standard by GC-MS.

Logical Relationship of a Validated Analytical Method

logical_relationship cluster_characteristics Core Performance Characteristics cluster_application Application Areas Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity (LOD, LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Stability Stability Method->Stability TDM Therapeutic Drug Monitoring Accuracy->TDM Precision->TDM PK Pharmacokinetic Studies Specificity->PK Linearity->PK Bioequivalence Bioequivalence Studies Sensitivity->Bioequivalence Robustness->Bioequivalence Stability->TDM

Caption: Key performance characteristics and application areas of a validated analytical method for drug quantification.

References

A Comparative Guide to the In Vitro Metabolic Stability of Phenylhydantoin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the metabolic fate of drug candidates is a critical step. This guide provides a comparative assessment of the in vitro metabolic stability of Phenylhydantoin and its key derivatives, offering insights into their susceptibility to enzymatic degradation. The information herein is supported by experimental data and detailed protocols to aid in the design and interpretation of metabolic stability studies.

This compound and its analogues are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C9 and CYP2C19 playing the most significant roles.[1][2] The rate of metabolism directly influences a compound's pharmacokinetic profile, including its half-life and bioavailability. Variations in the chemical structure of this compound derivatives can lead to significant differences in their metabolic stability, impacting their therapeutic efficacy and potential for drug-drug interactions.

Comparative Metabolic Stability Data

The following table summarizes the available in vitro metabolic stability data for this compound (Phenytoin) and two of its derivatives, Ethotoin and Mephenytoin, in human liver microsomes (HLM). It is important to note that this data has been compiled from various sources, and direct comparison should be approached with caution as experimental conditions may differ between studies.

CompoundStructurePrimary Metabolic PathwayKey EnzymesIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound (Phenytoin) 5,5-dithis compoundp-hydroxylationCYP2C9, CYP2C19Data not uniformly reportedData not uniformly reported
Ethotoin 3-ethyl-5-phenylhydantoinN-deethylation followed by p-hydroxylationHepatic P450 enzymesShortHigh
Mephenytoin 5-ethyl-5-phenylhydantoinp-hydroxylation and N-demethylationCYP2C19Data not uniformly reportedData not uniformly reported

Disclaimer: The quantitative data presented is indicative and collated from multiple literature sources. A direct, side-by-side comparative study with uniform experimental parameters was not available. Therefore, these values should be considered in the context of their respective original studies.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO, methanol).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard. The organic solvent serves to precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Process and Pathways

To better understand the experimental process and the metabolic fate of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Test Compound, HLM, NADPH) start_reaction Initiate Reaction (Add NADPH at 37°C) reagents->start_reaction Pre-warm time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate centrifuge Centrifuge (Pellet Proteins) terminate->centrifuge lcms LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->lcms calculate Calculate t½ and Clint lcms->calculate

Experimental Workflow for In Vitro Metabolic Stability Assay.

metabolic_pathway This compound This compound (Phenytoin) p_HPPH p-Hydroxyphenyl- This compound (p-HPPH) This compound->p_HPPH CYP2C9, CYP2C19 Ethotoin Ethotoin N_deethyl_Ethotoin N-deethyl Ethotoin Ethotoin->N_deethyl_Ethotoin CYP450s Mephenytoin Mephenytoin p_Hydroxy_Mephenytoin p-Hydroxy Mephenytoin Mephenytoin->p_Hydroxy_Mephenytoin CYP2C19 N_demethyl_Mephenytoin N-demethyl Mephenytoin Mephenytoin->N_demethyl_Mephenytoin CYP450s p_Hydroxy_Ethotoin p-Hydroxy Ethotoin N_deethyl_Ethotoin->p_Hydroxy_Ethotoin CYP450s

References

Comparative Study of the Anticonvulsant Potency of Phenylhydantoin Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anticonvulsant properties of the enantiomers of Phenylhydantoin, commonly known as Phenytoin. While this compound is a widely used anticonvulsant drug, it is administered as a racemic mixture of its R- and S-enantiomers. This document explores the potential differences in their anticonvulsant potency, supported by an overview of their mechanism of action and the standard experimental protocols used for their evaluation. This information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Executive Summary

Data Presentation: Comparative Anticonvulsant Profile

Due to the lack of direct comparative experimental data on the anticonvulsant ED50 of this compound enantiomers, the following table summarizes the expected differences in their profiles based on available information regarding their metabolism and the activity of related compounds.

FeatureR-PhenylhydantoinS-PhenylhydantoinRacemic this compound
Anticipated Anticonvulsant Potency (in vivo) Potentially higher sustained potency due to slower metabolism.Potentially lower sustained potency due to more rapid metabolism.A composite of the potencies of the two enantiomers.
Metabolism Slower rate of metabolism.More rapid rate of metabolism.Exhibits complex, dose-dependent pharmacokinetics.
Primary Mechanism of Action Blockade of voltage-gated sodium channels.Blockade of voltage-gated sodium channels.Blockade of voltage-gated sodium channels.
Clinical Use Not used as a single enantiomer.Not used as a single enantiomer.Widely used as an anticonvulsant.

Mechanism of Action

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neurons.[1][2] By binding to the channel in its inactive state, this compound slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, which is a characteristic of seizures. It is presumed that both enantiomers share this fundamental mechanism of action.

cluster_neuron Presynaptic Neuron cluster_drug_action Action of this compound Enantiomers High_Frequency_AP High-Frequency Action Potentials Na_Channel_Active Voltage-Gated Na+ Channel (Active State) High_Frequency_AP->Na_Channel_Active Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Inactivation Neurotransmitter_Release Excessive Neurotransmitter Release Na_Channel_Active->Neurotransmitter_Release Na_Channel_Inactive->Na_Channel_Active Recovery (Fast) Prolonged_Inactivation Prolonged Inactivation State Na_Channel_Inactive->Prolonged_Inactivation This compound R- or S-Phenylhydantoin This compound->Na_Channel_Inactive Binds to and stabilizes inactive state Reduced_Recovery Slowed Recovery Prolonged_Inactivation->Reduced_Recovery Reduced_Firing Reduced Neuronal High-Frequency Firing Reduced_Recovery->Reduced_Firing

Mechanism of action of this compound enantiomers.

Experimental Protocols

The anticonvulsant potency of compounds like this compound is primarily evaluated using the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials and Equipment:

  • Rodents (mice or rats)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution

  • Test compounds (R- and S-Phenylhydantoin, racemic this compound) and vehicle

Procedure:

  • Animals are divided into groups and administered with either the vehicle or a specific dose of the test compound.

  • At the time of expected peak effect, a drop of saline is applied to the corneal electrodes.

  • The electrodes are placed on the corneas of the animal.

  • A supramaximal electrical stimulus is delivered (e.g., 50 mA for 0.2 seconds in mice).

  • The animal is observed for the presence or absence of a tonic hindlimb extension.

  • Protection is defined as the abolition of the tonic hindlimb extension phase.

  • The dose that protects 50% of the animals (ED50) is calculated.

Start Start Animal_Grouping Animal Grouping & Dosing Start->Animal_Grouping Peak_Effect_Time Wait for Peak Effect Time Animal_Grouping->Peak_Effect_Time Electrode_Placement Corneal Electrode Placement with Saline Peak_Effect_Time->Electrode_Placement Stimulation Deliver Supramaximal Electrical Stimulus Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint Data_Analysis Calculate ED50 Endpoint->Data_Analysis End End Data_Analysis->End

Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

Materials and Equipment:

  • Rodents (mice or rats)

  • Pentylenetetrazol (PTZ) solution

  • Syringes and needles for subcutaneous injection

  • Test compounds (R- and S-Phenylhydantoin, racemic this compound) and vehicle

  • Observation chambers

Procedure:

  • Animals are pre-treated with either the vehicle or a specific dose of the test compound.

  • At the time of expected peak effect, a convulsant dose of PTZ is injected subcutaneously (e.g., 85 mg/kg in mice).

  • Each animal is placed in an individual observation chamber.

  • Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures.

  • The dose that protects 50% of the animals (ED50) is calculated.

Start Start Animal_Pretreatment Animal Pre-treatment (Vehicle or Test Compound) Start->Animal_Pretreatment Peak_Effect_Time Wait for Peak Effect Time Animal_Pretreatment->Peak_Effect_Time PTZ_Injection Subcutaneous Injection of Pentylenetetrazol (PTZ) Peak_Effect_Time->PTZ_Injection Observation Observe for Clonic Seizures (e.g., 30 min) PTZ_Injection->Observation Endpoint Endpoint: Absence of Clonic Seizures Observation->Endpoint Data_Analysis Calculate ED50 Endpoint->Data_Analysis End End Data_Analysis->End

Experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Conclusion and Future Directions

While this compound remains a cornerstone in the treatment of epilepsy, a deeper understanding of the distinct pharmacological profiles of its enantiomers is warranted. The available evidence on stereoselective metabolism suggests that the R- and S-enantiomers likely possess different in vivo anticonvulsant potencies and durations of action. Future research should focus on conducting direct comparative studies to determine the ED50 values of the individual enantiomers in established preclinical models such as the MES and scPTZ tests. Such data would be invaluable for optimizing anticonvulsant therapy and could pave the way for the development of new, single-enantiomer hydantoin-based drugs with improved efficacy and safety profiles.

References

Phenylhydantoin vs. Next-Generation Anticonvulsants: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the traditional anticonvulsant drug, Phenylhydantoin (more commonly known as Phenytoin), against several next-generation anticonvulsant drugs. This analysis is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, a cornerstone in epilepsy treatment for decades, primarily functions by blocking voltage-gated sodium channels. While effective, its use is often complicated by a narrow therapeutic index and a significant side effect profile. Next-generation anticonvulsants, such as Levetiracetam (B1674943), Lamotrigine, and Lacosamide (B1674222), have been developed to offer improved tolerability and safety, often with novel mechanisms of action. Clinical evidence suggests that while the efficacy of these newer agents is often comparable to this compound, they generally present a more favorable safety profile, leading to better patient adherence and quality of life.

Data Presentation: Efficacy and Tolerability

The following tables summarize quantitative data from comparative clinical trials, providing a clear overview of the performance of this compound against key next-generation anticonvulsants.

Table 1: Comparative Efficacy of this compound vs. Next-Generation Anticonvulsants in Monotherapy for Newly Diagnosed Epilepsy

DrugSeizure-Free Rate (Last 24 Weeks of Study)Mean Reduction in Seizure FrequencyStudy PopulationCitation
This compound 36%Not significantly different from Lamotrigine181 previously untreated adolescents and adults with partial, secondarily generalized, and/or primary generalized tonic-clonic seizures.[1]
Lamotrigine 43%Not significantly different from this compound181 previously untreated adolescents and adults with partial, secondarily generalized, and/or primary generalized tonic-clonic seizures.[1]

Table 2: Comparative Efficacy in Seizure Prophylaxis for Traumatic Brain Injury (TBI)

DrugIncidence of Early Post-Traumatic SeizuresOverall Seizure IncidenceStudy PopulationCitation
This compound No significant difference vs. Levetiracetam (RR=0.90)No significant difference vs. Levetiracetam2035 cases of TBI from 8 observational studies and 1 RCT.[2][3]
Levetiracetam No significant difference vs. This compound (RR=0.90)No significant difference vs. This compound2035 cases of TBI from 8 observational studies and 1 RCT.[2][3]
This compound 0.9%-481 TBI patients (116 in phenytoin (B1677684) group)[4]
Lacosamide 1.4%-481 TBI patients (365 in lacosamide group)[4]

Table 3: Comparative Tolerability and Adverse Effects

DrugDiscontinuation Rate Due to Adverse EventsCommon Adverse EventsCitation
This compound 19%Central nervous system symptoms, asthenia, somnolence, ataxia.[1][5]
Lamotrigine 15%Rash (12%).[1][5]
This compound Lower tolerability vs. Levetiracetam (RR for adverse drug reaction = 0.43)Cognitive side-effects (14.6%).[2][6]
Levetiracetam Better safety profile vs. This compoundLower rate of intolerable cognitive side-effects (10.4%).[2][6]
This compound Higher incidence of serious adverse events (5.1%) vs. LacosamideHypotension.[7][8]
Lacosamide Lower incidence of serious adverse events (0.8%) vs. This compoundDizziness, headache, nausea, diplopia.[7][8]

Signaling Pathways and Mechanisms of Action

The differing performance profiles of these anticonvulsants can be attributed to their distinct mechanisms of action and the signaling pathways they modulate.

This compound: Fast Inactivation of Sodium Channels

This compound's primary mechanism involves the voltage-dependent blockade of voltage-gated sodium channels. It preferentially binds to the inactive state of the channel, prolonging the refractory period and thereby preventing sustained high-frequency repetitive firing of action potentials.

Phenylhydantoin_MoA cluster_neuron Presynaptic Neuron cluster_channel Voltage-Gated Sodium Channel Neuron Resting Resting Open Open Resting->Open Depolarization Inactive Inactive Open->Inactive Fast Inactivation Inactive->Resting Repolarization Reduced_Excitability Reduced Neuronal Excitability Inactive->Reduced_Excitability Prolonged Inactivation This compound This compound This compound->Inactive Binds and Stabilizes Lacosamide_MoA cluster_neuron Presynaptic Neuron cluster_channel Voltage-Gated Sodium Channel Neuron Active Active Slow_Inactive Slow_Inactive Active->Slow_Inactive Slow Inactivation Slow_Inactive->Active Recovery Reduced_Excitability Reduced Neuronal Excitability Slow_Inactive->Reduced_Excitability Prolonged Slow Inactivation Lacosamide Lacosamide Lacosamide->Slow_Inactive Enhances and Stabilizes Levetiracetam_MoA cluster_presynaptic Presynaptic Terminal Synaptic_Vesicle Synaptic Vesicle Neurotransmitter_Release Neurotransmitter Release Synaptic_Vesicle->Neurotransmitter_Release SV2A SV2A Protein SV2A->Synaptic_Vesicle Modulates Vesicle Trafficking Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Reduced_Release Reduced Excitatory Neurotransmitter Release Levetiracetam->Reduced_Release MES_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Select Rodent Model (Mouse or Rat) Drug_Admin Administer Test Compound (e.g., this compound) Animal_Selection->Drug_Admin Anesthesia Apply Topical Anesthetic to Corneas Drug_Admin->Anesthesia Electrode_Placement Place Corneal Electrodes Anesthesia->Electrode_Placement Stimulation Deliver Electrical Stimulus (e.g., 50mA, 0.2s for mice) Electrode_Placement->Stimulation Observation Observe for Hindlimb Tonic Extension Stimulation->Observation Endpoint Endpoint: Abolition of Hindlimb Tonic Extension Observation->Endpoint ED50 Calculate ED50 Endpoint->ED50 PTZ_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Select Mouse Strain Drug_Admin Administer Test Compound Animal_Selection->Drug_Admin PTZ_Prep Prepare PTZ Solution Drug_Admin->PTZ_Prep PTZ_Injection Inject PTZ (sub-convulsive dose) PTZ_Prep->PTZ_Injection Observation Observe and Score Seizure Severity PTZ_Injection->Observation Endpoint Endpoints: - Latency to first seizure - Mean seizure score Observation->Endpoint Comparison Compare with Control Group Endpoint->Comparison Kindling_Workflow cluster_setup Model Setup cluster_kindling Kindling Process cluster_testing Drug Testing Animal_Selection Select Rodent Model Electrode_Implantation Surgically Implant Electrodes (for electrical kindling) Animal_Selection->Electrode_Implantation Stimulation Repeated Sub-Convulsive Stimulation (Electrical or Chemical) Electrode_Implantation->Stimulation Seizure_Progression Progressive Increase in Seizure Severity Stimulation->Seizure_Progression Pre_Kindling Pre-Kindling Administration (Effect on Development) Stimulation->Pre_Kindling Post_Kindling Post-Kindling Administration (Effect on Kindled Seizures) Seizure_Progression->Post_Kindling

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment. Phenylhydantoin, a derivative of hydantoin, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure. This compound can be harmful if inhaled or comes into contact with skin.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (inspect before use).[2]
Eye Protection Safety glasses with side-shields or goggles.[2]
Respiratory Protection Use a NIOSH-approved respirator if there is a potential for high exposure or dust formation.[1][2]
Protective Clothing A lab coat or gown should be worn to prevent skin contact.[2]

Step-by-Step this compound Disposal Protocol

This compound must be treated as a hazardous waste.[1] Adherence to federal, state, and local environmental regulations is mandatory for its disposal.[3]

1. Waste Collection and Segregation:

  • Do not mix this compound waste with other laboratory waste streams.[4]

  • Collect all solid this compound waste, including contaminated materials like absorbent pads and disposable PPE, in a dedicated, clearly labeled, and sealed container.[1][2]

  • For liquid waste containing this compound, use a separate, leak-proof, and appropriately labeled container.[4]

2. Spill Management: In the event of a spill, immediate and proper cleanup is critical to prevent exposure and contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[1][2]

  • Control Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[1]

  • Containment: For solid spills, gently moisten the material with water to prevent dust from becoming airborne.[1] Do not dry sweep.[1]

  • Cleanup: Use a HEPA-filter vacuum or carefully sweep up the moistened material and place it into a sealed container for disposal.[1]

  • Decontamination: Wash the spill area with 60-70% ethanol (B145695) followed by soap and water.[1]

3. Final Disposal:

  • This compound waste must be disposed of through a licensed professional waste disposal service.[2]

  • A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[2]

  • Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Phenylhydantoin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate this compound Waste A->C B Work in a Well-Ventilated Area B->C D Use Labeled, Sealed Containers C->D I Contact Licensed Disposal Service D->I E Evacuate and Secure Area F Moisten Solid Spills E->F If Spill Occurs G Collect Spilled Material F->G H Decontaminate Spill Area G->H H->D Place in Waste Container J Arrange for Chemical Incineration I->J K Consult Institutional EHS J->K For Final Approval

References

Essential Safety and Handling Protocols for Phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling Phenylhydantoin, including comprehensive personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound presents several health hazards, including being harmful if swallowed, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are critical.

Table 1: Summary of Hazards and Recommended Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Acute Toxicity (Oral) Harmful if swallowed.[1]Standard laboratory PPE (lab coat, gloves, eye protection).
Carcinogenicity May cause cancer.[1]Engineering controls (fume hood), appropriate gloves, lab coat.
Reproductive Toxicity May damage fertility or the unborn child.[1][2]Engineering controls (fume hood), double gloving, lab coat.
Eye Irritation Can cause eye irritation.Safety glasses with side-shields or goggles are required.[1][3]
Skin Irritation May cause skin irritation upon prolonged contact.Chemical-resistant gloves and a lab coat must be worn.[3]
Inhalation Avoid formation and inhalation of dust.[1]Work in a well-ventilated area or use a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Operational Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents and strong bases.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Emergency Contact Information:

  • Poison Control: 1-800-222-1222

  • CHEMTREC: 1-800-424-9300

  • NJDEP Hotline: 1-877-927-6337

  • National Response Center: 1-800-424-8802[4]

Spill Response Workflow:

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Moisten material or use HEPA vacuum) contain->cleanup decontaminate Decontaminate the Area (Wash with 60-70% Ethanol, then soap and water) cleanup->decontaminate dispose Dispose of Waste (In sealed, labeled containers as hazardous waste) decontaminate->dispose report Report the Incident (Follow institutional procedures) dispose->report end Spill Response Complete report->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylhydantoin
Reactant of Route 2
Reactant of Route 2
Phenylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.